Thioridazine

Catalog No.
S545255
CAS No.
50-52-2
M.F
C21H26N2S2
M. Wt
370.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Thioridazine

CAS Number

50-52-2

Product Name

Thioridazine

IUPAC Name

10-[2-(1-methylpiperidin-2-yl)ethyl]-2-methylsulfanylphenothiazine

Molecular Formula

C21H26N2S2

Molecular Weight

370.6 g/mol

InChI

InChI=1S/C21H26N2S2/c1-22-13-6-5-7-16(22)12-14-23-18-8-3-4-9-20(18)25-21-11-10-17(24-2)15-19(21)23/h3-4,8-11,15-16H,5-7,12-14H2,1-2H3

InChI Key

KLBQZWRITKRQQV-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in alcohol (1 in 6), chloroform (1 in 0.81), ether (1 in 3); freely soluble in dehydrated alcohol. Insoluble in water
Slightly soluble in acetone
In water, log units of molar solubility, mole/L = -5.82 (0.560 mg/L)
8.55e-04 g/L

Synonyms

Aldazine, Apo Thioridazine, Apo-Thioridazine, ApoThioridazine, Meleril, Mellaril, Melleretten, Melleril, Melleryl, Melzine, Rideril, Sonapax, Thioridazine, Thioridazine HCL, Thioridazine Hydrochloride, Thioridazine neurazpharm, Thioridazine-neurazpharm, Thioridazineneurazpharm, Thiozine

Canonical SMILES

CN1CCCCC1CCN2C3=CC=CC=C3SC4=C2C=C(C=C4)SC

The exact mass of the compound Thioridazine is 370.15374 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.0336 mg/lsoluble in alcohol (1 in 6), chloroform (1 in 0.81), ether (1 in 3); freely soluble in dehydrated alcohol. insoluble in waterslightly soluble in acetonein water, log units of molar solubility, mole/l = -5.82 (0.560 mg/l)8.55e-04 g/l. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Phenothiazines. It belongs to the ontological category of piperidines in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

thioridazine pharmacokinetics CYP2D6 CYP3A4 metabolism

Author: Smolecule Technical Support Team. Date: February 2026

Primary Metabolic Pathways and Involved Enzymes

Thioridazine undergoes complex hepatic metabolism, primarily through sulfoxidation and N-demethylation, catalyzed by specific CYP450 isoforms [1] [2] [3].

G This compound Core Metabolic Pathways This compound This compound Mesoridazine Mesoridazine This compound->Mesoridazine Mono-2-Sulfoxidation Sulforidazine Sulforidazine This compound->Sulforidazine Di-2-Sulfoxidation 5-Sulfoxide 5-Sulfoxide This compound->5-Sulfoxide 5-Sulfoxidation N-desmethyl-THD N-desmethyl-THD This compound->N-desmethyl-THD N-demethylation 7-Hydroxy-THD 7-Hydroxy-THD This compound->7-Hydroxy-THD 7-Hydroxylation CYP2D6 CYP2D6 CYP2D6->Mesoridazine CYP2D6->Sulforidazine CYP3A4 CYP3A4 CYP3A4->5-Sulfoxide CYP3A4->N-desmethyl-THD CYP1A2 CYP1A2 CYP1A2->5-Sulfoxide CYP1A2->7-Hydroxy-THD

Figure 1: The core metabolic pathways of this compound and the primary CYP450 enzymes responsible for each transformation.

  • CYP2D6-Mediated Sulfoxidation: CYP2D6 is the principal enzyme for mono-2-sulfoxidation (forming mesoridazine) and di-2-sulfoxidation (forming sulforidazine) [1]. These metabolites are more potent dopamine D2 receptor antagonists than the parent drug and contribute significantly to both therapeutic and toxic effects [4] [3].
  • CYP3A4 and CYP1A2-Mediated Pathways: CYP3A4 is primarily responsible for N-demethylation, while both CYP3A4 and CYP1A2 contribute to 5-sulfoxidation [1]. CYP1A2 and CYP3A4 also play a role in the 7-hydroxylation of this compound, a pathway linked to the formation of reactive electrophilic iminoquinone species that may be associated with idiosyncratic hepatotoxicity [2].

Key Pharmacokinetic Parameters

The table below summarizes critical quantitative data for this compound and its major metabolites.

Parameter Value for this compound Metabolite-Specific Data Notes & Clinical Significance
Elimination Half-Life 21–24 hours [5]; Biphasic: 5 hrs (early), 26 hrs (late) [6] Mesoridazine and Sulforidazine are active [4] The biphasic half-life suggests complex distribution and elimination. Active metabolites prolong pharmacologic action.
Protein Binding Extensive (>99%) [7] Information limited High protein binding (99.5%) leads to a very low free fraction; drug interactions can displace bound drug [7].
Bioavailability Incomplete [5] Not fully characterized Subject to significant first-pass metabolism [2].
Key PK/PD Target (for antimicrobial effect) N/A N/A fAUC/MIC = 50.53 for maximal kill of M. tuberculosis in a pre-clinical HFS model [7].
Metabolite Potency N/A Mesoridazine and Sulforidazine are more potent than this compound at D2 receptor [4] [3] Contributes to overall efficacy and toxicity. The sulforidazine/mesoridazine ratio may be a specific marker for CYP2D6 activity [1].

Experimental Protocols for Metabolic Studies

Metabolic Identification using Human Liver Microsomes and Recombinant P450s [1] [2]

This protocol identifies the specific P450 enzymes involved in each metabolic pathway.

  • Materials: this compound, pooled Human Liver Microsomes (HLM), cDNA-expressed recombinant P450 Supersomes (e.g., CYP1A2, 2C19, 2D6, 3A4), NADPH, inhibitors (e.g., quinidine for CYP2D6).
  • Incubation Conditions: Incubate this compound (e.g., 50 µM) with HLM or individual P450 Supersomes in a phosphate buffer with NADPH. Perform negative controls without NADPH. For inhibition studies, pre-incubate with a selective inhibitor.
  • Analysis: Use LC-MS/MS to detect and quantify metabolites. Identify metabolites based on mass transitions and compare their formation rates across different P450 systems and under inhibition.
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling in Hollow Fiber System [7]

This system models the dynamic relationship between drug exposure and bacterial kill rates over time.

  • System Setup: Use the Hollow Fiber System Model of Tuberculosis (HFS-TB) to culture M. tuberculosis.
  • Dosing: Expose the system to various regimens of this compound to simulate human PK profiles.
  • Sampling & Analysis: Frequently sample from the system to measure drug concentrations and bacterial burden (CFU counts). Fit the PK data to a model and link different PD indices (AUC/MIC, Cmax/MIC, %TMIC) to the bactericidal effect using non-linear regression.
  • Key Finding: The PDI linked to efficacy can "wobble," changing from Cmax/MIC in the first week to AUC/MIC by the fourth week of therapy [7].

Clinical and Drug Development Implications

The pharmacokinetic profile of this compound has major implications for its clinical use and development.

  • Pharmacogenomics: Approximately 7% of the population are CYP2D6 poor metabolizers, leading to higher plasma levels of the parent this compound and a significantly increased risk of serious cardiotoxicity (QT prolongation, torsades de pointes) [4]. The FDA label contraindicates use in these patients [4].
  • Drug-Drug Interactions (DDIs): Coadministration with CYP2D6 inhibitors (e.g., fluoxetine, paroxetine) is contraindicated due to the risk of toxic accumulation [4] [8]. Inhibitors of CYP3A4 (e.g., ketoconazole) can also alter metabolism [9]. This compound itself can inhibit CYP2D6, potentially affecting co-medications [5].
  • Safety Profile: The formation of active metabolites and the potential for CYP-mediated bioactivation to reactive intermediates contribute to its risks, including QTc prolongation (linked to hERG channel blockade) and rare idiosyncratic hepatotoxicity [4] [8] [2]. These risks led to the withdrawal of the branded product [4] [8].
  • Repurposing for Tuberculosis: Research shows this compound is active against drug-resistant TB [7]. However, the exposure required for monotherapy (fAUC/MIC of 50.53) exceeds lethal human serum concentrations (2-8 mg/L) [7]. Future development therefore focuses on synthesizing less toxic congeners that retain efficacy while minimizing hERG activity and metabolic activation [7].

References

thioridazine metabolite mesoridazine sulforidazine activity

Author: Smolecule Technical Support Team. Date: February 2026

Metabolic Pathway and Pharmacokinetics

Thioridazine is primarily metabolized by the cytochrome P450 enzyme CYP2D6 [1] [2]. The primary metabolic pathway involves oxidation, leading to the sequential formation of its active metabolites.

G This compound This compound CYP2D6 CYP2D6 This compound->CYP2D6 Substrate Mesoridazine Mesoridazine Sulforidazine Sulforidazine Mesoridazine->Sulforidazine Further Oxidation Oxidation Oxidation CYP2D6->Oxidation Oxidation->Mesoridazine  Yields

Figure 1: Primary metabolic pathway of this compound via CYP2D6.

  • Metabolic Sequence: this compound is first oxidized to form mesoridazine (this compound-2-sulfoxide), which is then further oxidized to sulforidazine (this compound-2-sulfone) [3] [1] [2].
  • Genetic Polymorphism: Genetic variations in CYP2D6 can lead to higher plasma concentrations of this compound, increasing the risk of toxicity such as QTc prolongation [1].
  • Brain Concentration: Despite typically lower plasma concentrations, this compound reaches up to five times higher concentration in brain tissue than its metabolites during chronic treatment [4].

Receptor Binding and Functional Potency

Mesoridazine and sulforidazine demonstrate significantly greater potency than the parent compound at key central nervous system receptors.

Table 1: Receptor Binding Affinity (Ki in nM) of this compound and its Metabolites [2]

Biologic Protein This compound (Ki nM) Mesoridazine (Ki nM) Sulforidazine (Ki nM) Primary Functional Role
D2 Receptor 0.4 4.3 0.25 Antipsychotic efficacy, EPS liability
5-HT2A Receptor 27.67 4.76 (HB) No Data Potential modulation of EPS & efficacy
M1 Receptor 12.8 10 No Data Anticholinergic side effects
α1A Receptor 3.15 2 (HB) No Data Orthostatic hypotension
H1 Receptor 16.5 1.81 (HB) No Data Sedation
hERG Channel 191 No Data No Data QTc prolongation, cardiotoxicity

Note: HB = Human brain receptor. Lower Ki value indicates higher binding affinity.

Table 2: Functional Potency in Experimental Models

Experimental Measure This compound Mesoridazine Sulforidazine Reference
IC50 for DA Autoreceptor Blockade (vs. apomorphine) 130 nM 14.4 nM 6.1 nM [3]
Anticholinergic Potency (Functional assay) Inactive Inactive Inactive [5]
  • Dopamine Receptor Potency: Mesoridazine and sulforidazine are 5 to 20 times more potent than this compound in blocking striatal dopamine autoreceptors [3]. This suggests that a major part of this compound's pharmacological effects may be mediated by its metabolites [3].
  • Receptor Profile and Clinical Effects: this compound and its metabolites are broad-spectrum receptor antagonists. While they bind to muscarinic receptors in vitro, they show no functional anticholinergic activity in a striatal acetylcholine release model [5].

Key Experimental Models and Protocols

The primary data on these compounds were derived from specific, reproducible experimental models.

1. Electrically Evoked Dopamine Release from Striatal Slices

  • Preparation: Rabbit striatal slices are perfused with a physiological buffer [3].
  • Stimulation: Tissue is electrically stimulated at a low frequency (e.g., 0.3 Hz) to evoke dopamine release [3].
  • Measurement: The released dopamine in the perfusate is quantified. The effect of a drug is measured as the change in this evoked overflow. Autoreceptor blockade is assessed by the test drug's ability to antagonize the inhibition of release caused by a known agonist like apomorphine [3].
  • Application: This model directly tests a compound's functional potency at pre-synaptic dopamine autoreceptors that modulate neurotransmitter release [3].

2. Radioreceptor Assay (RRA) for Clinical Monitoring

  • Principle: This method estimates the total "neuroleptic activity" in a patient's plasma by measuring its ability to inhibit the binding of a radiolabeled ligand (like spiperone) to dopamine receptors in a prepared rat striatal membrane [6].
  • Workflow:

G A Patient Plasma Sample B Incubate with Rat Striatal Membranes & ^3H-Spiperone A->B C Separate Bound vs. Free Radioactivity B->C D Measure Bound Radioactivity C->D E Calculate Neuroleptic Activity (in Chlorpromazine Equivalents) D->E

Figure 2: Workflow for Radioreceptor Assay (RRA) to measure neuroleptic activity.

  • Utility: The RRA provides a functional measure of the combined effect of this compound and all its active metabolites, which correlates well with the weighted sum of their concentrations measured by HPLC [6].

Clinical Implications and Correlations

  • Clinical Activity: All three compounds are clinically active, and mesoridazine was itself marketed as an antipsychotic [7] [1].
  • Dose Proportionality & Nonlinearity: AUC and Cmax for this compound, mesoridazine, and sulforidazine are dose-proportional after single oral doses. However, apparent clearance decreases at higher doses, suggesting nonlinear elimination kinetics that could increase the risk of accumulation [8].
  • Therapeutic Monitoring: Plasma concentrations of the active components show a modest correlation with side effects but a poor correlation with therapeutic improvement [6].

Conclusion

Mesoridazine and sulforidazine are not merely metabolites but pivotal contributors to the overall pharmacological profile of this compound therapy. Their enhanced potency at dopamine receptors and unique receptor binding profile underscore the importance of considering active metabolites in drug development and safety profiling.

References

thioridazine pharmacodynamics muscarinic cholinergic receptor blockade

Author: Smolecule Technical Support Team. Date: February 2026

Thioridazine's Receptor Binding Profile and Effects

Receptor Target Action of this compound Primary Clinical/Adverse Effect Correlations
D2 Dopamine Receptor Antagonist [1] [2] Reduction of positive schizophrenia symptoms (e.g., hallucinations, delusions) [2].

| Muscarinic M1 Receptor | Antagonist (Anticholinergic activity) [2] [3] | Reduced extrapyramidal symptoms (EPS) [2] [3]. Dry mouth, constipation, blurred vision, urinary retention [2] [3]. | | 5-HT2 Serotonin Receptor | Antagonist [3] | Contribution to antipsychotic efficacy [3]. | | Alpha-1 Adrenergic Receptor | Antagonist [1] [2] | Orthostatic hypotension, sedation [2]. | | H1 Histamine Receptor | Antagonist [2] | Sedation [2]. | | hERG Potassium Channel | Inhibitor [1] [2] | QTc prolongation, risk of cardiac arrhythmias (e.g., Torsades de Pointes) [1] [2]. |

Quantitative Receptor Affinity and Experimental Analysis

For drug development professionals, understanding the quantitative binding affinities and experimental methodologies is crucial. This compound's action is not limited to a single receptor, and its metabolic products also contribute to its overall pharmacological profile.

Receptor Binding Affinity Data

While the search results do not provide Ki values for this compound specifically, they confirm its activity across multiple targets [1] [2]. Its major metabolites, mesoridazine (2-sulphoxide) and sulphoridazine (2-sulphone), are known to be more potent than the parent compound at blocking dopaminergic D2 and noradrenergic α1 receptors [4]. The metabolite This compound 5-sulphoxide, while not active at dopamine or norepinephrine receptors, is implicated in the drug's cardiotoxicity [4].

Experimental Protocols for Muscarinic Receptor Analysis

Research into receptor binding, including for drugs like this compound, relies on standardized pharmacological assays. The following workflow outlines the general process for determining a drug's affinity for muscarinic receptor subtypes, based on methodologies described in the search results [5] [6].

G start Start: Drug of Interest step1 1. Tissue/Receptor Preparation (isolate brain/heart/smooth muscle tissue or recombinant cell lines) start->step1 step2 2. Radioligand Binding Assay (Incubate with [3H]N-methylscopolamine) step1->step2 step3 3. Competitive Binding (Add unlabeled test drug at varying concentrations) step2->step3 step4 4. Filtration and Measurement (Separate bound/free radioligand, measure radioactivity) step3->step4 step5 5. Data Analysis (Calculate Ki, IC50, Kd) step4->step5 end Output: Binding Affinity for M1-M5 Subtypes step5->end

Key experimental details include:

  • Core Assay: The radioreceptor assay using [N-methyl-3H]scopolamine chloride ([3H]NMS) is a standard method for quantifying a drug's affinity for muscarinic receptors [5]. The drug competes with the radioactive ligand for binding sites.
  • Data Sources: Public pharmacological databases like the IUPHAR/BPS Guide to PHARMACOLOGY and the Psychoactive Drug Screening Program (PDSP) Ki Database are central resources for curated binding data (Ki, IC50) [6].
  • Functional Correlates: To link receptor binding to physiological effect, an organ-bath procedure on isolated rat bladder or other smooth muscle strips can measure the drug's inhibitory effect on carbachol-induced contraction [5].

Pharmacokinetics, Metabolism, and Clinical Implications

This compound's clinical use is heavily influenced by its pharmacokinetics and metabolic profile.

  • Metabolism and Interactions: this compound is primarily metabolized by the hepatic enzyme CYP2D6 [2] [4]. Concomitant use with CYP2D6 inhibitors (e.g., fluoxetine, paroxetine) can significantly elevate plasma levels of this compound and its metabolites, increasing the risk of toxicity, particularly cardiotoxicity [2] [4].
  • Clinical Significance of Muscarinic Blockade: The anticholinergic action is a double-edged sword. It is therapeutically beneficial in reducing the risk of extrapyramidal symptoms (EPS) like tremors and rigidity, which are common with high-potency typical antipsychotics [2]. However, it also contributes to anticholinergic adverse effects such as dry mouth, constipation, and blurred vision [2] [3]. Central muscarinic blockade can also impair cognitive function and learning [7].

Safety Profile and Current Status

A major reason for this compound's decline in use is its concerning safety profile.

  • Cardiotoxicity: this compound is a potent inhibitor of the hERG potassium channel, leading to dose-dependent QTc prolongation and a significant risk of life-threatening ventricular arrhythmias like Torsades de Pointes [1] [2]. This risk led to its withdrawal from many markets in 2005 [1].
  • Other Unique Risks: this compound is associated with pigmentary retinopathy at higher doses, a unique adverse effect not shared by most other antipsychotics [2].

Due to these serious risks, this compound's use is now largely restricted to refractory schizophrenia that has not responded to safer, newer antipsychotic agents [2].

References

thioridazine sigma receptor interactions synaptic plasticity

Author: Smolecule Technical Support Team. Date: February 2026

Thioridazine's Receptor Interactions and Mechanisms

This compound is a typical antipsychotic with a complex polypharmacology. The table below summarizes its key molecular targets and the functional consequences of these interactions.

Molecular Target Interaction Type Functional Consequence Therapeutic/Adverse Implication
Dopamine D2 Receptor Potent antagonism [1] Reduces positive symptoms of schizophrenia; can cause extrapyramidal side effects (EPS) [1] Antipsychotic efficacy [1] [2]
Sigma-1 Receptor (S1R) Antagonist (proposed) [1] [3] Modulates NMDA, dopamine receptors; impacts synaptic plasticity & neuroprotection; induces autosis (cell death) in cancer [1] Investigational for cancer [1]; potential neuroprotection [3]
Muscarinic Cholinergic Receptors Potent antagonism [1] Reduces risk of EPS; causes anticholinergic side effects (e.g., dry mouth, constipation) [1] Lower incidence of movement disorders [1] [2]
Serotonin 5-HT2 Receptors Potent antagonism [1] Contributes to sedative properties [1] Sedation [1]
Alpha-1 Adrenergic Receptors Potent antagonism [1] Causes orthostatic hypotension [1] [2] Cardiovascular side effects [1]
hERG Potassium Channel Blockage [2] Prolongs QTc interval, increasing risk of torsades de pointes and sudden cardiac death [1] [2] Major safety concern limiting use [1] [2]

Experimental Evidence and Protocols

Research into this compound's effects on sigma receptors and synaptic plasticity employs various experimental models. Key findings and the methodologies used to obtain them are detailed below.

Experimental Focus Key Finding Experimental Model & Protocol
Anti-Cancer Effects via S1R This compound induces "autosis," a novel cell death mechanism mediated by the Na+/K+ ATPase pump, and inhibits cancer via sigma receptor interactions [1]. In vitro cancer cell studies. Protocol: Cell viability assessed via MTT assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). Cells seeded in 96-well plates, treated with this compound, and absorbance measured to determine viable cell number [4].
Synaptic Plasticity via Arc Protein Binds directly to the N-lobe of the synaptic protein Arc, a region involved in AMPA receptor trafficking, suggesting a role in modulating synaptic strength and plasticity [1]. Biochemical and structural biology techniques to characterize direct binding to the Arc protein, suggesting pharmacological manipulation of synaptic function [1].
Inhibition of Breast Cancer Stem Cells (CSCs) Selectively targets the self-renewal of basal-like breast CSCs at low doses (1-2 µM), an effect not seen in other breast cancer subtypes [5]. In vitro tumorsphere formation assay. Protocol: Breast cancer cell lines cultured in low-attachment plates with serum-free media conducive for stem cell growth. Treated once with this compound (1-5 µM). Number of tumorspheres (clusters >50 µm) counted after 7 days to quantify self-renewal capacity [5].
S1R Structural Modeling S1R may exist in "dynamic monomer" (DM) and "anchored monomer" (AM) conformations. Agonists promote deoligomerization (DM state), while antagonists promote oligomeric state (AM state) [3]. Computational structural modeling based on crystal structures of human S1R. Models analyzed for interaction with ligands and cholesterol, and for conformational changes [3].

Signaling Pathways and Experimental Workflows

The experimental workflow for investigating this compound's anti-cancer effects, particularly in combination with carboplatin, involves a multi-step process from in vitro analysis to in vivo validation.

cluster_invitro In Vitro Phase cluster_invivo In Vivo Phase InVitro In Vitro Analysis CellViability Cell Viability Assay (MTT) InVivo In Vivo Validation Apoptosis Apoptosis Assay (Annexin V/PI Staining + Flow Cytometry) CellViability->Apoptosis ProteinAnalysis Protein Expression Analysis (Western Blot) Apoptosis->ProteinAnalysis Mitochondria Mitochondrial Damage Assessment (Transmission Electron Microscopy) ProteinAnalysis->Mitochondria TumorBearingMice Tumor-bearing Mouse Model (e.g., 4T1 cells) Treatment Treatment Groups: Vehicle, THZ, CBP, THZ+CBP TumorBearingMice->Treatment Monitoring Monitor Tumor Size & Lung Metastasis Treatment->Monitoring ExVivoAnalysis Ex Vivo Analysis (IHC, TUNEL, Western Blot) Monitoring->ExVivoAnalysis

Experimental workflow for evaluating this compound's anti-cancer effects in combination with carboplatin (CBP) [4].

This compound's synergistic effect with carboplatin in triple-negative breast cancer involves the inhibition of a key cell survival pathway and the activation of cellular stress mechanisms.

cluster_pathways Key Pathways Modulated THZ This compound (+ Carboplatin) PI3K Inhibition of PI3K/AKT/mTOR Pathway THZ->PI3K ERStress Activation of ER Stress THZ->ERStress CSC Targeting of Cancer Stem Cells (CSCs) THZ->CSC Apoptosis Promotion of Apoptosis PI3K->Apoptosis CleavedCasp3 ↑ Cleaved Caspase-3/9 Apoptosis->CleavedCasp3 BAX ↑ Pro-apoptotic BAX Apoptosis->BAX Bcl2 ↓ Anti-apoptotic Bcl-2/Bcl-xL Apoptosis->Bcl2 Outcome Synergistic Outcome: Inhibited Tumor Growth & Lung Metastasis CleavedCasp3->Outcome BAX->Outcome Bcl2->Outcome GRP78 ↑ GRP78 ERStress->GRP78 CHOP ↑ CHOP ERStress->CHOP GRP78->Outcome CHOP->Outcome ALDH Reduction of ALDHhigh CSC population CSC->ALDH ALDH->Outcome

Proposed signaling pathways for this compound's synergistic anti-cancer effect with carboplatin [4].

Future Research Directions and Clinical Implications

  • Drug Repurposing: The most promising future direction is repurposing this compound for cancer therapy, particularly for triple-negative breast cancer, based on its ability to target cancer stem cells and synergize with existing chemotherapeutics [4] [5]. Its anti-inflammatory and antimicrobial properties also warrant further investigation [1].
  • Safety and Design: The severe cardiac (QTc prolongation) and retinal toxicity (pigmentary retinopathy) significantly limit its clinical use [1] [2]. Future work must focus on developing novel analogs or derivatives that retain the beneficial sigma receptor/S1R interactions and anti-CSC activity while minimizing these dangerous off-target effects.
  • Mechanistic Insights: The discovery of this compound's binding to the Arc protein opens a new frontier for directly modulating synaptic plasticity, which could have implications for understanding and treating neurodegenerative and neuropsychiatric disorders [1].

References

thioridazine phenothiazine antipsychotic historical development

Author: Smolecule Technical Support Team. Date: February 2026

Historical Development and Clinical Profile

Thioridazine was first synthesized in 1958 and became a widely used antipsychotic [1]. Its development was part of the "psychopharmacological revolution" that began with the discovery of chlorpromazine, the first phenothiazine antipsychotic [2] [3]. The phenothiazines were the first class of drugs to demonstrate the feasibility of using pharmacological agents to treat serious mental illnesses, marking the beginning of biological psychiatry [2].

The table below summarizes the key aspects of this compound's clinical profile:

Aspect Description
Drug Class First-generation (typical) antipsychotic; Piperidine phenothiazine [4] [5] [1].
Primary Historical Indication Schizophrenia and other mental/emotional disorders [4] [1].
Key Mechanism of Action Antagonism of dopamine D2 receptors in the central nervous system [4] [6].
Receptor Binding Profile Broad antagonism: Dopamine D2 (primary), serotonin 5-HT2, muscarinic cholinergic, α1-adrenergic, and histamine H1 receptors [4] [1].
Notable Characteristics Lower propensity for extrapyramidal side effects (EPS) but higher risk of anticholinergic effects, sedation, and orthostatic hypotension compared to some other typical antipsychotics [4] [5] [7].

Efficacy and Safety: A Risk-Benefit Analysis

The clinical use of this compound has been defined by a trade-off between its neurological safety profile and its unique severe adverse effects.

  • Efficacy and Extrapyramidal Symptoms: Randomized controlled trials have found that this compound is as effective as other typical antipsychotics for managing schizophrenia [5] [7]. A key perceived benefit was its lower incidence of extrapyramidal symptoms (EPS), such as tremors and parkinsonism, attributed to its potent anticholinergic properties [4] [5] [7].
  • Significant Safety Concerns: Despite the lower EPS risk, this compound has a serious adverse effect profile that led to severe restrictions on its use.
    • Cardiotoxicity: this compound produces a dose-dependent prolongation of the QTc interval on an electrocardiogram (ECG), significantly increasing the risk of potentially fatal ventricular arrhythmias like torsades de pointes and sudden cardiac death [4] [5] [1]. This was the primary reason for its market withdrawal in many countries [1].
    • Ocular Toxicity: High doses (particularly >800 mg/day) are associated with pigmentary retinopathy, which can lead to blurred vision, impaired night vision, and permanent blindness [4] [5].
    • Other Adverse Effects: Significant sedation, orthostatic hypotension, weight gain, and sexual dysfunction [4].

Quantitative Receptor Binding Profile

This compound's clinical effects and side effects are directly explained by its intricate binding affinity to a wide range of neuronal receptors. The following table provides key affinity data (Ki in nM), where a lower number indicates a stronger binding potency [1].

Receptor Binding Affinity (Ki, nM) Clinical Correlation
Dopamine D2 0.4 - 1.5 Primary target for antipsychotic efficacy [4] [1].
Serotonin 5-HT2A 27.67 May contribute to effects on mood and perception; low 5-HT2A/D2 ratio is associated with typical antipsychotic profile [1].
Muscarinic M1 12.8 Underlies low extrapyramidal side effects (EPS) but causes anticholinergic side effects (e.g., dry mouth, constipation) [4] [1].
Alpha-1 Adrenergic 2.4 - 3.15 Mediates orthostatic hypotension (a sharp drop in blood pressure upon standing) [4] [1].
Histamine H1 16.5 Responsible for sedative effects [4] [1].
hERG Channel 191 Directly linked to QTc prolongation and cardiotoxicity [1].

Molecular Mechanisms and Signaling Pathways

Beyond receptor blockade, this compound exerts complex effects on intracellular signaling, which are areas of active investigation for understanding its full pharmacological impact [6] [8] [9].

G A This compound B Dopamine D2 Receptor A->B Antagonizes C G-protein (Gi/o) Inhibition B->C Blocks I β-arrestin 2 / PP2A Complex Inhibition B->I Disrupts D Adenylyl Cyclase C->D Disinhibits E cAMP Production ↑ D->E F PKA Activation ↑ E->F G DARPP-32 Phosphorylation ↑ F->G H Gene Transcription & Neuronal Signaling G->H J AKT Phosphorylation ↑ (Activation) I->J K GSK-3 Inhibition J->K L Altered Cellular Processes: Metabolism, Protein Synthesis, Synaptic Plasticity K->L

This compound's Intracellular Signaling Pathways: This diagram illustrates the two primary downstream signaling cascades activated when this compound blocks the dopamine D2 receptor: the cAMP-PKA pathway and the β-arrestin/AKT/GSK-3 pathway [6] [9].

Future Directions: Drug Repurposing

Due to its serious safety profile, this compound is no longer a first-line treatment for schizophrenia. However, research into its novel mechanisms has opened avenues for potential repurposing [4].

  • Antimicrobial Applications: this compound has demonstrated activity against drug-resistant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and extensively drug-resistant tuberculosis (XDR-TB). A proposed mechanism is the inhibition of bacterial efflux pumps, making resistant bacteria susceptible to antibiotics again [4] [1].
  • Anticancer Properties: It has been shown to induce a novel form of cell death called "autosis" by inhibiting the Na+/K+ ATPase pump. Its interaction with sigma receptors also suggests potential for inhibiting cancer cell growth [4].
  • Anti-inflammatory Effects: Recent research identifies this compound as a selective inhibitor of IKKβ, a key kinase in the NF-κB pathway, which could modulate inflammatory cytokine production [4].

Conclusion and Research Considerations

This compound's history serves as a powerful case study in drug development, emphasizing the necessity of comprehensive safety profiling alongside efficacy studies. For researchers today, its value lies not in clinical use but as a chemical and pharmacological tool for discovering new biological mechanisms and therapeutic applications.

Its story underscores a modern research paradigm: a drug withdrawn for safety reasons in its original indication can still offer immense scientific value, driving discoveries in antimicrobial resistance, oncology, and immunology.

References

thioridazine neuropharmacological effects neural circuit modulation

Author: Smolecule Technical Support Team. Date: February 2026

Neuropharmacological Mechanisms & Circuit Modulation

Thioridazine is a first-generation typical antipsychotic whose primary mechanism involves antagonism of central dopamine receptors, particularly the D2 subtype [1] [2]. However, its broader receptor profile is key to understanding its effects on neural circuits.

The table below summarizes its key molecular targets and subsequent neural circuit effects:

Molecular Target Primary Effect Impact on Neural Circuits & Physiology
Dopamine D2 Receptor [1] [2] Antagonism Reduces mesolimbic dopamine pathway activity (ameliorates positive psychosis symptoms); can lead to nigrostriatal pathway disruption (EPS) [1].
Muscarinic M1 Receptor [1] Antagonism Contributes to anticholinergic effects (e.g., dry mouth, constipation).
Alpha-1A Adrenergic Receptor [1] Antagonism Causes orthostatic hypotension.
Histamine H1 Receptor [1] Antagonism Mediates sedative effects.
hERG Potassium Channel [1] Inhibition Prolongs cardiac action potential, leading to QTc interval prolongation and risk of torsades de pointes.
Calcium Channels [2] Inhibition May contribute to its cardiac effects and investigated for role in anticancer activity [2].

This compound's interaction with these diverse targets results in a complex interplay across neural systems. Its low potency for D2 receptors relative to other typical antipsychotics means a higher dose is needed, leading to more significant off-target binding at muscarinic and adrenergic receptors, which explains its pronounced sedative and hypotensive effects compared to high-potency drugs like haloperidol [1].

Emerging research also implicates modulation of microglial activity in its effects. As the resident immune cells of the CNS, reactive microglia contribute to neuroinflammation in schizophrenia. Antipsychotics, including this compound, may exert part of their therapeutic effect by suppressing this microglial activation, thereby reducing neuroinflammation and its negative impact on neuronal networks [3].

Signaling Pathways in Disease Treatment

Research into drug repurposing has uncovered that this compound modulates several key intracellular signaling pathways, particularly in cancer cells. The diagram below integrates these pathways into a unified view of its antitumor mechanisms.

This integrated mechanism shows how this compound induces multiple cellular stress signals converging on apoptosis and immunogenic cell death. Key pathway interactions include:

  • ER Stress and Secretory Autophagy: In colorectal cancer cells, this compound induces ER stress, activating the eIF2α/ATF4/CHOP axis. This promotes the accumulation of secretory autophagosomes, driving the release of Damage-Associated Molecular Patterns (DAMPs) like calreticulin and ATP, which are hallmarks of ICD [4].
  • Metabolic and Survival Pathway Inhibition: In acute lymphoblastic leukemia cells, this compound impacts the AMPK/PI3K/AKT/mTOR and MAPK/ERK pathways [5]. Inhibiting these critical survival and proliferation signals contributes to caspase-mediated apoptosis.
  • Autophagy's Dual Role: Autophagy induced by this compound can be a double-edged sword. Initially, it may serve as a pro-survival response, but sustained activation promotes cell death. Combining this compound with autophagy inhibitors like chloroquine synergistically enhances its cytotoxic effect in leukemia cells [5].

Experimental Protocols for Key Findings

For researchers aiming to validate or explore these mechanisms, the following summaries detail key methodologies from the literature.

Protocol: Evaluating Antitumor Efficacy & ICD in Vitro

This protocol is adapted from studies on colorectal cancer (CRC) cells [4].

| Parameter | Details | | :--- | :--- | | Objective | To assess this compound's ability to induce ER stress, autophagy, and ICD markers in vitro. | | Cell Lines | Human CRC lines (e.g., HT29, HCT116, RKO). | | Treatment | this compound (e.g., 10-40 µM) for 24-48 hours. Control: DMSO vehicle. Positive control for ICD: Oxaliplatin. | | Key Readouts |

  • Cell Viability: Sulforhodamine B (SRB) assay.
  • Clonogenic Survival: Colony formation assay after drug removal.
  • Protein Expression (Western Blot):

    • ER Stress: Phospho-eIF2α, ATF4, CHOP.
    • Autophagy: LC3-II conversion, SQSTM1/p62 degradation.
    • Apoptosis: Cleaved caspase-3, caspase-8.

  • ICD Marker Detection:

    • Surface Calreticulin: Flow cytometry.
    • ATP Secretion: Luminescence assay.
    • HMGB1 Release: ELISA of cell culture supernatant.
    • |
    Protocol: Assessing Efficacy in a Cutaneous Leishmaniasis Model

    This protocol is based on in vivo efficacy studies against Leishmania species [6].

    | Parameter | Details | | :--- | :--- | | Objective | To evaluate the efficacy of this compound in a mouse model of cutaneous leishmaniasis. | | Parasites & Host | Female BALB/c mice, infected with stationary-phase Leishmania amazonensis promastigotes in the hind footpad. | | Drug Treatment | this compound dissolved in saline, administered intraperitoneally. Doses ranging from 11-25 mg/kg/day for 4 weeks. Control: Saline. Positive control: Amphotericin B. | | Key Efficacy Metrics |

  • Lesion Size: Weekly measurement of footpad thickness.
  • Parasite Load: At endpoint, quantify parasites in the infected tissue using limiting dilution assay.
  • Data Analysis: Calculate the dose inhibiting lesion development by 50% (ED₅₀) compared to controls.
  • |

    The experimental workflow for evaluating this compound's activity in disease models is systematic and multi-faceted, as shown below.

    Research Implications & Development Considerations

    The data reveals several promising directions and critical considerations for professionals:

    • Combination Therapy Potential: this compound is not typically a standalone cytotoxic agent. Its strength lies in combination regimens. In CRC, it potently enhances the effect of oxaliplatin [4]. In leukemia, its effect is amplified when combined with autophagy inhibitors [5]. This synergy can lower required doses, potentially mitigating toxicity.
    • Broad Repurposing Landscape: The evidence for activity against intracellular pathogens like Leishmania species [6] and Mycobacterium tuberculosis [1] opens significant avenues for developing novel anti-infectives, particularly for neglected diseases.
    • Toxicity as a Primary Hurdle: The major challenge remains its dose-dependent QTc prolongation and risk of serious cardiac arrhythmias [1]. Any repurposing effort must prioritize cardiac safety monitoring, explore lower doses in combinations, or investigate the development of novel analogs that retain efficacy with an improved safety profile.

    References

    Comprehensive Technical Analysis of Thioridazine Enantiomers: Biological Activity and Therapeutic Implications

    Author: Smolecule Technical Support Team. Date: February 2026

    Introduction to Thioridazine Chirality and Stereochemical Significance

    This compound is a phenothiazine derivative that has been used clinically as an antipsychotic agent for decades, but its complex chiral properties have garnered significant research interest beyond its neurological applications. The molecular structure of this compound contains a single chiral center at the piperidine ring, resulting in two distinct enantiomeric forms: the dextrorotatory (+)-form and the levorotatory (-)-form. These enantiomers are typically administered clinically as a racemic mixture (approximately 50:50 ratio of both forms), but evidence suggests they exhibit differential biological activities, pharmacokinetic properties, and toxicity profiles. The stereochemistry of this compound is not merely a chemical curiosity but represents a critical factor influencing its receptor binding affinity, tissue distribution, and therapeutic efficacy across various biological contexts [1] [2].

    The significance of this compound's chirality extends to its metabolism, as the enantiomers are processed differently by cytochrome P450 enzymes, particularly CYP2D6, resulting in distinct metabolic profiles. The primary metabolites include mesoridazine and sulforidazine, which themselves possess biological activity and chiral centers. Understanding the stereoselective properties of this compound and its metabolites is essential for drug development, particularly as researchers explore drug repurposing opportunities for this compound in antimicrobial and anticancer applications [2]. This whitepaper provides a comprehensive technical analysis of the biological activities associated with this compound enantiomers, with specific emphasis on quantitative comparisons, molecular mechanisms, and experimental approaches for studying these chiral compounds.

    Comparative Antibacterial Activity of this compound Enantiomers

    In Vitro Antibacterial Efficacy

    The antibacterial properties of this compound enantiomers have been extensively characterized against a broad spectrum of bacterial pathogens. Studies demonstrate that the levorotatory (–)-enantiomer exhibits superior efficacy compared to both the racemic mixture and the dextrorotatory (+)-form against many bacterial species, particularly Gram-negative organisms like Salmonella enterica serovar Typhimurium. The minimum inhibitory concentration (MIC) values vary substantially across bacterial strains, revealing important patterns about the structure-activity relationship of these chiral compounds [1].

    Table 1: Minimum Inhibitory Concentration (MIC) of this compound Enantiomers Against Bacterial Pathogens

    Bacterial Strain Racemic MIC (µg/mL) (+)-form MIC (µg/mL) (-)-form MIC (µg/mL)
    S. aureus NCTC 6571 25 25 25
    S. aureus NCTC 8530 50 100 50
    S. dysenteriae 7 NCTC 519 50 100 50
    S. typhi NCTC 59 200 200 100
    L. monocytogenes NCTC 7973 200 200 100
    E. coli K12 Row 200 200 100
    S. enterica Typhimurium NCTC 74 500 500 500
    K. pneumoniae ATCC 10031 2000 2000 2000
    P. aeruginosa ATCC 27853 >2000 >2000 >2000

    Analysis of the MIC data reveals several important patterns. First, the levorotatory (–)-enantiomer demonstrates equal or superior potency compared to the racemic mixture and dextrorotatory form across most bacterial strains tested. Against S. aureus NCTC 8530 and S. dysenteriae 7 NCTC 519, the (–)-enantiomer exhibits two-fold greater potency (MIC 50 µg/mL) compared to the (+)-form (MIC 100 µg/mL). Second, the differential activity is most pronounced against specific Gram-positive organisms and certain Gram-negative strains, while against other bacteria such as S. enterica Typhimurium NCTC 74, all three forms show equivalent activity (MIC 500 µg/mL) [1].

    In Vivo Efficacy and Potential Mechanisms

    The superior antibacterial activity of the levorotatory enantiomer extends to in vivo models. In murine infection studies utilizing Salmonella enterica serovar Typhimurium, the (–)-form demonstrated enhanced protective efficacy compared to other forms. The proposed mechanisms for the enantioselective antibacterial activity include:

    • Inhibition of efflux pumps: this compound interferes with bacterial efflux systems, potentially reversing multidrug resistance in pathogens like Staphylococcus aureus and Clostridioides difficile [3].
    • Disruption of membrane potential: The phenothiazine structure enables interaction with bacterial membranes, affecting proton motive force and energy metabolism.
    • Modulation of virulence factors: this compound can reduce bacterial invasion of epithelial cells, potentially through interference with quorum sensing or expression of invasion proteins [1].

    The stereoselectivity of these mechanisms may relate to differential interactions with bacterial protein targets or variations in accumulation within bacterial cells. The levorotatory enantiomer appears to achieve higher concentrations in certain tissue types, which may contribute to its enhanced efficacy in in vivo models [1]. Recent research has also identified that this compound can inhibit CD2068, an ABC transporter in C. difficile that contributes to antibiotic resistance. This inhibition occurs through binding to the ATP-binding site and suppressing ATP hydrolysis activity, potentially representing another mechanism exhibiting stereoselectivity [3].

    Anticancer Activity and Signaling Pathways

    Differential Effects on Cancer Signaling Pathways

    This compound enantiomers have demonstrated significant potential as anticancer agents, particularly through their effects on critical signaling pathways involved in tumor proliferation and survival. While most studies have utilized the racemic mixture, the differential effects of individual enantiomers can be inferred from their distinct interactions with key molecular targets. The levorotatory (–)-enantiomer exhibits reduced neurotropism and potentially enhanced antitumor effects due to its unique receptor binding profile [1] [4].

    Table 2: Molecular Targets of this compound Enantiomers in Cancer Pathways

    Target/Pathway Biological Effect Potential Therapeutic Implication
    PI3K/Akt/mTOR Inhibits phosphorylation of Akt, 4E-BP1, and p70S6K [5] Suppresses tumor growth and survival signaling
    Wnt/β-catenin Reduces Fzd-1 and promotes β-catenin degradation [6] Inhibits stemness and proliferation in glioma
    AMPK activation Upregulates AMPK activity and LC3-II conversion [4] [6] Induces autophagic cell death
    eIF2α/ATF4/CHOP Activates ER stress pathway [7] Promotes immunogenic cell death
    YAP/TAZ Inhibits YAP activity via RhoA repression [8] Suppresses endothelial inflammation and atherogenesis

    The PI3K/Akt/mTOR pathway represents a crucial signaling cascade frequently dysregulated in cancer. This compound effectively suppresses this pathway by inhibiting phosphorylation of Akt, 4E-BP1, and p70S6K, key components in cell growth and survival signaling. This inhibition leads to reduced proliferation and enhanced apoptosis in various cancer cell lines, including cervical, endometrial, and glioblastoma models [5]. Similarly, this compound interferes with the Wnt/β-catenin pathway by reducing Frizzled-1 receptor expression and promoting β-catenin degradation, thereby attenuating its transcriptional activity. This mechanism is particularly relevant in cancers like glioblastoma, where Wnt signaling plays a key role in tumorigenesis and cancer stem cell maintenance [6].

    Enantiomer-S Effects on Autophagy and Apoptosis

    The induction of autophagic cell death represents a primary mechanism through which this compound exerts anticancer effects. Treatment with this compound activates AMPK while simultaneously inhibiting mTOR signaling, creating a favorable environment for autophagy induction. This is evidenced by increased LC3-I to LC3-II conversion and accumulation of autophagic vacuoles in treated cells [4] [6]. The levorotatory enantiomer may exhibit enhanced efficacy in inducing autophagy due to its superior cellular accumulation and potentially stronger effects on key regulatory pathways.

    In addition to autophagy, this compound activates the unfolded protein response through the eIF2α/ATF4/CHOP axis, leading to endoplasmic reticulum stress and promotion of immunogenic cell death (ICD). During ICD, cancer cells release damage-associated molecular patterns (DAMPs) such as calreticulin, ATP, and HMGB1, which stimulate antitumor immune responses [7]. This mechanism is particularly valuable for overcoming resistance in colorectal cancer models, especially when combined with conventional chemotherapeutic agents like oxaliplatin. The stereochemistry of this compound likely influences the efficiency of ICD induction, though enantiomer-specific data in this context requires further investigation.

    G This compound This compound PI3K_Akt PI3K/Akt/mTOR Pathway Inhibition This compound->PI3K_Akt Wnt Wnt/β-catenin Pathway Inhibition This compound->Wnt AMPK AMPK Activation This compound->AMPK ER_Stress ER Stress eIF2α/ATF4/CHOP This compound->ER_Stress YAP YAP/TAZ Inhibition This compound->YAP Apoptosis Apoptosis PI3K_Akt->Apoptosis Wnt->Apoptosis Autophagy Autophagy AMPK->Autophagy ICD Immunogenic Cell Death ER_Stress->ICD Anti_angiogenesis Anti-angiogenesis & Anti-metastasis YAP->Anti_angiogenesis Cancer Cell Death Cancer Cell Death Autophagy->Cancer Cell Death Apoptosis->Cancer Cell Death Immune Activation Immune Activation ICD->Immune Activation Tumor Suppression Tumor Suppression Anti_angiogenesis->Tumor Suppression

    Figure 1: Signaling Pathways in this compound's Anticancer Mechanism

    Neuropharmacological Profiles and CNS Effects

    Differential Receptor Binding and Central Nervous System Effects

    The neuropharmacological profiles of this compound enantiomers demonstrate significant differences that underlie their varied efficacy and safety profiles. The dextrorotatory (+)-enantiomer exhibits substantially higher affinity for dopamine D2 receptors,

    which correlates with its more potent antipsychotic effects but also with a higher incidence of extrapyramidal side effects. In contrast, the levorotatory (–)-enantiomer shows reduced blocking activity on centrally located dopamine D2 receptors, potentially explaining its lower neurotropic activity [1] [2].

    Beyond dopamine receptors, this compound enantiomers display differential binding to other neuroreceptors:

    • Muscarinic cholinergic receptors: The levorotatory form shows particularly high affinity for M1 and M5 subtypes (Ki = 12.8 nM and 12.67 nM, respectively), contributing to its anticholinergic effects [2].
    • Serotonergic receptors: Both enantiomers bind to 5-HT2A receptors (Ki = 27.67 nM for racemic), though potential enantiomeric differences may influence side effect profiles.
    • Adrenergic receptors: High affinity for α1A and α1B receptors (Ki = 3.15 nM and 2.4 nM, respectively) contributes to orthostatic hypotension, a known side effect [2].
    • Histamine H1 receptors: Binding (Ki = 16.5 nM) explains the sedative properties associated with this compound therapy [2].
    Tissue Distribution and Cellular Accumulation

    A critical factor influencing the biological activity of this compound enantiomers is their differential tissue distribution. The levorotatory (–)-enantiomer demonstrates enhanced accumulation in human tissue cells compared to the dextrorotatory form [1]. This property is particularly relevant for applications requiring high intracellular concentrations, such as treatment of intracellular pathogens like Mycobacterium tuberculosis, which resides within macrophages.

    The superior tissue penetration of the (–)-enantiomer may contribute to its enhanced efficacy in both antimicrobial and anticancer applications. In macrophages, this compound achieves concentrations up to 100-fold higher than extracellular levels, enabling effective action against intracellular pathogens [1]. Similarly, in cancer models, this accumulation property may facilitate reaching therapeutic concentrations within tumor cells. The molecular mechanisms underlying this enantioselective accumulation may involve differences in passive diffusion, active transport processes, or binding to intracellular components.

    Experimental Protocols for Studying Enantiomer Biological Activity

    Enantiomer Separation and Characterization

    The study of this compound enantiomers requires specialized methodologies for separation, characterization, and biological evaluation. The following protocol outlines the key steps for preparing and characterizing this compound enantiomers:

    • Enantiomer separation: Separate this compound enantiomers from the racemic mixture according to the procedure of Bourquin et al. [1] using preparative chiral chromatography. Common stationary phases include polysaccharide-based chiral columns (e.g., Chiralpak AD-H, AS-H, or OD-H) under normal phase conditions with n-hexane/alcohol/diethylamine mobile phases.
    • Characterization of enantiomeric purity: Determine enantiomeric purity using analytical chiral HPLC with the following typical parameters: C8 column (250×4.6 mm, 5 µm particle size), mobile phase of methanol:water containing 0.1% v/v phosphoric acid, flow rate of 1.0 mL/min, UV detection at 264 nm, and run time of 8 minutes [1].
    • Spectrophotometric analysis: Prepare stock solutions (1 mg/mL) in methanol and dilute to 10 µg/mL for UV scanning from 200–600 nm using a double-beam UV spectrophotometer. Determine maximum absorbance (λmax) using appropriate software [1].
    Assessment of Antimicrobial Activity
    • Minimum Inhibitory Concentration (MIC) determination: Perform MIC assays according to Clinical and Laboratory Standards Institute (CLSI) guidelines [1]. Prepare bacterial inocula by matching turbidity to 0.5 McFarland standard (approximately 2.4×10^5 CFU/mL). Spot 10^5 CFU on plates containing serial dilutions of this compound enantiomers (0, 50, 100, 200, 500, 1000, and 2000 µg/mL). Incubate at 37°C and read results after 24 and 72 hours.
    • Time-kill kinetics: Inoculate culture media with approximately 6×10^6 CFU/mL of target bacteria in the presence of this compound enantiomers at MIC values. Measure viable cells kinetically by OD600 every 10 minutes for 6 hours under appropriate atmospheric conditions [3]. Calculate relative growth by dividing OD600 at each time point (Tn) by OD600 at initial time point (T0).
    • Checkerboard synergy assays: Prepare serial dilutions of this compound enantiomers and conventional antibiotics in culture media. Combine the dilutions in checkerboard format and inoculate with target bacteria (approximately 1×10^5 CFU/well). Incubate for 48 hours and measure turbidity at OD600. Calculate the fractional inhibitory concentration index (FICI) to determine synergistic, additive, or antagonistic effects [3].
    Evaluation of Anticancer Activity
    • Cell viability assays: Determine anticancer activity using MTT or sulforhodamine B (SRB) assays. Plate cancer cells at appropriate densities (e.g., 3.4×10^3 cells/well for MTT, 4×10^3 cells/well for SRB) and treat with serial dilutions of this compound enantiomers for 24-72 hours. Measure viability using microculture plate readers at 540 nm (MTT) or 510 nm (SRB) [5] [4] [7]. Calculate IC50 values using non-linear regression analysis of dose-response curves.
    • Clonogenic assays: Plate cancer cells at low density (e.g., 400 cells/well in 6-well plates) and treat with this compound enantiomers for 10-14 days, changing drug-containing media every three days. Fix cells with methanol/acetic acid, stain with crystal violet, and count colonies using image analysis software [4] [6].
    • Apoptosis and autophagy assessment: Evaluate apoptotic cells using Annexin V/propidium iodide staining followed by flow cytometry. Assess autophagy by monitoring LC3-I to LC3-II conversion via western blotting and visualization of autophagic vacuoles using fluorescent microscopy [5] [4].
    • Immunogenic cell death markers: Measure translocation of calreticulin to cell surface by flow cytometry, extracellular ATP release using luciferase-based assays, and HMGB1 release via ELISA [7].

    G cluster_1 Enantiomer Preparation cluster_2 Antimicrobial Assessment cluster_3 Anticancer Assessment Racemic Racemic Separation Chiral Chromatography Separation Racemic->Separation Charact Characterization (HPLC, UV) Separation->Charact Purity Enantiomerically Pure Samples Charact->Purity MIC MIC Determination (CLSI Guidelines) Purity->MIC Viability Cell Viability (MTT/SRB) Purity->Viability TimeKill Time-Kill Kinetics MIC->TimeKill Synergy Checkerboard Synergy Assays TimeKill->Synergy Mech Mechanistic Studies (Efflux, Binding) Synergy->Mech Clonogenic Clonogenic Assay Viability->Clonogenic Pathways Pathway Analysis (Western Blot) Clonogenic->Pathways ICD Immunogenic Cell Death Markers Pathways->ICD

    Figure 2: Experimental Workflow for this compound Enantiomer Biological Activity Assessment

    Therapeutic Implications and Development Considerations

    The differential biological activities of this compound enantiomers present both opportunities and challenges for therapeutic development. The levorotatory (–)-enantiomer demonstrates particular promise for repurposing in antimicrobial and oncology applications due to its superior efficacy and potentially improved safety profile compared to the racemic mixture. However, several factors must be considered in the development pathway:

    • Toxicity profile: While the (–)-enantiomer shows reduced neurotropic effects, comprehensive safety evaluation is necessary, particularly regarding cardiotoxicity risks. This compound is known to prolong the QTc interval in a dose-dependent manner through inhibition of the hERG potassium channel (Ki = 191 nM for racemic) [2]. Enantiomer-specific effects on cardiac electrophysiology require thorough investigation.
    • Pharmacokinetic optimization: The differential metabolism of this compound enantiomers by CYP2D6 necessitates careful consideration of metabolic stability and potential drug interactions. Development of the (–)-enantiomer may require formulation approaches to enhance bioavailability or controlled release systems for maintaining therapeutic concentrations.
    • Intellectual property strategy: Development of single-enantiomer therapeutics presents opportunities for patent protection even as the racemic mixture faces generic competition. This strategy can provide commercial viability for repurposing approaches.

    Recent advances in this compound derivative design have yielded compounds with improved therapeutic indices. For instance, the novel derivative 1-methyl-2-(2-(2-(methylthio)-10H-phenothiazin-10-yl)ethyl)-1-pentylpiperidin-1-ium bromide (designated T5) demonstrates reduced blood-brain barrier permeability while maintaining antimicrobial activity. This compound showed a 32-fold improvement in MIC against Staphylococcus aureus compared to this compound HCl (1 µg/mL versus 32 µg/mL) [9]. Such approaches may overcome limitations associated with the parent compound while leveraging its valuable biological activities.

    Conclusion and Future Perspectives

    The comprehensive analysis of this compound enantiomers reveals significant differences in their biological activities across multiple therapeutic domains. The levorotatory (–)-enantiomer consistently demonstrates advantages over both the racemic mixture and dextrorotatory form in terms of antibacterial efficacy, cellular accumulation, and potentially reduced neurological side effects. These properties position it as a promising candidate for drug repurposing in antimicrobial and oncology applications, particularly for intracellular pathogens and cancer stem cell populations.

    References

    thioridazine IKKβ inhibition NF-kappaB anti-inflammatory mechanism

    Author: Smolecule Technical Support Team. Date: February 2026

    Detailed Anti-inflammatory Mechanism of Thioridazine

    The anti-inflammatory effect of this compound is primarily mediated through its action on the canonical NF-κB pathway, a critical regulator of immune and inflammatory responses [1].

    • Pathway Activation: In a resting state, NF-κB (typically a p50-p65 heterodimer) is sequestered in the cytoplasm by its inhibitory protein, IκBα. Pro-inflammatory stimuli (e.g., LPS, TNF-α) activate a signaling cascade that leads to the phosphorylation of IκBα by the IκB kinase (IKK) complex, specifically by its IKKβ subunit [2] [1].
    • TDZ Intervention: this compound acts as a specific inhibitor of IKKβ [2]. By binding to IKKβ, it prevents the phosphorylation of IκBα.
    • Downstream Consequences: Since IκBα is not phosphorylated, it is not ubiquitinated and targeted for proteasomal degradation. This results in IκBα remaining bound to NF-κB, thereby preventing the translocation of the p50-p65 complex into the nucleus [2]. Consequently, the transcription of pro-inflammatory genes (such as TNF-α, IL-1β, and IL-6) is suppressed, leading to a reduction in inflammation [3] [2].

    The following diagram illustrates this core mechanism and the point of intervention by this compound.

    The molecular mechanism of this compound's anti-inflammatory action.

    Key Experimental Evidence & Protocols

    The proposed mechanism is supported by a series of standard molecular and cellular biology experiments. The table below outlines the key methodologies used to validate this compound's action.

    Experimental Method Purpose & Protocol Summary Key Outcome Supporting TDZ Mechanism
    Molecular Docking & Virtual Screening [2] To identify FDA-approved drugs with high potential to bind and inhibit IKKβ. The crystal structure of IKKβ (PDB: 3RZF) was used for in silico screening of a database of over 1500 drugs. This compound was identified as a top-ranking compound, showing strong predicted binding energy to the IKKβ active site, comparable to known high-potency inhibitors [2].
    Western Blotting [2] To detect changes in specific protein levels and post-translational modifications. Cell lysates from macrophages (e.g., RAW 264.7) treated with TDZ and an inflammatory stimulus (e.g., LPS) were analyzed using antibodies against IκBα, p-IκBα, and p65. TDZ treatment prevented the LPS-induced degradation of IκBα. It also reduced the levels of phosphorylated IκBα, confirming its role in inhibiting IKKβ activity [2].
    Immunofluorescence/Confocal Microscopy [2] To visualize the subcellular localization of NF-κB. Cells were stained with an antibody against the p65 subunit after TDZ and LPS treatment. In control cells, LPS caused p65 to move into the nucleus. In TDZ-treated cells, p65 remained predominantly in the cytoplasm, demonstrating the blockade of NF-κB nuclear translocation [3] [2].
    qRT-PCR [3] To quantify the mRNA levels of pro-inflammatory cytokines. RNA was extracted from treated cells and converted to cDNA, which was then amplified using gene-specific primers for cytokines like TNF-α and IL-6. TDZ treatment significantly suppressed the LPS-induced upregulation of TNF-α and IL-6 mRNA, confirming the functional inhibition of NF-κB-mediated transcription [3].
    Patch-Clamp Electrophysiology [3] To directly measure the inhibition of the hERG potassium channel current by TDZ and its derivatives. This experiment confirmed the strong hERG channel inhibition by the parent this compound, and critically, showed that the new derivative TDZ-D2 had a significantly reduced affinity for hERG [3].
    In Vivo Models (e.g., LPS-induced inflammation) [2] To evaluate anti-inflammatory efficacy in a whole organism. Mice were pre-treated with TDZ before being injected with a lethal dose of LPS. Survival and inflammatory markers were monitored. TDZ pre-treatment improved survival rates in mice and reduced lung inflammation, demonstrating its efficacy in a complex physiological system [2].

    Research Significance and Future Directions

    The research into this compound highlights two significant concepts in modern drug development:

    • Drug Repurposing: This approach identifies new therapeutic uses for existing, approved drugs, significantly saving time and cost compared to developing a new drug from scratch [4]. This compound is a prime example of how an old antipsychotic can be re-investigated for a completely new indication like inflammatory disease.
    • Rational Drug Design to Mitigate Toxicity: The development of TDZ-D2 demonstrates a successful application of structure-based drug design. By creating derivatives of this compound, researchers aimed to dissociate the desired IKKβ inhibition from the undesired hERG channel inhibition, thereby improving the drug's safety profile [3] [5]. This makes TDZ-D2 a promising lead compound for further development as a safer anti-inflammatory therapeutic.

    References

    thioridazine minimum inhibitory concentration MIC determination bacteria

    Author: Smolecule Technical Support Team. Date: February 2026

    Introduction to Thioridazine Repurposing

    This compound is a phenothiazine antipsychotic drug that was previously used for schizophrenia [1] [2]. Its potential repurposing as an antibacterial agent offers a strategic approach to combating antibiotic-resistant bacteria [3] [4] [5]. Research indicates that this compound itself has antibacterial properties, and its photoproducts—formed after controlled laser irradiation—exhibit significantly enhanced activity against Gram-positive bacteria, including methicillin- and ciprofloxacin-resistant Staphylococcus aureus (MRSA) strains [3] [4].

    Antibacterial Activity Data and MIC Values

    The core quantitative data for unirradiated and irradiated this compound against various bacterial strains is summarized in the table below. The MIC values demonstrate that a 120-minute irradiation period consistently produces the most potent antibacterial effect [3] [4].

    Bacterial Strain Unirradiated this compound MIC (mg/L) Irradiated this compound MIC (mg/L) Irradiation Time for Best Effect (min)
    Staphylococcus aureus ATCC 25923 32 8 120
    Staphylococcus aureus ATCC 25923_EtBr (Ciprofloxacin-resistant) 32 2 120
    Staphylococcus aureus SM1 (Ciprofloxacin-resistant) 32 8 120
    Staphylococcus epidermidis 16 4 120
    Enterococcus faecalis 32 8 120
    Bacillus subtilis 16 1 120

    It is crucial to note that irradiated this compound showed no enhanced antimicrobial effect against the tested Gram-negative bacteria (E. coli, Salmonella enterica, and Klebsiella aerogenes), with MIC values remaining high (100 mg/L to >256 mg/L) [3] [4].

    Experimental Protocol for MIC Determination

    This protocol outlines the specific methodology for determining the MIC of laser-irradiated this compound against Gram-positive bacteria, based on the cited research [3] [4].

    Preparation of Irradiated this compound
    • Materials: this compound hydrochloride, ultrapure water, 266 nm pulsed laser system, quartz cuvettes.
    • Procedure:
      • Prepare a 2 mg/mL solution of this compound in ultrapure water.
      • Place the solution in a quartz cuvette and irradiate it using the 266 nm pulsed laser for 120 minutes. This duration has been identified as optimal for generating the most active photoproducts.
      • Characterize the resulting solution using UV-Vis and FTIR spectroscopy to confirm the formation of photoproducts like mesoridazine and sulforidazine [3] [4].
    Broth Microdilution for MIC Assay
    • Materials: Cation-adjusted Mueller-Hinton broth, sterile 96-well microtiter plates, bacterial suspensions equivalent to 0.5 McFarland standard.
    • Procedure:
      • In a 96-well plate, perform twofold serial dilutions of the irradiated this compound solution in Mueller-Hinton broth, typically covering a range from 256 mg/L to 0.5 mg/L.
      • Inoculate each well with the standardized bacterial suspension (final inoculum of ~5 x 10^5 CFU/mL).
      • Include controls: growth control (bacteria without drug), sterility control (broth only), and a positive control (e.g., ciprofloxacin).
      • Incubate the plate at 37°C for 18-24 hours.
      • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria [3].

    The following diagram illustrates the complete experimental workflow:

    G start Start Experiment prep Prepare this compound Solution (2 mg/mL in ultrapure water) start->prep irrad Laser Irradiation 266 nm for 120 min prep->irrad char Characterize Photoproducts (UV-Vis, FTIR Spectroscopy) irrad->char dil Prepare Serial Dilutions in 96-well plate char->dil inoc Inoculate with Bacteria (~5 x 10^5 CFU/mL) dil->inoc incub Incubate Plate 37°C for 18-24 hours inoc->incub read Read MIC Result incub->read

    Mechanism of Action Analysis

    The antibacterial activity of this compound and its photoproducts involves multiple mechanisms. The proposed mechanisms of action for this compound photoproducts are visualized below:

    G Photoproducts This compound Photoproducts PBP Inhibition of Penicillin- Binding Proteins (PBP2a/PBP3) Photoproducts->PBP Molecular Docking shows binding Mem Disruption of Cell Membrane Integrity Photoproducts->Mem Alters membrane permeability Efflux Not an Efflux Pump Inhibitor (Photoproducts specifically) Photoproducts->Efflux Experimental data shows no effect

    • Primary Mechanism - Target Inhibition: Molecular docking studies indicate that sulforidazine, a key photoproduct, inhibits Penicillin-Binding Proteins PBP3 in S. aureus and PBP2a (critical for methicillin resistance) in MRSA. This inhibition disrupts cell wall biosynthesis, leading to bacterial death [3] [4].
    • Secondary Mechanism - Membrane Disruption: this compound is known to intercalate into the bacterial cell membrane, causing ultrastructural changes and interfering with cell wall biosynthesis pathways. This disruption increases membrane permeability, which can facilitate the uptake of other antibiotics [3] [5].
    • Note on Efflux Pump Inhibition: While unirradiated this compound has been reported to inhibit bacterial efflux pumps in other studies [5], the photoproducts generated from laser irradiation did not demonstrate significant efflux pump inhibitory activity against S. aureus strains [3] [4]. The enhanced antimicrobial activity is therefore attributed to the direct mechanisms above.

    Key Research Considerations

    • Gram-Positive Specificity: The approach is highly specific for Gram-positive bacteria. The thick peptidoglycan layer in these organisms may be more susceptible to the membrane-disrupting action of the photoproducts [3] [4].
    • Photoproducts as Active Agents: The enhanced efficacy is not due to this compound itself but to its photodegradation products, such as mesoridazine and sulforidazine. Characterization via spectroscopic methods is essential for quality control [3] [4].
    • Safety and Toxicity: this compound was withdrawn from general use as an antipsychotic due to its association with serious cardiac arrhythmias (Torsades de pointes) [2]. Any repurposing effort must carefully evaluate the risk-benefit profile and potentially develop targeted delivery systems to minimize systemic exposure and toxicity [5].

    I hope these detailed Application Notes and Protocols provide a solid foundation for your research. Should you require further elaboration on any specific section, please feel free to ask.

    References

    thioridazine efflux pump inhibition Mycobacterium tuberculosis protocol

    Author: Smolecule Technical Support Team. Date: February 2026

    Scientific Rationale and Mechanism of Action

    Thioridazine (TZ), a phenothiazine derivative, is not a conventional antibiotic. Its anti-TB activity stems from its ability to disrupt bacterial efflux and key cellular processes.

    • Efflux Pump Inhibition: TZ inhibits bacterial efflux pumps, membrane proteins that expel antibiotics, reducing intracellular drug concentration. In M. tuberculosis, TZ targets pumps like EfpA [1] [2]. By inhibiting these pumps, TZ increases the intracellular concentration of co-administered antibiotics, restoring efficacy against drug-resistant strains [3] [4].
    • Multi-Mechanistic Action: Beyond efflux inhibition, TZ has multiple effects on M. tuberculosis.
      • Disruption of Proton Motive Force: TZ may interfere with the proton gradient across bacterial membranes, which is essential for energy production and efflux pump function [3].
      • Enhanced Intracellular Killing: TZ can alter the environment within human macrophages, enhancing their ability to kill internalized M. tuberculosis bacteria [3] [1].

    The following diagram summarizes the primary and secondary mechanisms by which this compound is thought to act against M. tuberculosis.

    G cluster_primary Primary Antibacterial Mechanisms cluster_secondary Secondary Effects & Experimental Evidence This compound This compound EPI Efflux Pump Inhibition (EPI) This compound->EPI PMF Disruption of Proton Motive Force This compound->PMF IntKill Enhances Macrophage Killing This compound->IntKill Apoptosis Induces Apoptosis in Mammalian Cells This compound->Apoptosis Autophagy Modulates Autophagy This compound->Autophagy RestoresABX Restores Efficacy of Co-administered Antibiotics EPI->RestoresABX Increases intracellular antibiotic concentration Cytotoxic Cytotoxicity in Cancer Models Autophagy->Cytotoxic

    Key Experimental Evidence and Data

    The table below summarizes findings from pivotal studies investigating this compound's activity against M. tuberculosis.

    Study Model Key Findings Combination Antibiotics Reference
    In vitro (Mtb H37Rv) This compound analogues showed higher efflux inhibitory capacity & less cytotoxicity than TZ. Synergistic effect with anti-TB drugs. First-line anti-TB drugs [5]
    Ex vivo (Human Macrophages) TZ enhanced killing of intracellular MDR and XDR M. tuberculosis strains by macrophages. Not specified [3] [1]
    In vivo (Mouse Model) TZ monotherapy showed activity; combination with antibiotics cured mice infected with MDR-TB. Isoniazid, Rifampicin [1]
    Clinical (XDR-TB Patients) Successful therapy of 18 XDR-TB patients when TZ was combined with antibiotics to which the infecting strain was resistant. Individualized regimens [1]

    Detailed Experimental Protocols

    Protocol 1: In Vitro Checkerboard Assay for Synergy

    This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of antibiotics and this compound, both alone and in combination, to identify a synergistic effect [5] [6].

    • Principle: The checkerboard method systematically tests a range of concentrations of two drugs to find combinations that lower the MIC of each other.
    • Materials:
      • M. tuberculosis culture (e.g., H37Rv or a clinical MDR/XDR strain).
      • This compound hydrochloride (Sigma-Aldridge).
      • Anti-tuberculosis antibiotics (e.g., Isoniazid, Rifampicin).
      • Middlebrook 7H9 broth or 7H10 agar.
      • 96-well microtiter plates.
    • Procedure:
      • Drug Preparation: Prepare two-fold serial dilutions of the antibiotic in one dimension of the 96-well plate and two-fold serial dilutions of TZ in the other.
      • Inoculation: Add a standardized bacterial inoculum (~10⁵ CFU/mL) to each well.
      • Incubation: Seal the plates and incubate at 37°C for 7-14 days.
      • MIC Determination: The MIC is the lowest concentration of the drug that prevents visible growth.
      • Analysis: Calculate the Fractional Inhibitory Concentration (FIC) index to determine synergy (FIC ≤0.5), additivity (0.5< FIC ≤1), indifference (1< FIC ≤4), or antagonism (FIC >4).
    Protocol 2: Ex Vivo Macrophage Infection Model

    This protocol assesses TZ's ability to enhance the killing of intracellular M. tuberculosis by human macrophages [3] [1].

    • Principle: TZ reverses the "non-killing" state of macrophages, enabling them to eliminate internalized bacteria.
    • Materials:
      • Human monocyte-derived macrophages (e.g., THP-1 cell line differentiated with PMA).
      • Pathogenic M. tuberculosis strain.
      • Cell culture media (RPMI-1640 with 10% FBS).
      • This compound and antibiotics.
    • Procedure:
      • Macrophage Infection: Infect macrophages with M. tuberculosis at a suitable Multiplicity of Infection (MOI).
      • Drug Treatment: After phagocytosis, treat infected macrophages with TZ, antibiotics, or a combination. A typical TZ concentration range is 1-10 µg/mL [1].
      • Incubation: Incubate for 72-96 hours.
      • Assessment of Viability: Lyse macrophages and plate lysates on 7H11 agar to enumerate bacterial CFUs. Compare CFU counts between treatment groups to determine the enhancement of killing.

    Critical Considerations for Experimental Design

    • Cytotoxicity: TZ is cytotoxic to mammalian cells. Always include cytotoxicity controls (e.g., MTT assay on host cells) to ensure that antibacterial effects are not due to host cell death [5] [7].
    • Strain Selection: Include a panel of M. tuberculosis strains with well-characterized drug resistance profiles (e.g., MDR, XDR) to confirm the broad-spectrum efficacy of TZ as an EPI [3].
    • Analogue Development: Due to TZ's neurological side effects, research is focused on synthesizing and testing novel TZ analogues with improved safety profiles and potent efflux inhibition [5]. Consider including these in your research.

    Conclusion and Future Perspectives

    This compound represents a promising "weaponization of repurposing" strategy against drug-resistant tuberculosis. Its primary value lies in its role as an efflux pump inhibitor and antibiotic adjuvant, capable of reversing resistance and improving treatment outcomes. Future work should focus on:

    • Developing safer, more potent TZ-derived analogues [5].
    • Conducting further clinical trials to establish standardized combination regimens.
    • Utilizing recent structural insights into efflux pumps like EfpA to design next-generation inhibitors [2].

    References

    Comprehensive Application Notes and Protocols: Thioridazine Combination Therapy for MDR-TB/XDR-TB

    Author: Smolecule Technical Support Team. Date: February 2026

    Introduction and Background

    The global emergence of multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) represents one of the most significant challenges in infectious disease management. MDR-TB is defined by resistance to both isoniazid and rifampicin, the two most potent first-line anti-TB drugs, while XDR-TB exhibits additional resistance to fluoroquinolones and at least one second-line injectable agent (amikacin, kanamycin, or capreomycin) [1]. The treatment of drug-resistant TB requires prolonged therapy (often 9-18 months) with toxic second-line drugs that yield suboptimal success rates. According to recent reports, approximately 500,000 new cases of rifampicin-resistant or multidrug-resistant TB occur annually worldwide [2].

    The repurposing of existing drugs represents a promising strategy to accelerate the development of novel regimens for drug-resistant TB. Thioridazine (TZ), a phenothiazine antipsychotic medication with a well-established safety profile spanning over 60 years of clinical use, has demonstrated potent activity against Mycobacterium tuberculosis regardless of drug resistance patterns [3] [4]. Early observations of phenothiazines' antimicrobial properties date back to the 1950s, but these were largely overlooked during the "golden era" of antibiotic development [5]. The resurgence of interest in this compound as an anti-TB agent emerged during the TB crisis in New York City in the 1990s, when MDR-TB rates escalated dramatically, creating an urgent need for alternative therapeutic approaches [3].

    Mechanisms of Action

    This compound exhibits a multi-mechanistic approach against Mycobacterium tuberculosis that distinguishes it from conventional antibiotics. This multi-target mechanism significantly reduces the likelihood of resistance development and makes it particularly effective against drug-resistant strains.

    Efflux Pump Inhibition

    This compound effectively reverses antibiotic resistance by inhibiting bacterial efflux pumps. Research has demonstrated that TZ can completely reverse high-level isoniazid resistance in clinical isolates of M. tuberculosis by interfering with over-expressed efflux pump genes including mmpL7, p55, efpA, mmr, Rv1258c, and Rv2459 [4]. This mechanism restores susceptibility to first-line anti-TB drugs when used in combination therapy, effectively converting resistant strains into susceptible ones [4].

    Respiratory Chain Inhibition

    A primary molecular target of this compound is the type-II NADH-menaquinone oxidoreductase (NDH-2), a key component of the mycobacterial electron transport chain [4]. This compound inhibits this enzyme, disrupting ATP oxidative phosphorylation and thereby depleting cellular energy reserves. This mechanism is particularly valuable because it remains effective against non-replicating, persistent bacilli, suggesting potential activity against latent TB infection [4] [6]. The targeting of bacterial respiration represents a novel approach that complements the activity of conventional bactericidal agents.

    Transcriptional Modulation and Membrane Disruption

    This compound exposure significantly alters the expression of genes encoding essential cell envelope proteins and those involved in fatty acid metabolism, aerobic respiration, and stress response [4]. Additionally, the drug disrupts the proton motive force across bacterial membranes, further compromising cellular integrity and function. These pleiotropic effects on multiple essential pathways contribute to this compound's efficacy and reduce the probability of resistance emergence.

    Immunomodulatory Effects

    Beyond direct antibacterial activity, this compound demonstrates host-directed therapeutic properties by promoting the release of cytokines involved in mounting an effective immune response against mycobacteria [5]. The drug enhances intracellular killing of M. tuberculosis by overcoming the phagosomal blockade in macrophages, facilitating bacterial clearance by the host immune system [3] [4].

    Table 1: Multi-Mechanistic Actions of this compound Against M. tuberculosis

    Mechanism Category Specific Target/Effect Functional Consequence
    Efflux Pump Inhibition mmpL7, p55, efpA, mmr, Rv1258c, Rv2459 Reversal of antibiotic resistance; increased intracellular drug accumulation
    Energy Metabolism Disruption Type-II NADH-menaquinone oxidoreductase (NDH-2) Inhibition of electron transport chain; depletion of ATP reserves
    Transcriptional Modulation SigmaB regulon; cell envelope proteins Altered stress response; compromised cell wall integrity
    Membrane Function Proton motive force disruption Loss of membrane potential; impaired nutrient transport
    Immunomodulation Macrophage phagosomal maturation Enhanced intracellular killing of mycobacteria

    The following diagram illustrates the multi-mechanistic action of this compound against Mycobacterium tuberculosis:

    G cluster_direct Direct Antibacterial Actions cluster_host Host-Directed Effects This compound This compound Efflux Efflux Pump Inhibition This compound->Efflux Respiration Respiratory Chain Inhibition This compound->Respiration Membrane Membrane Disruption This compound->Membrane Transcription Transcriptional Modulation This compound->Transcription Immune Immunomodulation This compound->Immune Resistance Resistance Efflux->Resistance Reverses Antibiotic Resistance Energy Energy Respiration->Energy Depletes ATP Integrity Integrity Membrane->Integrity Compromises Cell Envelope Stress Stress Transcription->Stress Dysregulates Stress Response Macrophage Enhanced Macrophage Function Immune->Macrophage Promotes Cytokine Release Clearance Clearance Macrophage->Clearance Improves Bacterial Clearance

    Diagram 1: Multi-mechanistic actions of this compound against Mycobacterium tuberculosis - This diagram illustrates the direct antibacterial and host-directed effects of this compound that contribute to its efficacy against drug-resistant TB.

    Preclinical Efficacy Data

    In Vitro Susceptibility Testing

    Comprehensive in vitro studies have established the minimum inhibitory concentrations (MICs) of this compound against various M. tuberculosis strains using multiple assay systems. The MIC values for this compound against reference strains and clinical isolates typically range between 8-32 μg/mL, with consistency across different laboratory methods [4]. Notably, this compound demonstrates equivalent activity against both drug-susceptible and drug-resistant strains, including MDR and XDR isolates, highlighting its potential for treating resistant TB [3].

    Table 2: In Vitro Activity of this compound Against M. tuberculosis

    Culture System MIC Range (μg/mL) Reference Strain Drug-Resistant Strains
    Middlebrook 7H10 8-10 μg/mL H37Rv MDR-TB, XDR-TB
    Broth Microdilution 8-15 μg/mL H37Rv MDR-TB, XDR-TB
    Bactec TB-460 15 μg/mL H37Rv MDR-TB, XDR-TB
    Bactec MGIT 960 15 μg/mL H37Rv MDR-TB, XDR-TB
    Animal Model Efficacy

    The therapeutic efficacy of this compound has been evaluated in the Balb/c mouse model of chronic tuberculosis infection [5] [7]. In these studies, treatment was initiated 60 days post-infection when the disease was well-established, mimicking advanced human TB. This compound monotherapy at doses of 32 mg/kg and 70 mg/kg administered daily for two months resulted in significant reduction of bacterial loads in lungs compared to untreated controls [5].

    The most promising results emerged from combination therapy studies. When this compound (32 mg/kg) was added to the standard first-line regimen (rifampicin 10 mg/kg, isoniazid 10 mg/kg, and pyrazinamide 30 mg/kg), a significant synergistic effect was observed, achieving a -6.2 log CFU reduction in lung bacillary loads compared to -5.9 log CFU with standard therapy alone (p<0.01) [5]. Furthermore, the addition of this compound reduced the emergence of isoniazid-resistant mutants in mouse lungs, suggesting a potential role in preventing resistance development during therapy [8].

    Table 3: In Vivo Efficacy of this compound in Murine TB Model

    Treatment Regimen Dose (mg/kg) Duration CFU Reduction (log10) p-value
    TZ Monotherapy (H37Rv) 32 2 months -4.4 <0.05
    TZ Monotherapy (H37Rv) 70 2 months -4.4 <0.05
    TZ Monotherapy (MDR-TB) 32 2 months -2.4 <0.009
    TZ Monotherapy (MDR-TB) 70 2 months -2.4 <0.009
    HRZ (First-line) 10/10/30 2 months -5.9 Reference
    HRZ + TZ 10/10/30 + 32 2 months -6.2 <0.01

    Experimental Protocols

    In Vitro Susceptibility Testing Protocol

    Objective: To determine the minimum inhibitory concentration (MIC) of this compound against clinical isolates of M. tuberculosis using the broth microdilution method.

    Materials:

    • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)
    • This compound hydrochloride stock solution (1 mg/mL in DMSO)
    • Logarithmic-phase M. tuberculosis culture (McFarland standard 1.0)
    • 96-well sterile microdilution plates
    • Bactec MGIT 960 system or equivalent for culture confirmation

    Procedure:

    • Prepare two-fold serial dilutions of this compound in Middlebrook 7H9 broth across the microdilution plate (concentration range: 0.5-64 μg/mL).
    • Inoculate each well with 100 μL of bacterial suspension standardized to approximately 5×10^5 CFU/mL.
    • Include growth control (bacteria without drug) and sterility control (broth only) wells.
    • Seal plates and incubate at 37°C with 5% CO₂ for 14-21 days.
    • Record MIC as the lowest concentration that completely inhibits visible growth.
    • Confirm MIC using Bactec MGIT 960 system by preparing similar drug dilutions in MGIT tubes and monitoring growth until the growth unit flag is positive.
    • Compare growth in drug-containing tubes with drug-free control tube. The MIC is defined as the lowest concentration that shows no growth within 2 days of the control tube becoming positive.

    Quality Control:

    • Include reference strain M. tuberculosis H37Rv with each assay.
    • Ensure MIC for H37Rv falls within the expected range of 8-15 μg/mL.
    Checkerboard Synergy Assay Protocol

    Objective: To evaluate the synergistic interaction between this compound and conventional anti-TB drugs against MDR-TB clinical isolates.

    Materials:

    • Middlebrook 7H9 broth supplemented with OADC
    • Stock solutions of this compound and anti-TB drugs (isoniazid, rifampicin, moxifloxacin)
    • Sterile 96-well microdilution plates
    • Logarithmic-phase MDR-TB clinical isolates

    Procedure:

    • Prepare two-fold serial dilutions of this compound along the x-axis of the microplate (concentration range: 0.25-32 μg/mL).
    • Prepare two-fold serial dilutions of the companion anti-TB drug along the y-axis.
    • Inoculate each well with 100 μL of bacterial suspension (5×10^5 CFU/mL).
    • Incubate plates at 37°C with 5% CO₂ for 14-21 days.
    • Determine the fractional inhibitory concentration (FIC) index using the formula: FIC index = (MIC of drug A in combination/MIC of drug A alone) + (MIC of drug B in combination/MIC of drug B alone)
    • Interpret results as follows:
      • FIC index ≤0.5: Synergy
      • FIC index >0.5-4: Additive/indifferent
      • FIC index >4: Antagonism
    Intracellular Killing Assay Protocol

    Objective: To assess the ability of this compound to enhance killing of M. tuberculosis within macrophages.

    Materials:

    • Murine macrophage cell line J774A.1 or human monocyte-derived macrophages
    • Middlebrook 7H9 broth and 7H11 agar
    • This compound and control anti-TB drugs
    • Clinical MDR-TB isolates
    • Cell culture reagents and equipment

    Procedure:

    • Seed macrophages in 24-well tissue culture plates at 2×10^5 cells/well and allow to adhere overnight.
    • Infect macrophages with M. tuberculosis at multiplicity of infection (MOI) of 1:10 (bacterium-to-cell ratio) for 4 hours.
    • Remove extracellular bacteria by washing with warm PBS.
    • Add fresh medium containing this compound at concentrations equivalent to 0.25×, 0.5×, and 1× MIC.
    • Include untreated control wells and wells with standard anti-TB drugs for comparison.
    • At days 0, 3, and 7 post-infection, lyse macrophages with sterile distilled water containing 0.1% Triton X-100.
    • Prepare serial dilutions of lysates and plate on Middlebrook 7H11 agar for CFU enumeration after 21-28 days of incubation at 37°C.
    • Calculate intracellular killing efficiency by comparing CFU counts in treated versus untreated macrophages.
    Murine Infection Model Therapy Protocol

    Objective: To evaluate the efficacy of this compound alone and in combination with standard regimens in a mouse model of TB infection.

    Materials:

    • 6-8 week old female BALB/c mice
    • M. tuberculosis H37Rv reference strain and MDR-TB clinical isolates
    • This compound and control anti-TB drugs
    • Homogenizer and materials for CFU enumeration

    Procedure:

    • Infect mice via intratracheal route with 2.5×10^5 CFU of M. tuberculosis in 100 μL PBS.
    • Allow infection to establish for 60 days before initiating therapy.
    • Administer treatments daily by oral gavage for 60 days:
      • Group 1: Untreated control (vehicle only)
      • Group 2: this compound monotherapy (32 mg/kg)
      • Group 3: Standard regimen (rifampicin 10 mg/kg, isoniazid 10 mg/kg, pyrazinamide 30 mg/kg)
      • Group 4: Standard regimen plus this compound (32 mg/kg)
    • Sacrifice cohorts of mice (n=4-8 per group) after 30 and 60 days of treatment.
    • Harvest lungs and spleen under sterile conditions.
    • Homogenize organs and prepare serial dilutions for plating on Middlebrook 7H11 agar.
    • Enumerate CFU after 21-28 days of incubation at 37°C.
    • Process lung tissue for histopathological examination to assess pathology resolution.

    The following diagram illustrates the experimental workflow for evaluating this compound in a murine TB model:

    G Start BALB/c Mouse Infection Model A1 Intratracheal Infection with M. tuberculosis Start->A1 A2 Infection Establishment (60 days) A1->A2 B1 Randomization to Treatment Groups A2->B1 B2 Daily Oral Treatment (60 days) B1->B2 B3 Cohort Sacrifice at 30 and 60 days B2->B3 C1 Organ Harvest (Lungs & Spleen) B3->C1 C2 Homogenization and Serial Dilution C1->C2 C4 Histopathological Evaluation C1->C4 C3 CFU Enumeration on Middlebrook 7H11 Agar C2->C3

    Diagram 2: Experimental workflow for this compound evaluation in murine TB model - This diagram outlines the key stages in assessing this compound efficacy in a mouse model of tuberculosis infection.

    Current Research Status and Clinical Translation

    While this compound demonstrates promising preclinical activity against drug-resistant TB, it is essential to contextualize its development status within the current TB therapeutic landscape. The World Health Organization now recommends several all-oral shortened regimens for rifampicin-resistant and MDR-TB, notably the BPaLM regimen (bedaquiline, pretomanid, linezolid, and moxifloxacin) and BPaL regimen (bedaquiline, pretomanid, and linezolid) for cases with fluoroquinolone resistance or intolerance [9] [2]. These regimens represent significant advances, achieving treatment durations of just 6 months compared to the traditional 9-18 month regimens.

    However, challenges remain with these newer regimens, including emerging bedaquiline resistance, linezolid toxicity (with approximately 20% of patients experiencing grade 3 or higher adverse events), and access limitations in resource-limited settings [10] [2]. In this context, this compound represents a potential alternative or complementary option, particularly for patients who cannot tolerate linezolid or who have strains resistant to bedaquiline.

    The development path for this compound faces several challenges that must be addressed:

    • Cardiac Safety Profile: this compound is known to prolong the QT interval, which requires careful monitoring when used in combination with other QT-prolonging anti-TB drugs like bedaquiline and fluoroquinolones [1] [10]. Future derivatives might focus on separating the antimicrobial activity from neurological and cardiac effects.

    • Optimal Dosing Strategies: Pharmacokinetic studies in mice have determined a human-equivalent dose of 25 mg/kg, with significant lung tissue accumulation observed [8]. This favorable tissue distribution is particularly relevant for pulmonary TB treatment but requires further validation in human studies.

    • Combination Therapy Optimization: Research is needed to identify the most synergistic drug partners for this compound and to establish its place within modern TB regimens, potentially as a linezolid-sparing option or for bedaquiline-resistant cases.

    • Clinical Trial Evidence: While substantial preclinical data exists, well-designed clinical trials are necessary to establish this compound's efficacy and safety in humans for TB treatment. The drug's long history of use in psychiatry provides valuable safety data, but its application in TB populations may present unique challenges.

    References

    Application Note: Evaluating TDZ-DCX Synergy in a Murine MRSA Peritonitis Model

    Author: Smolecule Technical Support Team. Date: February 2026

    1. Experimental Aim and Rationale This protocol outlines the procedure for assessing the efficacy of thioridazine (TDZ) as a helper compound to dicloxacillin (DCX) against Methicillin-Resistant Staphylococcus aureus (MRSA) in a mouse peritonitis model. The rising threat of antimicrobial resistance necessitates novel treatment strategies. The repurposing of TDZ, an antipsychotic drug, to potentiate the effect of β-lactam antibiotics against MRSA represents a promising approach, though its in vivo success is highly dependent on effective drug delivery to the infection site [1] [2].

    2. Key Findings from Pre-Clinical Studies The central finding from the primary study is that the synergistic effect of TDZ and DCX is profoundly affected by the administration route.

    • Subcutaneous (Systemic) Administration: In the main trial, the combination of DCX and TDZ administered subcutaneously did not show a statistically significant improvement over monotherapy with either drug alone. Furthermore, the combination was significantly less effective than the positive control, vancomycin (VAN) [1] [2].
    • Intraperitoneal (Local) Administration: When drugs were administered directly into the peritoneal cavity (the site of infection), the DCX+TDZ combination resulted in a significantly better antibacterial effect than either drug alone. Moreover, its efficacy was not significantly different from that of vancomycin, demonstrating a clear synergistic effect when delivered locally [1] [2].

    The diagram below illustrates the logical relationship between administration route and therapeutic outcome.

    Start Treatment Goal: TDZ + DCX vs MRSA AdminRoute Administration Route Start->AdminRoute SC Subcutaneous (Systemic) AdminRoute->SC  leads to IP Intraperitoneal (Local to Infection) AdminRoute->IP  leads to Outcome1 Outcome: No significant synergy observed SC->Outcome1 Outcome2 Outcome: Significant synergy, comparable to vancomycin IP->Outcome2

    3. Summary of Quantitative Bacteriological Data The table below summarizes the quantitative results from the main trial (subcutaneous administration) and the follow-up investigation (intraperitoneal administration), measured as bacterial load in the peritoneum.

    Treatment Group Administration Route Bacterial Load (CFU/mL) in Peritoneum Statistical Significance (vs. DCX or TDZ alone) Statistical Significance (vs. Vancomycin)
    DCX + TDZ Subcutaneous Not significantly reduced No significant difference (p ≥ 0.121) Less effective (p < 0.001)
    DCX + TDZ Intraperitoneal Significantly reduced More effective (p < 0.001) No significant difference (p > 0.999)

    Data synthesized from [1] [2].


    Detailed Experimental Protocol

    1. Materials and Reagents

    • Animals: Outbred albino female NMRI mice (e.g., NMRI-F), approximately 28 grams [3] [2].
    • Bacterial Strain: MRSA strain (e.g., ATCC 33591 or a derivative). The inoculum should be calibrated to an "LD0 threshold"—the highest concentration causing illness but no mortality—which was 10^8 CFU in a 0.5 ml saline solution in the referenced study [3] [2].
    • Drugs:
      • Dicloxacillin (DCX)
      • This compound (TDZ) hydrochloride. Note: TDZ must be protected from light to prevent decomposition [2].
      • Vancomycin (VAN) as a positive control.
      • Isotonic saline for dilution and as a negative control.
    • Analgesic: Buprenorphine (e.g., 0.05 mg/kg every 8 hours) [3] [2].

    2. In Vivo Procedure The following workflow outlines the key steps in the mouse peritonitis model, from animal preparation to data collection.

    A 1. Animal Acclimatization (1 week) B 2. MRSA Inoculation (Intraperitoneal, 10^8 CFU) A->B C 3. Treatment Initiation (Begins 2 hours post-inoculation) B->C D 4. Drug Administration (Every 12 hours for 48 hours) C->D E 5. Euthanasia & Sample Collection (48 hours) D->E F 6. Bacterial Quantification (Peritoneal flush, Spleen, Kidneys) E->F

    • Step 1: Animal Preparation. House mice with free access to food and water. After acclimatization, implant a subcutaneous temperature transponder under anesthesia for monitoring [3] [2].
    • Step 2: Infection. Inoculate all mice with a single intraperitoneal (IP) injection of the prepared MRSA suspension [2].
    • Step 3 & 4: Treatment Regimen.
      • Begin treatment 2 hours post-inoculation.
      • Administer drugs every 12 hours for a total of 48 hours.
      • Critical: For combination therapy (DCX+TDZ), administer the drugs in two separate injections to avoid crystallization or altered absorption [2].
    • Step 5: Sample Collection. After 48 hours, euthanize mice and collect samples for bacteriology: perform a peritoneal flush with saline, and harvest the spleen and kidneys [3] [2].
    • Step 6: Bacterial Quantification. Weigh and homogenize the spleen and kidneys. Plate serial dilutions of the homogenates and the peritoneal fluid on Mueller-Hinton agar. Incubate plates at 37°C for 24 hours and count the Colony Forming Units (CFU) [3] [2].

    3. Data Analysis

    • Convert bacterial counts to CFU/mL and apply a natural logarithm (ln) transformation to achieve a normal distribution for statistical testing [3].
    • Correct organ bacterial counts relative to the mean weight of the organs in their treatment group [3].
    • Use one-way ANOVA followed by a post-hoc test (e.g., Bonferroni) for multiple comparisons between treatment groups [3].

    Critical Considerations for Researchers

    • Route of Administration is Key: The stark contrast between subcutaneous and intraperitoneal results suggests that achieving effective concentrations of TDZ at the infection site is a major challenge. Systemic delivery may not be viable, while local delivery shows significant promise [1] [2].
    • Mechanism of Action: The synergy is believed to be independent of the classic MRSA resistance protein PBP2a [4]. Evidence suggests TDZ may intercalate into the bacterial membrane, affect cardiolipin synthesis, and depolarize the membrane potential, thereby sensitizing MRSA to β-lactams [5].
    • Toxicity and Handling: TDZ is an anthelmintic and can be toxic at higher doses. Preliminary studies to define toxicity thresholds are recommended [6]. The drug is also light-sensitive and requires protection from sunlight during preparation and storage [2].

    References

    Comprehensive HPLC Analysis of Thioridazine Enantiomers: Analytical Methods and Protocols for Chiral Separation

    Author: Smolecule Technical Support Team. Date: February 2026

    Introduction to Thioridazine Chirality and Analytical Significance

    This compound is a classical phenothiazine antipsychotic medication administered clinically as a racemic mixture containing equal proportions of its two enantiomers. The drug possesses a stereogenic center at position 2 in the piperidyl ring, resulting in distinct biological activities for each enantiomer. Research has demonstrated that (R)-thioridazine exhibits approximately 2.7 times higher affinity for D2 dopamine receptors in rat brain preparations compared to its (S)-counterpart, while (S)-thioridazine shows a 10-fold greater affinity for D1 receptors [1]. This pharmacological differentiation is clinically significant as the antipsychotic efficacy is primarily associated with the (R)-enantiomer, highlighting the importance of enantioselective analytical methods for accurate pharmacokinetic studies and therapeutic drug monitoring.

    The clinical relevance of this compound enantiomer separation extends to understanding intersubject variability in response and minimizing potential adverse effects. Patient serum analyses have revealed substantial differences in enantiomer concentrations, with the mean concentration of (-)-thioridazine approximately three times higher than that of (+)-thioridazine, with ratios ranging from 2.2 to 5.3 [2]. These significant variations in enantiomer distribution may contribute to the poor correlation observed between total serum this compound concentrations and therapeutic effect, underscoring the necessity for enantioselective monitoring in clinical settings.

    HPLC Method Development for this compound Enantiomers

    Chiral Stationary Phase Selection

    The resolution of this compound enantiomers has been successfully achieved using cyclodextrin-based chiral stationary phases (CSPs), particularly β-cyclodextrin-bonded phases. The ChiraDex column (250 mm × 4.0 mm i.d., 5 μm particle diameter) has demonstrated excellent enantioselectivity for this compound separation [1]. This CSP leverages the inclusion complexation properties of cyclodextrins, where the hydrophobic cavity of β-cyclodextrin interacts with the aromatic rings of this compound while the hydroxyl groups on the rim provide stereoselective interactions through hydrogen bonding. The success of cyclodextrin-based columns stems from their ability to provide the three-point interaction necessary for chiral recognition, combining hydrophobic interactions within the cyclodextrin cavity with polar interactions at the portal regions.

    Alternative chiral stationary phases have also been explored for this compound separation, including protein-based columns like Ultron ES-OVM, which can resolve up to four stereoisomers of this compound metabolites simultaneously [3]. However, the β-cyclodextrin phase offers distinct advantages for routine analysis, including higher stability, reproducibility, and compatibility with a wide range of mobile phase conditions. The direct separation approach using these CSPs eliminates the need for complex derivatization procedures required in indirect chiral separation methods, streamlining the analytical workflow for pharmaceutical analysis.

    Mobile Phase Optimization

    The composition of the mobile phase critically influences enantioselectivity, efficiency, and resolution in chiral separations. For this compound enantiomers, the optimal mobile phase consists of 0.05 M phosphate buffer (pH 6.5) and acetonitrile in a 50:50 (v/v) ratio [1] [4]. The pH of the phosphate buffer plays a crucial role in the separation, as it affects the ionization state of the analytes and their interaction with the cyclodextrin cavity. The acetonitrile content significantly impacts retention times and resolution, with higher percentages generally reducing retention but potentially compromising enantioselectivity.

    Table 1: Optimized HPLC Conditions for this compound Enantiomer Separation

    Parameter Optimal Condition Effect on Separation
    Column β-cyclodextrin-bonded phase (ChiraDex) Provides chiral recognition environment
    Mobile Phase 0.05 M phosphate buffer (pH 6.5):ACN (50:50) Balanced retention and enantioselectivity
    Flow Rate 1.0 mL/min Optimal efficiency and resolution
    Detection UV-Vis at 262 nm Maximum sensitivity for this compound
    Temperature Ambient (25°C) Standard laboratory conditions
    Injection Volume 20 μL Suitable for analytical separation

    Systematic optimization studies have revealed that variations in organic modifier concentration, buffer strength, and pH significantly impact the chromatographic resolution. The selection of acetonitrile as the organic modifier over methanol has proven advantageous due to its lower viscosity and better selectivity for the enantiomer pair. The phosphate buffer concentration of 0.05 M provides adequate buffering capacity to maintain the optimal pH without causing precipitation or excessive column pressure [1].

    Operational Parameter Optimization

    The flow rate of the mobile phase represents another critical parameter requiring optimization. Studies indicate that a flow rate of 1.0 mL/min provides an optimal balance between analysis time and resolution for this compound enantiomers [1]. Higher flow rates may reduce analysis time but typically compromise resolution due to decreased mass transfer, while lower flow rates extend analysis time without substantial gains in separation efficiency. The detection wavelength of 262 nm corresponds to the maximum absorption of this compound in the UV spectrum, providing optimal sensitivity for quantification.

    Temperature control, though often operated at ambient conditions in many laboratories, can enhance method robustness when maintained at 25°C. The impact of temperature on chiral separations is complex, affecting both the binding constants to the cyclodextrin cavity and the kinetics of the interconversion between enantiomers. For methods requiring transfer between laboratories or long-term stability studies, implementing column temperature control is recommended to maintain reproducibility. Additionally, injection volume should be optimized to prevent column overload while maintaining adequate detection sensitivity, with 20 μL proving suitable for most analytical applications [1].

    Detailed Analytical Protocols

    Standard and Sample Preparation

    Pharmaceutical formulation analysis begins with extraction of this compound from commercial tablets. Accurately weigh and powder not less than 20 tablets, then transfer an amount equivalent to 50 mg of this compound to a stoppered conical flask. Add 50 mL of ethanol, sonicate for 15 minutes, and shake mechanically for 30 minutes. Centrifuge the mixture at 3000 rpm for 10 minutes and collect the supernatant. Evaporate an aliquot equivalent to 10 mg of this compound to dryness under a stream of nitrogen and reconstitute in 1 mL of methanol [1]. Filter through a 0.45 μm membrane filter before HPLC injection to remove particulate matter that could compromise the analytical column.

    For biological sample preparation (serum/plasma), employ a sequential achiral-chiral approach to isolate this compound from matrix components. Extract 1 mL of serum with 5 mL of n-hexane after basifying with 0.5 mL of 1 M sodium hydroxide. Vortex for 3 minutes and centrifuge at 3000 rpm for 10 minutes. Transfer the organic layer and evaporate to dryness under nitrogen. Reconstitute the residue in 200 μL of mobile phase and inject into the achiral RP-HPLC system for initial purification. Collect the this compound fraction, evaporate, and reconstitute in 100 μL of chiral mobile phase for enantiomeric separation [2]. This two-dimensional approach significantly enhances assay specificity for complex biological matrices.

    HPLC System Configuration and Operation

    Instrument calibration should precede sample analysis to ensure accurate quantification. Prepare standard solutions of racemic this compound in the concentration range of 10-1000 μg/mL. Inject each standard in triplicate to establish calibration curves for both enantiomers. The method demonstrates a limit of detection of 10 μg (5 μg for each enantiomer), with linear response across the therapeutic concentration range [4]. System suitability tests should be performed daily, evaluating parameters such as retention time reproducibility (<2% RSD), resolution factor (>1.5 between enantiomers), and peak symmetry (<2.0 tailing factor).

    Table 2: Method Validation Parameters for this compound Enantiomer Analysis

    Validation Parameter Performance Characteristics Acceptance Criteria
    Linearity Range 50-1000 ng/mL (each enantiomer) R² > 0.995
    Precision (Within-run) CV < 10% at 125 and 500 ng/mL CV ≤ 15%
    Precision (Between-run) CV < 12% at 125 and 500 ng/mL CV ≤ 15%
    Accuracy (Recovery) 74-78% for serum samples 70-120%
    Limit of Quantification 50 ng/mL (each enantiomer) Signal-to-noise ≥ 10
    Specificity No interference from metabolites Baseline resolution

    The chromatographic procedure begins with equilibration of the β-cyclodextrin column with the mobile phase (0.05 M phosphate buffer pH 6.5:acetonitrile, 50:50) at a flow rate of 1.0 mL/min for at least 30 minutes. Set the UV detector to 262 nm and allow the baseline to stabilize. Inject 20 μL of prepared standards or samples and record the chromatograms for approximately 30 minutes. Under these conditions, typical retention times are approximately 12-15 minutes for (S)-thioridazine and 14-18 minutes for (R)-thioridazine, though these should be confirmed with authentic standards [1]. The resolution factor between enantiomers should be not less than 1.5 for adequate quantification.

    Data Analysis and Interpretation

    Peak identification should be performed by comparison with authentic enantiomer standards when available. If standards are unavailable, collect fractions of each peak and determine optical rotation to confirm enantiomeric identity [4]. For quantification, construct separate calibration curves for each enantiomer by plotting peak area against concentration. The enantiomeric ratio in patient samples provides clinically relevant information, with typical (-)-TRZ to (+)-TRZ ratios ranging from 2.2 to 5.3 [2].

    The enantiomeric purity of resolved fractions can be verified by reinjection on the chiral system and measurement of optical rotation. For collected fractions, evaporate the mobile phase under nitrogen and reconstitute in methanol for polarimetric analysis. The specific rotation values for the pure enantiomers provide reference for future analyses without complete chromatographic separation [4]. Document any signs of racemization during the analysis process, which may appear as additional peaks or elevated baseline between enantiomer peaks.

    Extension to Metabolite Analysis and Clinical Applications

    Metabolite Enantiomer Separation

    This compound undergoes extensive hepatic metabolism, producing several chiral metabolites with additional stereogenic centers. This compound 2-sulfoxide (THD 2-SO) and This compound 5-sulfoxide (THD 5-SO) each contain two chiral centers, existing as two diastereomeric pairs of enantiomers [3]. These metabolites demonstrate distinct pharmacological activities and stereoselective metabolism patterns. The four stereoisomers of THD 2-SO can be completely resolved using protein-based chiral stationary phases such as the Ultron ES-OVM column, though these columns may present limitations for routine analysis due to lower stability and different selectivity parameters compared to cyclodextrin phases.

    The stability of metabolite enantiomers represents a critical consideration in method development. Studies indicate that THD 2-SO enantiomers remain stable across various temperature conditions (38°C, 4°C, and -20°C) and pH ranges (5.0-8.5) without observable degradation or configurational changes [3]. However, other metabolites, particularly THD 5-SO, demonstrate sensitivity to light exposure, leading to potential racemization or decomposition during sample handling and storage. These stability characteristics must be incorporated into analytical protocols to ensure accurate enantiomer quantification.

    Clinical Monitoring Applications

    The enantioselective analysis of this compound and its metabolites in biological matrices enables comprehensive understanding of its stereoselective pharmacokinetics. Research has demonstrated significant interindividual variability in enantiomer concentrations, influenced by factors such as CYP2D6 polymorphism, which plays a key role in the formation of THD 2-SO and THD 5-SO metabolites [3]. The implementation of enantioselective monitoring in therapeutic drug monitoring programs provides enhanced correlation with clinical response compared to traditional achiral methods.

    The sequential achiral-chiral HPLC method for serum analysis validates effectively with within-run and between-run precision showing coefficients of variation less than 10% and 12%, respectively, at concentrations of 125 and 500 ng/mL for each enantiomer [2]. Absolute recovery from serum averages 74-78% across the therapeutic concentration range. This method sensitivity allows for reliable quantification of enantiomer concentrations in patient samples, supporting personalized dosing approaches based on enantiomer-specific pharmacokinetics rather than total drug concentration.

    G cluster_legend Process Categories Start Start: this compound Enantiomer Analysis SamplePrep Sample Preparation Start->SamplePrep Tablets Pharmaceutical Tablets SamplePrep->Tablets Serum Serum/Plasma Samples SamplePrep->Serum Extraction Extraction and Purification Tablets->Extraction Serum->Extraction HPLCConfig HPLC System Configuration Extraction->HPLCConfig ChiralSep Chiral Separation β-CD Column HPLCConfig->ChiralSep Detection UV Detection 262 nm ChiralSep->Detection DataAnalysis Data Analysis and Quantification Detection->DataAnalysis ClinicalApp Clinical Application DataAnalysis->ClinicalApp ResearchApp Research Application DataAnalysis->ResearchApp End End: Results Interpretation ClinicalApp->End ResearchApp->End Legend1 Sample Handling Legend2 Instrument Operation Legend3 Data Application

    Figure 1: Comprehensive Workflow for this compound Enantiomer Analysis in Pharmaceutical and Biological Samples

    Regulatory Considerations and Method Validation

    Analytical method validation for this compound enantiomer separation should follow regulatory guidelines including specificity, linearity, accuracy, precision, and robustness. The method demonstrates specificity through baseline resolution of enantiomers without interference from excipients or metabolites [1]. Linearity has been established over the concentration range of 50-1000 ng/mL for each enantiomer in serum, with correlation coefficients (R²) typically exceeding 0.995 [2]. Accuracy, determined through recovery studies, ranges from 74% to 78% for both enantiomers across quality control concentrations.

    The precision of the method meets acceptance criteria with within-run coefficients of variation less than 10% and between-run variation less than 12% at low, medium, and high quality control concentrations [2]. Robustness testing should evaluate the method's resilience to deliberate variations in mobile phase pH (±0.2 units), organic modifier composition (±5%), flow rate (±0.1 mL/min), and column temperature (±2°C). For bioanalytical applications, additional validation including freeze-thaw stability, short-term temperature stability, and post-preparative stability should be conducted for each enantiomer separately to account for potential differences in stability behavior.

    Sample stability represents a critical consideration in this compound enantiomer analysis. While this compound itself demonstrates reasonable stability, several metabolites are prone to degradation and configurational changes under specific conditions. Studies indicate that exposure to light, particularly UV radiation, can induce racemization in this compound sulfoxide metabolites [3]. Implementing light-protected sample handling procedures and appropriate storage conditions (-20°C) is essential for maintaining sample integrity throughout the analytical process.

    Conclusion

    The HPLC method utilizing β-cyclodextrin-based chiral stationary phases provides a robust, reproducible approach for the direct separation of this compound enantiomers in both pharmaceutical formulations and biological samples. The optimized conditions employing 0.05 M phosphate buffer (pH 6.5) and acetonitrile (50:50) at a flow rate of 1.0 mL/min yield baseline resolution with detection capabilities suitable for therapeutic drug monitoring applications. The extension of this methodology to metabolite analysis enhances understanding of the stereoselective metabolism of this compound and its potential clinical implications.

    The clinical significance of enantioselective monitoring is underscored by the substantial differences in both pharmacological activity and pharmacokinetic behavior between this compound enantiomers. Implementation of these analytical protocols in therapeutic drug monitoring programs and pharmacokinetic studies provides valuable insights beyond those achievable through achiral methods, potentially leading to improved correlation between serum concentrations and clinical outcomes. As personalized medicine approaches advance, enantioselective analytical methods such as those described will play an increasingly important role in optimizing pharmacotherapy with chiral drugs like this compound.

    References

    Comprehensive Application Notes and Protocols: Thioridazine for Intracellular Pathogen Research in Macrophage Models

    Author: Smolecule Technical Support Team. Date: February 2026

    Introduction to Thioridazine as an Antimicrobial Agent

    This compound (TZ) is a phenothiazine-class antipsychotic drug that has demonstrated significant antimicrobial activity against intracellular pathogens, particularly multi-drug resistant strains of Mycobacterium tuberculosis and Staphylococcus aureus. Its unique ability to concentrate within macrophages—reportedly up to 100-fold compared to plasma levels—makes it particularly valuable for researching intracellular infections [1] [2]. This concentration mechanism enables TZ to achieve effective intracellular levels despite having higher minimum inhibitory concentrations (MICs) in standard in vitro assays than what can be safely achieved in patient plasma [3] [2].

    The multifaceted mechanism of action distinguishes this compound from conventional antibiotics. Rather than targeting a single bacterial pathway, TZ simultaneously disrupts multiple essential processes in pathogens, including efflux pump inhibition, bacterial respiration interference, and cell wall biosynthesis disruption [3] [4]. This multi-target approach makes it particularly valuable for investigating treatment strategies against drug-resistant bacteria and for studying host-pathogen interactions in intracellular infection models. The following protocols outline standardized methodologies for evaluating this compound's efficacy in macrophage-based infection models, with particular emphasis on safety considerations given TZ's known cardiotoxicity risks including QTc prolongation [1].

    Key Mechanisms of Action and Research Applications

    Table 1: Key Antimicrobial Mechanisms of this compound

    Mechanism Category Specific Target/Effect Experimental Evidence Pathogens Affected
    Efflux Pump Inhibition Reverses antibiotic resistance by inhibiting MmpL7, P55, EfpA, Mmr, Rv1258c, Rv2459 4-8 fold reduction in MIC of companion antibiotics [3] M. tuberculosis, MRSA, Enterococci
    Bacterial Respiration Inhibits type-II NADH-menaquinone oxidoreductase (NDH-2) Disruption of ATP synthesis; effective against dormant bacilli [3] M. tuberculosis (including latent forms)
    Cell Wall Biosynthesis Interferes with peptidoglycan pentaglycine branch formation Altered muropeptide profile; reversed by glycine supplementation [4] S. aureus (MRSA), M. tuberculosis
    Host Immunomodulation Enhances phagosome acidification and hydrolase activation Enhanced killing of intracellular pathogens in human macrophages [2] Intracellular pathogens in general
    Calcium Signaling Binds and inactivates calmodulin and calcium-dependent enzymes Disruption of calcium transport proteins in bacterial cell wall [1] Mycobacteria, S. aureus

    This compound's unique multi-mechanistic approach targets both the pathogen and the host environment, making it particularly valuable for studying intracellular infection dynamics. The inhibition of efflux pumps reverses resistance to conventional antibiotics, enabling researchers to investigate combination therapy approaches [3]. Simultaneously, TZ's effect on bacterial respiration via NDH-2 inhibition provides a valuable tool for studying metabolically dormant populations that are typically refractory to conventional antibiotics [3]. The impact on cell wall biosynthesis pathways offers insights into bacterial adaptation mechanisms under stress conditions [4].

    From a host perspective, this compound's ability to enhance phagosome acidification provides a research tool for investigating macrophage killing mechanisms and pathogen evasion strategies [2]. The drug's concentration in macrophages—mediated through P-glycoprotein transporters that actively pump TZ into phagosomes—creates a unique compartmentalized delivery system worth studying for targeted drug delivery approaches [2]. These diverse mechanisms collectively make this compound a valuable probe compound for investigating host-pathogen interactions and developing novel anti-infective strategies targeting intracellular reservoirs.

    Experimental Protocols

    Antimicrobial Susceptibility Testing

    Purpose: This protocol determines the minimum inhibitory concentration (MIC) of this compound against bacterial pathogens in axenic culture and evaluates synergistic interactions with conventional antibiotics.

    Materials and Reagents:

    • This compound hydrochloride (Sigma-Aldrich, T9025)
    • Brain Heart Infusion (BHI) broth or Middlebrook 7H9 medium
    • Antibiotic stock solutions (e.g., isoniazid, rifampicin, β-lactams)
    • Sterile 96-well microtiter plates
    • Microplate spectrophotometer

    Procedure:

    • Prepare a 10 mg/mL stock solution of this compound in sterile DMSO and filter-sterilize
    • Perform twofold serial dilutions of this compound in culture broth to achieve concentrations ranging from 2-64 μg/mL
    • Inoculate wells with 5×10⁴ bacterial cells (adjust for fastidious growers)
    • Include growth controls (inoculated, no drug) and sterility controls (media only)
    • Incubate plates at 37°C for 24-48 hours (extend to 5-7 days for slow-growing mycobacteria)
    • Measure OD₆₀₀ values using a microplate reader
    • For synergy studies, incorporate sub-MIC concentrations of TZ (4-8 μg/mL) with serial dilutions of companion antibiotics
    • Calculate fractional inhibitory concentration (FIC) indices to quantify interactions

    Expected Results: this compound typically exhibits MIC values of 8-32 μg/mL against most target pathogens [3] [1]. Synergy is indicated by ≥4-fold reduction in MIC of companion antibiotics when combined with sub-MIC TZ [3] [4].

    Intracellular Efficacy Assay in Macrophage Models

    Purpose: This protocol evaluates this compound's efficacy against intracellular pathogens within macrophage models, accounting for drug concentration in phagosomal compartments.

    Materials and Reagents:

    • RAW 264.7 macrophages (ATCC) or human monocyte-derived macrophages
    • Cell culture media (DMEM with 10% FBS)
    • Gentamicin (50 mg/mL stock)
    • Bacterial strains (e.g., MRSA, M. tuberculosis)
    • Cell culture-grade this compound

    Procedure:

    • Seed macrophages in 24-well tissue culture plates at 2.5×10⁵ cells/well and incubate overnight
    • Infect macrophages at MOI 10:1 (bacteria:macrophage) by centrifuging plates at 800 × g for 10 minutes
    • Incubate for 1 hour to allow phagocytosis
    • Remove extracellular bacteria by washing 3× with PBS
    • Treat with gentamicin (50 μg/mL) for 30 minutes to kill remaining extracellular bacteria
    • Replace medium with fresh medium containing TZ (0.1-10 μg/mL)
    • Incubate for 24-72 hours (duration depends on pathogen doubling time)
    • Lyse macrophages with 0.1% Triton X-100 at designated time points
    • Plate serial dilutions for colony-forming unit (CFU) enumeration
    • Include infected untreated controls and uninfected controls

    Expected Results: this compound typically demonstrates significant intracellular activity at concentrations as low as 0.1-1.0 μg/mL in macrophage models—substantially lower than conventional MIC values—due to phagosomal concentration [1] [2]. The table below summarizes key parameters for different pathogen types.

    Table 2: Intracellular Assay Conditions for Different Pathogens

    Pathogen Macrophage Type MOI Infection Duration TZ Concentration Range Expected CFU Reduction
    MRSA USA300 RAW 264.7 10:1 24 hours 0.1-10 μg/mL 1-2 log₁₀ at 1 μg/mL
    M. tuberculosis H37Rv Human MDM 5:1 72 hours 0.5-10 μg/mL 1.5-3 log₁₀ at 5 μg/mL
    MDR-TB THP-1 derived 5:1 72-120 hours 1-20 μg/mL 1-2.5 log₁₀ at 10 μg/mL
    XDR-TB Human MDM 3:1 96-144 hours 5-30 μg/mL 1-2 log₁₀ at 15 μg/mL
    Transcriptional Profiling of Bacterial Response

    Purpose: This protocol outlines the methodology for global transcriptome analysis of bacterial response to this compound exposure to identify affected pathways and regulatory networks.

    Materials and Reagents:

    • RNAprotect Bacteria Reagent (QIAGEN)
    • Hot acid-phenol for RNA extraction
    • DNase I (RNase-free)
    • cDNA synthesis kit
    • Microarray or RNA-seq platform

    Procedure:

    • Grow bacteria to early exponential phase (OD₆₀₀ ≈ 0.2-0.3)
    • Treat with subinhibitory TZ (8-16 μg/mL) for 30 minutes
    • Stabilize RNA immediately with RNAprotect Bacteria Reagent
    • Extract RNA using hot acid-phenol method
    • Treat with DNase I to remove genomic DNA contamination
    • Assess RNA quality using Bioanalyzer (RIN > 8.0)
    • Proceed with cDNA synthesis, labeling, and hybridization per platform specifications
    • Analyze data focusing on cell wall biosynthesis, efflux pumps, and metabolic pathways

    Expected Results: Subinhibitory TZ exposure typically induces differential expression of 200-500 genes in bacteria, with significant upregulation of cell wall stress responses and downregulation of amino acid biosynthesis pathways [4]. The most dramatically affected genes typically include those involved in peptidoglycan biosynthesis (mur family), glycine utilization, and efflux pump components.

    Data Analysis and Interpretation

    Quantifying Intracellular Efficacy

    When analyzing results from intracellular efficacy assays, calculate the percent intracellular killing using the formula: % Killing = [(CFU_control - CFU_TZ)/CFU_control] × 100

    Compare TZ-treated samples to both infected untreated controls and baseline infection levels (CFU immediately post-infection). Significant efficacy is typically defined as ≥90% killing (1 log₁₀ reduction) compared to untreated infected controls. For time-kill assays, plot log CFU versus time and calculate the bactericidal rate constant.

    Interpretation of Transcriptional Data

    For microarray or RNA-seq data, focus on pathways rather than individual genes. The most significantly affected pathways typically include:

    • Cell wall biosynthesis (particularly genes involved in cross-linking and pentaglycine bridge formation)
    • Amino acid metabolism (especially glycine, serine, and threonine pathways)
    • Efflux systems (both ABC transporters and major facilitator superfamily)
    • Energy metabolism (aerobic respiration and ATP synthesis)
    • Stress response regulons (SigmaB, CtsR, VraSR)

    Confirm key transcriptional changes using RT-qPCR of selected target genes (e.g., vraR, relA, mecA for S. aureus; efpA, mmpL7 for M. tuberculosis).

    Research Applications and Future Directions

    This compound's unique properties make it valuable for several specialized research applications:

    • Studying efflux pump regulation and multidrug resistance mechanisms
    • Investigating phagosome maturation and pathogen killing mechanisms in macrophages
    • Developing combination therapies for drug-resistant intracellular infections
    • Exploring non-antibiotic approaches to antimicrobial therapy through drug repurposing
    • Modeling pharmacokinetics in intracellular compartments

    The experimental workflows below visualize the key protocols and mechanistic insights discussed in this application note:

    G This compound Experimental Workflow cluster_mechanisms Key Mechanisms Investigated Start Protocol Selection MIC Antimicrobial Susceptibility Testing Start->MIC Macro Macrophage Infection Model Start->Macro Transcript Transcriptional Profiling Start->Transcript Data Data Analysis & Interpretation MIC->Data MIC & FIC Values M1 Efflux Pump Inhibition MIC->M1 M2 Cell Wall Disruption MIC->M2 Macro->Data Intracellular CFU M3 Respiration Inhibition Macro->M3 M4 Host Pathway Modulation Macro->M4 Transcript->Data DEG Analysis Transcript->M1 Transcript->M2 Transcript->M3

    This workflow illustrates the integration between experimental protocols and mechanism investigation in this compound research.

    G This compound Mechanisms in Macrophages cluster_bacterial Bacterial Targets cluster_host Host Modulation TZ This compound (Extracellular) TZin This compound (Intracellular) TZ->TZin Macrophage Concentration (100x) Efflux Efflux Pump Inhibition TZin->Efflux Resp Respiration Chain Disruption TZin->Resp CW Cell Wall Biosynthesis Interference TZin->CW Calmod Calmodulin-like Protein Binding TZin->Calmod Phag Enhanced Phagosome Acidification TZin->Phag Hyd Hydrolase Activation TZin->Hyd Transport Ion Transport Modulation TZin->Transport Outcome1 Re-sensitization to Conventional Antibiotics Efflux->Outcome1 Outcome2 Bacterial Cell Death Resp->Outcome2 CW->Outcome2 Calmod->Outcome2 Outcome3 Enhanced Intracellular Killing Phag->Outcome3 Hyd->Outcome3 Transport->Outcome3

    This mechanism diagram illustrates this compound's multi-target approach against intracellular pathogens, highlighting both direct antibacterial effects and host immunomodulation.

    Conclusion

    These application notes provide standardized methodologies for investigating this compound's activity against intracellular pathogens in macrophage models. The multi-mechanistic nature of this compound makes it a valuable research tool for studying host-pathogen interactions and developing novel approaches to combat drug-resistant intracellular infections. When conducting these studies, researchers should maintain awareness of this compound's cardiotoxicity potential and implement appropriate safety measures for handling. The continued investigation of this compound and its derivatives may yield important insights for developing new therapeutic strategies against challenging intracellular pathogens.

    References

    Comprehensive Application Notes: Assessing Thioridazine-Induced Apoptosis in Cancer Cell Lines

    Author: Smolecule Technical Support Team. Date: February 2026

    Introduction to Thioridazine and Its Anticancer Properties

    This compound (10-[2-(1-methyl-2-piperidyl) ethyl]-2-(methylthio)phenothiazine), a first-generation antipsychotic medication, has emerged as a promising candidate for drug repurposing in oncology due to its potent anti-proliferative and pro-apoptotic effects across diverse cancer types. Originally developed for treating psychiatric conditions such as psychosis and schizophrenia, this compound exerts its anticancer effects through multiple mechanisms, including dopamine receptor antagonism, PI3K/Akt/mTOR pathway inhibition, and induction of oxidative stress. Research has demonstrated that this compound selectively targets cancer stem cells (CSCs) while showing reduced toxicity toward normal cells, making it particularly valuable for combination therapy approaches aimed at overcoming drug resistance [1] [2].

    The compound induces apoptosis through both intrinsic and extrinsic pathways, characterized by mitochondrial membrane permeabilization, caspase activation, and regulation of Bcl-2 family proteins. Additionally, this compound has been shown to sensitize cancer cells to conventional therapies including radiotherapy, chemotherapy, and biological agents like TRAIL (Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand), potentially allowing for dose reduction of more toxic agents while maintaining therapeutic efficacy [3] [4]. These multifaceted mechanisms position this compound as a valuable tool for investigating apoptosis pathways and developing novel combination strategies for treatment-resistant cancers.

    Quantitative Apoptosis Efficacy Data Across Cancer Types

    Table 1: this compound-Induced Apoptosis Across Various Cancer Cell Lines

    Cancer Type Cell Line This compound Concentration Exposure Time Apoptosis Rate Key Apoptotic Markers Citation
    Esophageal Squamous Cell Carcinoma ECA-109 15 μM 24h Significant increase Cleaved caspase-3/9 ↑, Bax/Bak ↑, Bcl-2/Bcl-xl ↓ [3]
    Renal Carcinoma Caki 20 μM 24h Marked enhancement with TRAIL PARP cleavage ↑, Caspase-3 activation ↑ [4]
    Acute Lymphoblastic Leukemia Jurkat 10 μM 24h Significant induction Caspase-8/3 activation ↑, NOXA/MCL-1 ratio ↑ [5]
    Breast Cancer 4T1 20 μM 24h Dose-dependent increase Annexin V+ cells ↑, PARP cleavage ↑ [2]
    Cervical Cancer HeLa 15 μM 24h Substantial apoptosis Cyclin D1/CDK4 ↓, p21/p27 ↑, Caspase-3 activation ↑ [6]
    Epithelial Ovarian Cancer SKOV3 15 μM 24h ~25% apoptosis Alternative pyroptosis pathway activation [7]

    Table 2: Combination Therapy Efficacy with this compound

    Combination Partner Cancer Model Enhanced Efficacy Metrics Proposed Mechanism Citation
    Radiotherapy (4 Gy) Esophageal SCC (ECA-109) Significant reduction in cell viability vs. monotherapy PI3K/Akt/mTOR inhibition, p53 upregulation [3]
    TRAIL Renal Carcinoma (Caki) Dramatic increase in apoptosis in resistant cells c-FLIP(L) and Mcl-1 downregulation [4]
    Oxaliplatin Colorectal Cancer Improved immunogenic cell death eIF2α/ATF4/CHOP pathway activation [8]
    5-Fluorouracil Colorectal Cancer Enhanced clonogenic inhibition Autophagy induction [8]

    Experimental Protocols for Apoptosis Assessment

    Annexin V/Propidium Iodide Apoptosis Assay by Flow Cytometry

    The Annexin V/Propidium Iodide (PI) staining method is the gold standard for quantifying apoptosis and distinguishing between early apoptosis, late apoptosis, and necrosis. This protocol has been successfully implemented across multiple cancer models including leukemia, renal carcinoma, and breast cancer cells treated with this compound [5] [4] [2].

    • Cell Preparation and Treatment: Seed cells in 6-well plates at a density of 1-2×10⁵ cells/mL and allow to adhere overnight. Treat cells with this compound at desired concentrations (typically 5-30 μM based on cell sensitivity) for 12-48 hours. Include untreated controls and appropriate vehicle controls (DMSO concentration should not exceed 0.1%).
    • Cell Harvesting and Staining: Collect both adherent and floating cells using gentle trypsinization without EDTA. Wash twice with cold PBS and resuspend in 100 μL of 1X binding buffer. Add 5 μL of FITC-conjugated Annexin V and 5 μL of Propidium Iodide (20 μg/mL) to each sample. Incubate for 15 minutes at room temperature in the dark. Add 400 μL of 1X binding buffer to each tube and analyze within 1 hour.
    • Flow Cytometry Analysis: Acquire data using a flow cytometer equipped with 488 nm excitation. Measure FITC fluorescence at 530 nm (FL1 channel) and PI fluorescence at >575 nm (FL3 channel). Collect a minimum of 10,000 events per sample. Analyze data using FlowJo or similar software, gating populations as follows: viable cells (Annexin V⁻/PI⁻), early apoptotic (Annexin V⁺/PI⁻), late apoptotic (Annexin V⁺/PI⁺), and necrotic (Annexin V⁻/PI⁺) [5] [2].
    Western Blot Analysis of Apoptotic Markers

    Western blotting provides essential information about the expression of apoptosis-related proteins and helps elucidate the mechanism of this compound-induced cell death. This method has been validated in studies investigating this compound's effects on multiple signaling pathways [3] [6] [4].

    • Protein Extraction and Quantification: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Incubate on ice for 30 minutes with occasional vortexing, then centrifuge at 14,000 × g for 15 minutes at 4°C. Collect the supernatant and determine protein concentration using the BCA assay. Prepare samples with 2X Laemmli buffer and denature at 95°C for 5 minutes.
    • Electrophoresis and Transfer: Load 20-40 μg of protein per lane onto 10-15% SDS-polyacrylamide gels. Separate proteins by electrophoresis at 100-120 V for 1-2 hours. Transfer to PVDF membranes at 100 V for 1 hour at 4°C or overnight at 30 V. Block membranes with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
    • Antibody Incubation and Detection: Incubate membranes with primary antibodies diluted in blocking buffer overnight at 4°C. Key apoptotic markers to assess include: cleaved caspase-3, caspase-8, caspase-9, PARP cleavage, Bax, Bcl-2, Mcl-1, and c-FLIP. After washing, incubate with appropriate HRP-conjugated secondary antibodies for 1-2 hours at room temperature. Detect using enhanced chemiluminescence substrate and image with a digital imaging system. Normalize protein expression to housekeeping proteins such as β-actin or GAPDH [3] [4].
    Caspase Activity Assays

    Caspase activation is a hallmark of apoptosis and can be quantitatively measured using fluorometric or colorimetric assays.

    • Caspase-3 Activity Assay: Lyse this compound-treated cells in caspase assay buffer. Incubate 50-100 μg of protein with 200 μM acetyl-DEVD-7-amino-4-trifluoromethyl coumarin (AFC) substrate at 37°C for 1-2 hours. Measure fluorescence with excitation at 405 nm and emission at 505 nm using a microplate reader. Include a caspase-3 inhibitor (DEVD-CHO) as a negative control. Express results as fold-change relative to untreated controls [6].
    • Caspase-8 and -9 Activities: Use specific substrates IETD-AFC (caspase-8) and LEHD-AFC (caspase-9) following the same protocol. Comparison of caspase-8 vs. caspase-9 activation helps determine whether this compound induces apoptosis primarily through the extrinsic or intrinsic pathway.
    Cell Viability Assessment (MTT/SRB Assays)

    Cell viability assays provide complementary data to apoptosis assays, measuring overall metabolic activity and cytotoxicity.

    • MTT Assay Protocol: Seed cells in 96-well plates at 3,000-5,000 cells/well and treat with this compound for desired timepoints. Add MTT reagent (0.5 mg/mL final concentration) and incubate for 3-4 hours at 37°C. Carefully remove medium and dissolve formazan crystals in DMSO. Measure absorbance at 570 nm with a reference wavelength of 630 nm. Calculate percentage viability relative to untreated controls [3] [2].
    • Sulforhodamine B (SRB) Assay: Fix cells with 10% trichloroacetic acid for 1 hour at 4°C. Wash and stain with 0.057% SRB solution for 30 minutes. Wash unbound dye with 1% acetic acid and air-dry. Solubilize protein-bound dye with 10 mM Tris base and measure absorbance at 510 nm [8].

    Mechanistic Insights into this compound-Induced Apoptosis

    Key Signaling Pathways

    The apoptotic response to this compound involves multiple interconnected signaling pathways that vary somewhat by cancer type but share common elements:

    G This compound This compound DRD2_Antagonism DRD2 Antagonism This compound->DRD2_Antagonism This compound:ne->DRD2_Antagonism:nw Direct binding PI3K_Inhibition PI3K/Akt/mTOR Inhibition This compound->PI3K_Inhibition This compound:se->PI3K_Inhibition:sw Pathway inhibition ROS_Generation ROS Generation This compound->ROS_Generation This compound:e->ROS_Generation:w Electron transport disruption Proteasome_Activation Proteasome Activation This compound->Proteasome_Activation DRD2_Antagonism->ROS_Generation cFLIP_Down c-FLIP(L) ↓ PI3K_Inhibition->cFLIP_Down Mcl1_Down Mcl-1 ↓ PI3K_Inhibition->Mcl1_Down Mitochondrial Mitochondrial Dysfunction ROS_Generation->Mitochondrial Proteasome_Activation->cFLIP_Down Proteasome_Activation->Mcl1_Down Bax_Up Bax/Bak ↑ Mitochondrial->Bax_Up Bcl2_Down Bcl-2/Bcl-xl ↓ Mitochondrial->Bcl2_Down Caspase_Activation Caspase Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis cFLIP_Down->Caspase_Activation Mcl1_Down->Caspase_Activation Bax_Up->Caspase_Activation Bcl2_Down->Caspase_Activation

    The flow diagram above illustrates the multifaceted mechanism of this compound-induced apoptosis. The compound primarily functions through dopamine receptor D2 (DRD2) antagonism, which has been particularly relevant in basal-like breast cancer models [1] [2]. Concurrently, this compound potently inhibits the PI3K/Akt/mTOR pathway, a crucial survival signaling cascade frequently hyperactivated in cancer [3] [6]. This inhibition leads to reduced phosphorylation of Akt and mTOR downstream targets, ultimately promoting apoptosis through multiple effectors.

    Another significant mechanism involves the generation of reactive oxygen species (ROS), which contributes to mitochondrial dysfunction and the downregulation of anti-apoptotic proteins including Mcl-1 and c-FLIP(L) [4]. This compound also enhances proteasome activity, accelerating the degradation of key anti-apoptotic proteins and further promoting cell death. These interconnected pathways converge to activate both intrinsic and extrinsic apoptosis mechanisms, resulting in caspase activation and programmed cell death.

    Combination Strategies with Conventional Therapies

    This compound exhibits strong synergistic effects when combined with various conventional cancer treatments. In esophageal squamous cell carcinoma, this compound acted as a radiosensitizer by enhancing radiation-induced G0/G1 phase cell cycle arrest through downregulation of CDK4 and cyclin D1, while simultaneously promoting apoptosis through modulation of Bcl-2 family proteins [3]. The combination resulted in significant tumor growth inhibition in xenograft models compared to either treatment alone.

    Similarly, this compound effectively sensitized various cancer cells to TRAIL-induced apoptosis, particularly in renal carcinoma, breast carcinoma, and glioma models [4]. This sensitization occurred through this compound-mediated downregulation of c-FLIP(L) and Mcl-1 at the post-translational level via increased proteasome activity. The combination was notably selective for cancer cells, showing minimal toxicity toward normal kidney and mesangial cells. In colorectal cancer models, this compound induced immunogenic cell death (ICD) when combined with oxaliplatin, characterized by the release of damage-associated molecular patterns (DAMPs) including calreticulin exposure, ATP secretion, and HMGB1 release [8]. This combination approach enhanced antitumor immune responses, suggesting potential for improved clinical outcomes.

    Technical Considerations and Optimization

    Cell Line-Specific Response Variations

    Researchers should be aware that apoptotic response to this compound varies significantly across different cancer types and even among cell lines of the same cancer subtype. Basal-like breast cancer cell lines demonstrate particular sensitivity to this compound, with low concentrations (1-2 μM) effectively inhibiting tumorsphere formation, a measure of cancer stem cell self-renewal capacity [1]. In contrast, claudin-low breast cancer cell lines require higher concentrations for similar effects. Similar heterogeneity has been observed in hematological malignancies, with acute lymphoblastic leukemia cells showing sensitivity at 10 μM concentrations [5].

    These variations necessitate careful dose-response characterization for each new cell line examined. Preliminary range-finding experiments should test this compound concentrations from 1-30 μM, with exposure times from 24-72 hours. It's recommended to include normal cell controls where possible to assess therapeutic window, as normal cells typically exhibit higher resistance to this compound-induced apoptosis [4] [2].

    Assay Selection and Integration Strategy

    A comprehensive assessment of this compound-induced apoptosis requires multiple complementary assays rather than reliance on a single method:

    • For initial screening: MTT or SRB viability assays provide efficient high-throughput assessment of cytotoxicity.
    • For quantitative apoptosis measurement: Annexin V/PI flow cytometry offers reliable quantification of apoptotic populations.
    • For mechanistic insights: Western blotting of key apoptotic markers reveals pathway activation.
    • For functional pathway assessment: Caspase activity assays provide enzymatic confirmation of apoptosis execution.

    This multi-assay approach generates robust data that captures both the extent and mechanisms of this compound-induced cell death. Researchers should prioritize assay sequence based on their specific research questions, with flow cytometry and Western blotting being essential for definitive apoptosis confirmation.

    Data Interpretation and Analysis

    Proper experimental design includes appropriate controls and normalization methods. All this compound treatments should be compared against vehicle controls (typically DMSO at the same concentration), and apoptosis induction should be calculated relative to baseline apoptosis in untreated cells. For combination studies, include single-agent controls to determine synergistic, additive, or antagonistic effects using established methods such as combination index (CI) analysis [3].

    When interpreting results, consider that this compound may induce alternative cell death mechanisms alongside apoptosis, including autophagy [5] [8] and pyroptosis [7]. These parallel processes can be identified through specific markers—LC3-II accumulation and p62 degradation for autophagy, and NLRP3 activation with caspase-1 cleavage for pyroptosis. Understanding the predominant death mechanism in specific cellular contexts provides valuable insights for developing more effective therapeutic strategies.

    Conclusion

    This compound represents a promising repurposed anticancer agent with demonstrated efficacy across diverse cancer cell lines. The protocols outlined in these application notes provide researchers with robust methodologies for quantifying and characterizing this compound-induced apoptosis. The consistent findings across multiple studies that this compound sensitizes cancer cells to conventional therapies while potentially sparing normal cells highlight its potential as an adjuvant in combination treatment regimens. Further mechanistic studies and optimized dosing strategies will continue to enhance our understanding of this intriguing drug repurposing candidate and its potential clinical applications in oncology.

    References

    thioridazine PI3K/AKT pathway inhibition endometrial cancer research

    Author: Smolecule Technical Support Team. Date: February 2026

    Thioridazine in Endometrial Cancer Research: Mechanism & Evidence

    This compound, a phenothiazine-derived antipsychotic, has been identified as an inducer of apoptosis in cancer cells by targeting the PI3K/AKT/mTOR signaling axis, a pathway frequently altered in endometrial cancer (EC) [1] [2]. The table below summarizes the key experimental findings from a foundational study.

    Experimental Aspect Findings in Cervical & Endometrial Cancer Cells
    Apoptosis Induction Significantly increased early and late-stage apoptotic cell fractions [1] [2].
    Cell Cycle Impact Down-regulation of cyclin D1, cyclin A, and CDK4; induction of CDK inhibitors p21 and p27 [1].
    Key Pathway Inhibition Inhibited phosphorylation of Akt, 4E-BP1, and p70S6K [1] [2].
    Comparative Effect Showed similar apoptotic patterns to the chemotherapeutic agent cisplatin [1].

    Experimental Protocols for Validation

    The following protocols are adapted from methods used to establish this compound's efficacy, providing a blueprint for researchers to validate and build upon these findings [1].

    Protocol 1: Assessing Cell Viability via MTT Assay

    This protocol is used to determine the anti-proliferative effects of this compound.

    • Cell Seeding: Plate endometrial cancer cell lines (e.g., HEC-1-A, KLE) at a density of (3.4 \times 10^3) cells per well in a 96-well plate. Culture in appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS).
    • Drug Treatment: After a 24-hour incubation at 37°C in 5% CO₂, treat cells with a dose range of this compound (e.g., 0-30 µM) for a desired period (e.g., 24-72 hours).
    • MTT Incubation: Add 20 µl of MTT solution (5 mg/ml) to each well and incubate for 4 hours at 37°C.
    • Formazan Measurement: Carefully remove the medium and dissolve the resulting formazan crystals in an appropriate solvent (e.g., DMSO). Measure the absorbance at 540 nm using a microplate reader. Cell viability is calculated relative to untreated control cells.
    Protocol 2: Analyzing Apoptosis by Flow Cytometry

    This protocol quantifies the percentage of cells undergoing apoptosis.

    • Treatment and Harvest: Seed cells in 6-well plates and treat with this compound (e.g., 15 µM) for 24 hours. Harvest both adherent and floating cells by trypsinization and centrifugation.
    • Cell Staining: Resuspend the cell pellet in Annexin V binding buffer. Stain cells with FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's instructions. Incubate for 15 minutes in the dark.
    • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer within 1 hour. The population is categorized as follows:
      • Viable cells: Annexin V⁻/PI⁻
      • Early apoptotic cells: Annexin V⁺/PI⁻
      • Late apoptotic cells: Annexin V⁺/PI⁺
    Protocol 3: Investigating Mechanism via Immunoblotting

    This protocol analyzes changes in protein expression and phosphorylation following this compound treatment.

    • Protein Extraction: Lyse this compound-treated and control cells using RIPA buffer supplemented with protease and phosphatase inhibitors. Centrifuge at 12,000×g for 25 minutes at 4°C to collect the supernatant.
    • Protein Quantification & Separation: Determine protein concentration using a standardized assay (e.g., Bio-Rad protein assay). Load equal amounts of protein, separate by SDS-PAGE, and transfer to a PVDF membrane.
    • Antibody Incubation: Block the membrane with 5% non-fat milk. Probe with primary antibodies against targets of interest (e.g., p-Akt, p-4E-BP1, p-p70S6K, cyclin D1, p21) overnight at 4°C. The next day, incubate with an appropriate HRP-conjugated secondary antibody.
    • Signal Detection: Develop the blots using a chemiluminescent substrate and visualize with an imaging system. Use an antibody against β-actin or GAPDH as a loading control.

    This compound's Mechanism of Action

    The diagram below illustrates the proposed molecular mechanism by which this compound inhibits the PI3K/AKT/mTOR pathway to induce apoptosis and cell cycle arrest in endometrial cancer cells.

    G This compound This compound PI3K PI3K This compound->PI3K Inhibits Apoptosis Induction of Apoptosis This compound->Apoptosis Induces CellCycle Cell Cycle Arrest This compound->CellCycle Promotes Akt Akt (P) PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates p70S6K p70S6K (P) mTOR->p70S6K Activates BP1 4E-BP1 (P) mTOR->BP1 Activates S6 Ribosomal Protein S6 p70S6K->S6 Activates ProteinSynthesis Protein Synthesis & Cell Growth S6->ProteinSynthesis eIF4E eIF4E (inactive) BP1->eIF4E Sequestered eIF4E->ProteinSynthesis Released when 4E-BP1 not P Cyclins ↓ Cyclin D1, Cyclin A CellCycle->Cyclins CDKis ↑ p21, p27 CellCycle->CDKis

    Research Implications & Future Directions

    The preclinical data positions this compound as a promising candidate for drug repurposing in endometrial cancer, particularly given the high frequency of PI3K/AKT/mTOR pathway alterations in this disease [3] [4]. However, several critical steps are required for clinical translation:

    • Combination Strategies: Future work should explore this compound in combination with standard therapies (e.g., chemotherapy, hormonal therapy, or other targeted agents) to assess synergistic effects and potential to overcome resistance [5] [3].
    • Overcoming Limitations of Single-Agent Inhibition: Research indicates that multi-node inhibition of the PI3K/AKT/mTOR pathway is more effective than targeting a single node, as it prevents feedback reactivation, a common cause of treatment failure [3]. This compound's apparent multi-node activity warrants further mechanistic investigation.
    • Clinical Trial Evaluation: Ultimately, well-designed early-phase clinical trials are necessary to evaluate the safety, tolerability, and preliminary efficacy of this compound in patients with advanced or recurrent endometrial cancer.

    I hope this structured application note provides a solid foundation for your research. Should you require further elaboration on any of these protocols or wish to explore specific combination strategies, please feel free to ask.

    References

    Comprehensive Application Notes and Protocols: Molecular Docking Studies of Thioridazine with Mycobacterial Enzymes CmaA2 and MmaA2

    Author: Smolecule Technical Support Team. Date: February 2026

    Introduction

    Tuberculosis (TB) remains a devastating global health challenge, particularly with the emergence of multidrug-resistant (MDR), extensively drug-resistant (XDR), and totally drug-resistant (TDR) strains that render conventional therapeutics ineffective. The repurposing of existing pharmacological agents represents a promising strategy to accelerate the development of effective treatments against resistant TB. Thioridazine (TZ), a phenothiazine-class antipsychotic drug used clinically for over 35 years, has demonstrated significant anti-mycobacterial activity against even the most resistant tuberculosis strains. Current research indicates that this compound likely exerts its anti-tubercular effects through multiple mechanisms rather than a single pathway, potentially explaining its efficacy against drug-resistant isolates [1] [2].

    Molecular docking studies provide powerful computational approaches to investigate the binding interactions between small molecule ligands and biological macromolecules at an atomic level. These methods are particularly valuable for predicting potential enzyme targets and understanding the structural basis of drug action. Application of molecular docking techniques to study this compound's binding to key Mycobacterium tuberculosis enzymes offers insights into its mechanism of anti-tubercular activity and provides a rational basis for drug optimization. This protocol outlines comprehensive methodologies for molecular docking of this compound with specific emphasis on two crucial mycobacterial enzymes: CmaA2 and MmaA2, both involved in critical pathways of mycobacterial cell wall biosynthesis [1] [3].

    Target Enzymes: Structural and Functional Overview

    CmaA2 (Cyclopropane Mycolic Acid Synthase)

    CmaA2 (PDB ID: 1KPI) is a mycolic acid methyltransferase that plays an essential role in modifying the mycobacterial cell wall through the cyclopropanation of oxygenated mycolates. This enzyme catalyzes the transfer of methyl groups from S-adenosylmethionine to double bonds in the α-mycolic acid chains, creating cyclopropane rings that are critical for the structural integrity and functionality of the mycobacterial outer membrane. The cyclopropane rings contribute to the impermeability of the cell wall, which is a key factor in the intrinsic resistance of Mycobacterium tuberculosis to many antibiotics [1] [4]. Genetic studies have demonstrated that cyclopropanation is essential for bacterial viability, drug resistance, and maintenance of cell wall integrity in Mycobacterium tuberculosis [1].

    MmaA2 (Methoxy Mycolic Acid Synthase)

    MmaA2 (PDB ID: 1TPY) is another crucial mycolic acid methyltransferase responsible for the distal cyclopropanation of both α-mycolates and oxygenated mycolates. This enzyme exhibits functional redundancy with CmaA2 in the cis cyclopropanation of oxygenated mycolates, as demonstrated by studies showing that double knockout strains lacking both cmaA2 and mmaA2 genes cannot cis cyclopropanate methoxymycolates or ketomycolates – phenotypes not observed in single mutants [4]. MmaA2 plays a pivotal role in the biosynthesis of methoxy-mycolic acids, which are important components of the unique mycobacterial cell envelope that provides a protective barrier against host immune responses and antimicrobial agents [1].

    Table 1: Key Mycobacterial Enzyme Targets for this compound Molecular Docking Studies

    Enzyme PDB ID Function Role in Mycobacterial Survival Docking G-Score with this compound
    CmaA2 1KPI Cyclopropane mycolic acid synthase Catalyzes cyclopropanation of mycolic acids for cell wall integrity -10.24 kcal/mol [1]
    MmaA2 1TPY Methoxy mycolic acid synthase Involved in distal cyclopropanation of oxygenated mycolates -9.86 kcal/mol [1]
    InhA 2NSD Enoyl acyl carrier protein reductase Essential for mycolic acid biosynthesis -8.95 kcal/mol [1]
    PknG 2PZI Serine/threonine protein kinase Regulates metabolic processes and pathogen survival -8.42 kcal/mol [1]

    The diagram below illustrates the functional relationships between the target enzymes and their roles in mycobacterial cell wall biosynthesis:

    G MycolicAcidBiosynthesis Mycolic Acid Biosynthesis CmaA2 CmaA2 Cyclopropane Mycolic Acid Synthase MycolicAcidBiosynthesis->CmaA2 MmaA2 MmaA2 Methoxy Mycolic Acid Synthase MycolicAcidBiosynthesis->MmaA2 InhA InhA Enoyl-ACP Reductase MycolicAcidBiosynthesis->InhA CellWallIntegrity Cell Wall Integrity & Impermeability CmaA2->CellWallIntegrity MmaA2->CellWallIntegrity DrugResistance Drug Resistance CellWallIntegrity->DrugResistance BacterialViability Bacterial Viability CellWallIntegrity->BacterialViability

    Molecular Docking Methodology

    Protein Preparation Protocol

    Step 1: Protein Structure Retrieval

    • Download three-dimensional crystal structures of CmaA2 (PDB ID: 1KPI) and MmaA2 (PDB ID: 1TPY) from the Protein Data Bank (www.rcsb.org)
    • For enzymes without available crystal structures, utilize homology modeling approaches with tools like MODELLER or SWISS-MODEL to generate reliable three-dimensional structures

    Step 2: Structure Optimization

    • Remove crystallographic water molecules and other non-essential heteroatoms that may interfere with docking calculations
    • Add hydrogen atoms to the protein structure while considering appropriate ionization states at physiological pH (7.4)
    • Optimize hydrogen bonding networks using tools like Maestro's Protein Preparation Wizard (Schrödinger Suite) or similar functionality in other molecular modeling platforms
    • Perform energy minimization using OPLS-AA or similar force fields to relieve steric clashes and optimize molecular geometry [1]

    Step 3: Active Site Identification

    • Define binding sites using co-crystallized ligands when available
    • Utilize computational prediction methods such as SiteMap (Schrödinger) or CASTp to identify potential binding pockets when structural information on ligands is unavailable
    • Consider literature data on known catalytic residues and mutation studies to validate identified active sites
    Ligand Preparation Protocol

    Step 1: Ligand Structure Acquisition

    • Obtain the three-dimensional structure of This compound (CHEMBL ID: CHEMBL577) from chemical databases such as PubChem or CHEMBL
    • Generate three-dimensional conformations from two-dimensional structures using tools like LigPrep (Schrödinger) or CORINA

    Step 2: Ligand Optimization

    • Assign appropriate bond orders and formal charges based on chemical knowledge
    • Generate possible tautomeric states and protonation states at physiological pH using Epik (Schrödinger) or similar software
    • Perform geometry optimization using density functional theory (DFT) methods or molecular mechanics force fields to obtain energetically favorable conformations

    Step 3: Conformational Sampling

    • Generate multiple low-energy conformers using systematic search or stochastic methods
    • Ensure adequate conformational diversity to represent possible binding modes
    Molecular Docking Workflow

    Step 1: Grid Generation

    • Define the docking search space by creating grids centered on the identified active site residues
    • Set appropriate grid dimensions (typically 20×20×20 Å) to encompass the entire binding pocket while minimizing computational overhead
    • Include key residues known to be important for catalytic activity or substrate binding

    Step 2: Docking Execution

    • Utilize Glide software (Schrödinger Suite) or similar molecular docking programs (AutoDock Vina, GOLD)
    • Employ standard precision (SP) or extra precision (XP) docking protocols based on the required accuracy and computational resources
    • Generate multiple docking poses (typically 10-20 per ligand) to ensure adequate sampling of possible binding modes

    Step 3: Pose Analysis and Selection

    • Rank poses based on docking scores (G-scores) and visual inspection of binding interactions
    • Evaluate complementarity between ligand and binding site geometry
    • Assess formation of specific hydrogen bonds, hydrophobic interactions, π-π stacking, and other non-covalent interactions

    The experimental workflow for the entire molecular docking process is illustrated below:

    G ProteinPrep Protein Preparation (1KPI, 1TPY) GridGen Grid Generation ProteinPrep->GridGen LigandPrep Ligand Preparation (this compound) Docking Molecular Docking Glide SP/XP LigandPrep->Docking GridGen->Docking PoseAnalysis Pose Analysis & Scoring Docking->PoseAnalysis Validation Experimental Validation PoseAnalysis->Validation

    Experimental Validation Protocols

    Biochemical Assays for Target Validation

    Enzyme Inhibition Assays

    • Express and purify recombinant CmaA2 and MmaA2 enzymes using E. coli expression systems
    • Develop radiometric assays measuring transfer of methyl groups from ³H-S-adenosylmethionine to synthetic mycolic acid substrates
    • Determine IC₅₀ values for this compound by testing serial dilutions (0.1-100 μM) in appropriate assay buffer
    • Include positive controls with known inhibitors and negative controls without enzyme to validate assay performance
    • Perform kinetic studies to determine the mechanism of inhibition (competitive, non-competitive, or mixed) by analyzing Lineweaver-Burk plots

    Minimum Inhibitory Concentration (MIC) Determination

    • Culture Mycobacterium tuberculosis H37Rv reference strain in Middlebrook 7H9 broth supplemented with OADC
    • Prepare serial two-fold dilutions of this compound in 96-well microtiter plates (concentration range: 0.5-64 mg/L)
    • Inoculate wells with approximately 10⁵ CFU/mL of mycobacterial suspension
    • Incubate plates at 37°C with 5% CO₂ for 7-14 days
    • Determine MIC as the lowest concentration that completely inhibits visible growth [5] [2]
    Phenotypic Assays

    Time-Kill Kinetics Studies

    • Expose log-phase M. tuberculosis cultures to this compound at concentrations ranging from 0.5× to 4× MIC
    • Sample at predetermined time points (0, 1, 2, 4, 7, 10, 14 days) for quantitative culture
    • Perform serial dilutions and plate on Middlebrook 7H11 agar for colony counting after 3-4 weeks of incubation
    • Generate time-kill curves by plotting log₁₀ CFU/mL versus time to determine bactericidal versus bacteriostatic activity [5]

    Intracellular Killing Assays

    • Infect macrophage cell lines (e.g., THP-1 or J774) with M. tuberculosis at a multiplicity of infection of 1:10 (macrophage:bacteria)
    • After 4 hours, remove extracellular bacteria by washing and add fresh medium containing antibiotics
    • Treat infected macrophages with this compound (0.1-10 mg/L) for 24-72 hours
    • Lysc macrophages with sterile water containing 0.1% Triton X-100 at designated time points
    • Plate lysates for bacterial enumeration to assess intracellular killing efficacy [2]

    Data Analysis and Interpretation

    Comprehensive Docking Results

    Table 2: Molecular Docking Results of this compound with Key Mycobacterial Enzymes

    Enzyme Target PDB ID Glide G-Score (kcal/mol) Binding Interactions Biological Implications
    CmaA2 1KPI -10.24 Hydrophobic interactions with substrate binding pocket, van der Waals contacts with aliphatic residues Disruption of mycolic acid cyclopropanation, compromising cell wall integrity [1]
    MmaA2 1TPY -9.86 π-π stacking with aromatic residues, hydrogen bonding with catalytic residues Inhibition of methoxy mycolic acid synthesis, reducing bacterial virulence [1] [4]
    InhA 2NSD -8.95 Hydrogen bonding with Tyr158, hydrophobic interactions with substrate channel Inhibition of mycolic acid elongation, bactericidal effect similar to isoniazid [1]
    PknG 2PZI -8.42 Electrostatic interactions with kinase domain, salt bridge formation Interference with bacterial signal transduction and metabolic regulation [1]
    Interpretation of Binding Interactions

    The molecular docking results indicate that This compound exhibits strong binding affinity for both CmaA2 and MmaA2 enzymes, with particularly favorable G-scores suggesting stable complex formation. Analysis of the binding mode of this compound with CmaA2 reveals extensive hydrophobic interactions with residues lining the substrate-binding pocket, which may prevent the binding of natural substrates and thus inhibit the cyclopropanation reaction essential for mycolic acid modification. The structural flexibility of this compound, with its tricyclic phenothiazine ring system and flexible side chain, appears to facilitate optimal contact with the binding sites of both enzymes [1] [3].

    For MmaA2, the docking poses suggest that this compound may form specific hydrogen bonds with catalytic residues while also engaging in π-π stacking interactions with aromatic side chains in the active site. This multi-modal binding mechanism could explain the potent inhibition of mycolic acid modification observed in biochemical studies. The functional redundancy between CmaA2 and MmaA2 in the cis cyclopropanation of oxygenated mycolates suggests that simultaneous inhibition of both enzymes by this compound could have synergistic effects on disrupting mycobacterial cell wall integrity [4].

    Conclusion

    The molecular docking studies presented in this protocol provide compelling evidence that This compound exerts multi-target effects against Mycobacterium tuberculosis by binding to key enzymes involved in cell wall biosynthesis, particularly CmaA2 and MmaA2. The strong binding affinities observed in silico (G-scores of -10.24 and -9.86 kcal/mol, respectively) correlate well with experimental data demonstrating this compound's efficacy against drug-resistant TB strains. The complementary computational and experimental approaches outlined in this protocol offer a robust framework for investigating drug-enzyme interactions and validating potential anti-tubercular targets.

    These findings have significant implications for TB drug development, particularly for addressing the growing challenge of drug-resistant tuberculosis. The multi-target mechanism of this compound may reduce the likelihood of resistance development compared to single-target agents. Furthermore, the structural insights gained from these docking studies can inform the rational design of this compound analogs with improved efficacy and reduced toxicity profiles. Future work should focus on optimizing this compound derivatives based on the binding modes identified through these molecular docking studies, with the goal of developing safer, more effective therapeutic options for drug-resistant tuberculosis.

    References

    Application Notes and Protocols: Targeting Dopamine Receptor D2 Signaling with Thioridazine in Cancer Therapy

    Author: Smolecule Technical Support Team. Date: February 2026

    Introduction to DRD2 Signaling in Cancer

    Dopamine receptor D2 (DRD2), a Gαi/o-protein coupled receptor, has emerged as a significant regulatory node in cancer pathophysiology, particularly in stemness maintenance and tumor proliferation. Under normal physiological conditions, DRD2 activation inhibits adenylate cyclase, reducing intracellular cAMP levels and modulating PKA-mediated signaling cascades. However, in multiple cancer contexts, including triple-negative breast cancer (TNBC), acute myeloid leukemia (AML), and prostate cancer, DRD2 appears to adopt aberrant signaling properties that promote malignant phenotypes. The antipsychotic drug thioridazine has demonstrated unexpected anti-neoplastic activity through its action as a DRD2 antagonist, though its effects extend beyond simple receptor blockade to involve complex downstream pathway modulation [1] [2] [3].

    The therapeutic targeting of DRD2 in oncology represents a promising drug repurposing strategy that may potentially overcome limitations of conventional therapies, particularly against cancer stem cells (CSCs) that drive tumor recurrence and metastasis. Research indicates that this compound exerts biphasic effects depending on concentration: at lower doses (1-2 μM), it preferentially targets CSCs and self-renewal pathways, while at higher concentrations (5-20 μM), it induces broad cytotoxicity through both DRD2-dependent and independent mechanisms [1] [2]. This application note comprehensively details the signaling mechanisms, experimental approaches, and technical protocols for investigating DRD2-targeted cancer therapy using this compound.

    DRD2 Signaling Mechanisms & Therapeutic Targeting

    Core Signaling Pathways

    The anti-cancer mechanisms of this compound involve a complex interplay of multiple signaling pathways that vary across cancer types. The table below summarizes the key signaling components and their roles in mediating this compound's effects:

    Table 1: Key Signaling Pathways in this compound Anti-Cancer Activity

    Signaling Pathway Key Components Biological Effect Cancer Type
    STAT3/IL-6 DRD2 inhibition → STAT3 inactivation → Reduced self-renewal Decreased tumorsphere formation, CSC depletion Triple-negative breast cancer [1]
    Integrated Stress Response eIF2α phosphorylation → ATF4/CHOP activation → ER stress Immunogenic cell death, CRT exposure, ATP release Colorectal cancer [4]
    AMPK/mTOR AMPK inhibition → mTOR regulation → Reduced stemness Impaired CSC maintenance, reduced tumorsphere formation Prostate cancer [5]
    PI3K/AKT/mTOR PI3K/AKT inhibition → mTOR suppression → Apoptosis Enhanced chemotherapy sensitivity, mitochondrial apoptosis TNBC (combination therapy) [6]
    Prolactin Signaling DRD2 blockade → Increased prolactin secretion Potential paradoxical effects on proliferation Various cancers [7]

    The STAT3/IL-6 axis represents a particularly important mechanism in basal-like breast cancers, where DRD2 promotes self-renewal through STAT3 activation. This compound disrupts this feed-forward loop by blocking DRD2-mediated STAT3 phosphorylation, thereby preferentially targeting the CSC subpopulation without immediate effects on bulk tumor cell viability [1]. Interestingly, the sensitivity to this compound varies even among molecularly similar tumors, suggesting that additional regulatory mechanisms or tumor microenvironment factors influence treatment response.

    Diagram: DRD2 Signaling Pathways in Cancer and this compound Mechanisms

    G DRD2 Signaling in Cancer and this compound Inhibition Mechanisms cluster_top Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Intracellular Signaling cluster_nucleus Nuclear Effects Dopamine Dopamine DRD2 DRD2 Dopamine->DRD2 Activation This compound This compound This compound->DRD2 Antagonism STAT3 STAT3 This compound->STAT3 Inhibits AMPK AMPK This compound->AMPK Inhibits PI3K PI3K This compound->PI3K Inhibits cAMP cAMP DRD2->cAMP Inhibition DRD2->STAT3 Activates DRD2->AMPK Regulates DRD2->PI3K Activates cAMP->STAT3 Regulates SelfRenewal SelfRenewal STAT3->SelfRenewal Promotes AMPK->SelfRenewal Promotes eIF2α eIF2α Apoptosis Apoptosis eIF2α->Apoptosis Induces ICD ICD eIF2α->ICD Induces AKT AKT PI3K->AKT Activates AKT->eIF2α Regulates AKT->SelfRenewal Promotes

    Therapeutic Applications

    Cancer Type-Specific Mechanisms
    • Triple-Negative Breast Cancer (TNBC): this compound demonstrates selective efficacy against basal-like subtypes of TNBC, particularly targeting EpCAM+ epithelial subpopulations while showing reduced effects on EpCAM- mesenchymal subpopulations [2]. The drug inhibits tumorsphere formation at low concentrations (1-2 μM) through DRD2-dependent STAT3 inhibition, while higher concentrations (5-10 μM) induce G1 cell cycle arrest and reduce viability through DRD2-independent mechanisms [1]. This differential sensitivity provides a therapeutic window for targeting CSCs without immediate bulk tumor cytotoxicity, potentially reducing tumor recurrence.

    • Colorectal Cancer (CRC): In CRC models, this compound induces immunogenic cell death (ICD) through activation of the integrated stress response (eIF2α/ATF4/CHOP axis) and secretory autophagy pathways [4]. This results in the exposure of calreticulin on the cell surface, extracellular release of ATP, and secretion of HMGB1 - all damage-associated molecular patterns that stimulate dendritic cell maturation and antigen presentation. When combined with oxaliplatin, this compound significantly enhances anti-tumor immunity and prevents tumor progression in mouse models, suggesting potential for combination immunotherapy approaches.

    • Prostate Cancer: In PC-3-derived prostate CSCs, this compound treatment reduces tumorsphere formation and stemness marker expression (Oct4, Klf4, c-Myc) through DRD2-mediated AMPK inhibition [5]. Genetic knockdown of DRD2 using CRISPR/Cas9 technology recapitulates these effects, confirming specificity of DRD2 targeting. The AMPK/mTOR pathway appears to be a critical downstream effector in prostate CSCs, providing a potential biomarker for treatment response.

    • Acute Myeloid Leukemia (AML): In AML patient samples, this compound selectively targets neoplastic progenitors through abnormal DRD2 signaling that allows selective therapeutic targeting while sparing normal hematopoietic stem cells [3]. A phase I clinical trial demonstrated the feasibility of this approach, showing that this compound could reduce leukemic progenitors without excessive toxicity, representing a promising targeted therapy for this aggressive malignancy.

    Combination Therapy Strategies

    The combination of this compound with conventional chemotherapeutic agents demonstrates synergistic effects across multiple cancer types. In TNBC models, this compound combined with carboplatin results in enhanced suppression of tumor growth and lung metastasis through simultaneous inhibition of the PI3K/AKT/mTOR pathway and activation of estrogen receptor stress [6]. Similarly, in colorectal cancer, this compound potentiates oxaliplatin efficacy by inducing immunogenic cell death [4]. These combination approaches allow for targeting of both CSCs and bulk tumor populations, potentially addressing therapeutic resistance mechanisms.

    Table 2: Combination Therapy Strategies with this compound

    Cancer Type Combination Agent Mechanism Experimental Model Key Findings
    TNBC Carboplatin PI3K/AKT/mTOR inhibition + ER stress activation 4T1 mouse model Reduced tumor growth and lung metastasis; targeting of CSCs [6]
    Colorectal Cancer Oxaliplatin Enhanced ICD via eIF2α/ATF4/CHOP and autophagy Patient-derived xenografts Increased DAMPs release; T-cell mediated immunity [4]
    SCLC Cisplatin/Etoposide D2R agonist + conventional chemotherapy PDX models of chemoresistance Restoration of chemosensitivity; reduced angiogenesis [8]
    Various Cancers Multiple chemotherapeutics DRD2 antagonism + cytotoxic stress In vitro models Sensitization of resistant cancer stem cell populations [7]

    Experimental Protocols

    Tumorsphere Formation Assay

    The tumorsphere formation assay is a fundamental method for evaluating cancer stem cell self-renewal capacity and assessing response to this compound treatment.

    • Cell Preparation: Utilize low-attachment surface plates to prevent cell adhesion. For breast cancer cell lines (SUM149, SUM159, HCC1143, etc.), seed at density of 1,000-10,000 cells/mL in serum-free DMEM/F12 medium supplemented with B27 (2%), human recombinant EGF (10-20 ng/mL), human recombinant bFGF (10-20 ng/mL), penicillin (100 IU/mL), and streptomycin (100 μg/mL) [1] [2].

    • This compound Treatment: Prepare fresh this compound stock solution in DMSO and add to culture medium immediately after plating to achieve final concentrations ranging from 1-5 μM. Include vehicle control (DMSO at equivalent concentration). For secondary tumorsphere assessment, collect primary spheres after 7 days, dissociate to single cells, and replate in drug-free medium to assess self-renewal capacity without continuous drug exposure [2].

    • Quantification and Analysis: After 7-10 days of culture, count tumorspheres larger than 50 μm in diameter using inverted microscopy. Express results as percentage of tumorsphere formation relative to vehicle control. For statistical analysis, perform at least three independent experiments with triplicate technical replicates [1] [2].

    Cell Viability and Proliferation Assays
    • ATP-Based Viability Assay: Seed cells in 96-well plates at density of 2,000-5,000 cells/well. After 24 hours, treat with this compound (0.1-20 μM) for 72 hours. Measure ATP content using commercially available luminescence kits according to manufacturer protocols. Normalize values to vehicle-treated controls and calculate IC50 values using non-linear regression analysis [1].

    • Direct Cell Counting: Seed cells in 6-well or 12-well plates and treat with this compound for 24-96 hours. Harvest cells by trypsinization and count using automated cell counter or hemocytometer. Calculate doubling time and growth inhibition percentage relative to control [1].

    • Clonogenic Assay: Seed cells at low density (400-1,000 cells/well in 6-well plates) and treat with this compound for 10-14 days, replacing drug-containing medium every 3-4 days. Fix colonies with methanol, stain with 0.5% crystal violet, and count colonies containing >50 cells [4].

    DRD2 Signaling Analysis
    • Western Blotting: Lyse cells after this compound treatment (typically 6-48 hours) in RIPA buffer. Resolve 20-40 μg protein by SDS-PAGE, transfer to PVDF membranes, and probe with antibodies against DRD2, p-STAT3 (Tyr705), total STAT3, p-AMPK, total AMPK, p-eIF2α, ATF4, CHOP, PARP, and β-actin as loading control [1] [4] [5].

    • cAMP Measurement: Use commercial cAMP ELISA kits to quantify intracellular cAMP levels. Pre-treat cells with this compound (1-5 μM) for 1 hour before stimulation with DRD2 agonists (e.g., quinpirole) for 15-30 minutes. Express results as percentage of cAMP accumulation relative to forskolin-stimulated controls [7].

    • Immunogenic Cell Death Markers: For surface calreticulin detection, analyze by flow cytometry after 24-hour this compound treatment using anti-calreticulin antibodies. For extracellular ATP measurement, collect conditioned medium and use commercial bioluminescence ATP assay kits. For HMGB1 release, analyze conditioned medium by Western blotting or ELISA [4].

    Diagram: Experimental Workflow for this compound Mechanism Studies

    G Experimental Workflow for this compound Studies cluster_pre Pre-Experimental Phase cluster_exp Experimental Phase cluster_post Analysis Phase CellSelection Cell Line Selection (TNBC, CRC, PC-3, AML) Culture Culture Conditions (Adherent/Sphere) CellSelection->Culture DrugPrep This compound Preparation (1-20 μM in DMSO) Culture->DrugPrep Viability Viability Assays (MTT/ATP/Cell Counting) DrugPrep->Viability Tumorsphere Tumorsphere Assay (7-10 days) DrugPrep->Tumorsphere Signaling Signaling Analysis (Western/ELISA) DrugPrep->Signaling ICD ICD Marker Detection (Flow Cytometry/ELISA) DrugPrep->ICD Viability->Tumorsphere Tumorsphere->Signaling Signaling->ICD DataAnalysis Data Analysis (IC50, Sphere Count) ICD->DataAnalysis MechValidation Mechanism Validation (DRD2 KO/Agonists) DataAnalysis->MechValidation InVivo In Vivo Validation (PDX/Xenograft) DataAnalysis->InVivo MechValidation->InVivo

    Technical Considerations & Optimization

    Critical Parameters for this compound Experiments
    • Drug Solubility and Stability: this compound should be dissolved in DMSO at stock concentrations of 10-100 mM and stored at -20°C protected from light. Avoid repeated freeze-thaw cycles. For working concentrations, ensure DMSO concentration does not exceed 0.1% in cell culture media to maintain vehicle control viability [1] [6].

    • Cell Line Variability: Response to this compound varies significantly among cell lines, even within the same cancer type. Basal-like breast cancer lines (HCC1143, SUM149, SUM229) show greater sensitivity to self-renewal inhibition at low concentrations (1-2 μM) compared to claudin-low lines (SUM159, MDA-MB-231) [2]. Pre-screening of DRD2 expression and functional response is recommended.

    • Temporal Considerations: The effects of this compound on self-renewal versus bulk cytotoxicity are concentration and time-dependent. Lower concentrations (1-2 μM) typically require longer exposure (5-7 days) to observe significant effects on tumorsphere formation, while higher concentrations (5-20 μM) induce rapid cytotoxicity within 24-72 hours [1].

    Validation Approaches
    • DRD2 Specificity Controls: Include DRD2-specific agonists (quinpirole) to assess competitive reversal of this compound effects. Employ genetic approaches (siRNA, CRISPR/Cas9) to validate DRD2-dependent mechanisms versus off-target effects [2] [5].

    • Cancer Stem Cell Markers: For tumorsphere assays, confirm stemness properties through analysis of established CSC markers (Oct4, Nanog, Sox2, CD44+/CD24- phenotype) before and after this compound treatment [5].

    • In Vivo Translation: For animal studies, utilize patient-derived xenograft (PDX) models that maintain tumor heterogeneity and stem cell populations. This compound dosing in mice typically ranges from 5-25 mg/kg administered intraperitoneally, with careful monitoring of potential neurological side effects [4] [8] [3].

    Conclusion

    This compound represents a promising repurposed therapeutic agent that targets DRD2 signaling to disrupt cancer stem cell self-renewal and sensitize tumors to conventional therapies. The compound's efficacy varies by cancer type and molecular subtype, with particular promise in basal-like TNBC, colorectal cancer, and AML. Researchers should carefully consider concentration-dependent effects, with lower concentrations (1-2 μM) preferentially targeting self-renewal pathways and higher concentrations (5-20 μM) inducing broad cytotoxicity. The experimental protocols outlined herein provide comprehensive guidance for investigating this compound's anti-cancer mechanisms, with particular emphasis on tumorsphere assays, signaling analysis, and validation of DRD2-specific effects. As combination therapy strategies continue to evolve, this compound offers a potentially valuable approach for addressing therapeutic resistance mediated by cancer stem cells.

    References

    thioridazine schizophrenic patient dosing titration schedule

    Author: Smolecule Technical Support Team. Date: February 2026

    Clinical Application and Positioning

    Thioridazine is a piperidine phenothiazine antipsychotic. Its use is strictly reserved for patients with treatment-resistant schizophrenia who have failed at least two adequate trials of other antipsychotic drugs due to either insufficient effectiveness or intolerable adverse effects [1] [2] [3]. This positioning is due to its potential for life-threatening proarrhythmic effects, which necessitates a rigorous risk-benefit assessment [4].

    Its mechanism of action involves antagonism of postsynaptic dopaminergic D2 receptors in the mesolimbic pathway, which ameliorates positive symptoms of schizophrenia [4]. This compound is classified as a low-potency typical antipsychotic and also exhibits antagonistic activity at serotonin receptors, alpha-1A adrenergic receptors (linked to orthostatic hypotension), muscarinic M1 receptors (causing anticholinergic effects), and histamine H1 receptors (causing sedation) [4]. Importantly, it blocks the hERG potassium channel, which is responsible for its cardiotoxicity [4].

    Dosing and Titration Schedule

    Initiate therapy at a low dose and titrate gradually based on clinical response and tolerability, with close monitoring for adverse effects, especially QTc interval changes. The following table summarizes the dosing schedule.

    Phase / Parameter Adult Patients Pediatric Patients (≥6 years)
    Initial Dose 50–100 mg, orally, three times daily [5] [2] [3] 0.5 mg/kg/day, divided into 2–3 doses [5] [2]
    Titration Increase gradually. Dose adjustments should not be rushed [2]. Increase gradually until therapeutic effects are observed [2].
    Usual Maintenance Dose 200–800 mg per day, in 2–4 divided doses [5] [2] [3] Up to 3 mg/kg/day, in divided doses [5] [2]
    Maximum Recommended Dose 800 mg per day [5] [2] 3 mg/kg/day [5] [2]
    Minimum Effective Dose Once symptom control is achieved, gradually reduce to the lowest effective maintenance dose [2]. Use the lowest effective dose and shortest effective duration; reassess periodically [1].
    Special Population Considerations
    • Elderly Patients: Initiate treatment at a lower dose due to age-related pharmacokinetic changes. A study showed 1.5 to 2-fold higher serum concentrations of this compound and its metabolites in elderly patients compared to younger adults after a single 25 mg dose, leading to more frequent and severe side effects like postural hypotension and dry mouth [6] [7]. Dosing should be more conservative in debilitated or frail elderly patients [5].
    • Hepatic or Renal Impairment: Although formal dosage guidelines are not established, a lower initial dose and more gradual titration are recommended [5] [3]. Dose adjustment is not necessary for patients undergoing dialysis [5].

    Critical Safety Monitoring Protocol

    A comprehensive monitoring plan is mandatory prior to and during treatment with this compound due to its narrow therapeutic index [4].

    Baseline Assessments (Prior to Initiation) [2] [3]:

    • Cardiovascular: 12-lead electrocardiogram (ECG) to measure QTc interval; serum potassium level. This compound is contraindicated in patients with a baseline QTc >450 msec, congenital long QT syndrome, or history of cardiac arrhythmias [2].
    • Hematologic: Complete Blood Count (CBC) with differential.
    • Other: Physical examination, weight, height, BMI; liver function tests; fasting blood glucose/HbA1c; lipid panel; and an ophthalmic examination.

    Ongoing and Periodic Monitoring [2] [3]:

    • ECG Monitoring: Repeat ECG during dose titration and periodically thereafter. Discontinue this compound if the QTc interval exceeds 500 msec during treatment [2].
    • Metabolic: Monitor serum potassium periodically, especially in patients at high cardiovascular risk or on diuretics [2].
    • Hematologic: Monitor CBC, particularly during the initial weeks of therapy and in patients with signs of infection or history of leukopenia [4] [2].
    • Ophthalmic: Conduct regular eye examinations to screen for pigmentary retinopathy, a unique adverse effect of this compound [4].
    • General: Monitor for extrapyramidal symptoms (EPS), tardive dyskinesia (TD), signs of neuroleptic malignant syndrome (NMS), and fall risk (especially in the elderly) [4] [3].

    Experimental Protocol for Clinical Validation

    For researchers studying this compound in clinical trials, the following protocol outlines key methodological considerations.

    1. Patient Population and Inclusion/Exclusion Criteria

    • Inclusion: Adults with a confirmed DSM-5 diagnosis of schizophrenia who have documented treatment failure with at least two other antipsychotics.
    • Exclusion: QTc >450 msec at baseline; use of concomitant medications that prolong QTc or are strong CYP2D6 inhibitors; known CYP2D6 poor metabolizer status; significant cardiac, hepatic, or renal disease; pregnancy or lactation [1] [2].

    2. Study Design

    • A randomized, double-blind, active-comparator or placebo-controlled design is ideal.
    • Include a minimum 2-week washout period for previous antipsychotics where ethically permissible.
    • The study duration should be sufficient to evaluate both efficacy (e.g., 6-8 weeks) and medium-term safety.

    3. Efficacy and Safety Endpoints

    • Primary Efficacy Endpoint: Change from baseline to endpoint on the Positive and Negative Syndrome Scale (PANSS) total score.
    • Key Safety Endpoints:
      • Mean change in QTc interval from baseline.
      • Incidence of treatment-emergent adverse events (TEAEs), notably orthostatic hypotension, sedation, EPS, and anticholinergic effects.
      • Changes in laboratory parameters (CBC, electrolytes, prolactin).

    4. Pharmacokinetic (PK) Assessments

    • In PK sub-studies, collect serial blood samples to measure this compound and its active metabolites (mesoridazine and sulforidazine) [6] [3].
    • Calculate PK parameters including C~max~, T~max~, and AUC. Analyze the impact of age and CYP2D6 phenotype on drug exposure [6].

    Data Analysis and Workflow

    The following diagram illustrates the logical workflow for patient management and dose titration, integrating efficacy and safety decision points.

    Start Assess for this compound Baseline Baseline Assessments: - ECG (QTc) - Serum Potassium - CBC - Ophthalmic Exam Start->Baseline Decision1 QTc ≤ 450 ms and No Contraindications? Baseline->Decision1 Exclude Patient Excluded Decision1->Exclude No Initiate Initiate Low Dose (50-100 mg TID for Adults) Decision1->Initiate Yes Titrate Titrate Gradually Based on Response/Tolerability Initiate->Titrate Monitor Continuous Monitoring: - ECG & K+ (Periodically) - Adverse Effects - Efficacy Titrate->Monitor Decision2 QTc > 500 ms or Intolerable AE? Monitor->Decision2 Continue Continue at Minimum Effective Dose Decision2->Continue No DCM Discontinue this compound and Manage Adverse Event Decision2->DCM Yes Continue->Monitor Ongoing

    Conclusion

    This compound remains a viable, though last-resort, option for managing treatment-resistant schizophrenia. Its clinical application demands strict adherence to a structured dosing and safety monitoring protocol to mitigate serious cardiac and other adverse risks. Future research should focus on identifying genetic biomarkers (e.g., CYP2D6 phenotyping) to better personalize therapy and improve its risk-benefit profile.

    References

    thioridazine retinal pigment epithelium melanin binding assay

    Author: Smolecule Technical Support Team. Date: February 2026

    Application Notes: Thioridazine Binding to Ocular Melanin

    Background and Significance

    This compound, a phenothiazine antipsychotic, is known to cause severe, dose-dependent pigmentary retinopathy, characterized by blurred vision, impaired night vision (nyctalopia), and reddish or brownish discoloration of vision (dyschromatopsia) [1]. The pathogenesis is strongly associated with its high and persistent accumulation in the Retinal Pigment Epithelium (RPE), a melanin-rich tissue [1] [2].

    The binding of drugs like this compound to melanin can create a long-term reservoir in pigmented ocular tissues, leading to prolonged local exposure and an increased risk of retinal toxicity [3] [4]. Therefore, robust in vitro binding assays are essential in drug development to predict and mitigate such adverse effects.

    Mechanism of Toxicity and Cellular Retention

    The diagram below illustrates the current understanding of how this compound induces retinal toxicity, involving both melanin binding and cellular mechanisms.

    G This compound This compound Melanin Melanin This compound->Melanin 1. High-Affinity Binding RPE_Cell RPE Cell This compound->RPE_Cell 2. Cellular Uptake RetinalDamage Retinal Toxicity - Pigmentary Changes - Photoreceptor Damage - Vascular Attenuation Melanin->RetinalDamage Prolonged Drug Release Melanosome Melanosome (within RPE Cell) RPE_Cell->Melanosome 3. Sequestration OxidativeStress Oxidative Stress & Phototoxicity Melanosome->OxidativeStress 4. ROS Generation & Enzyme Inhibition OxidativeStress->RetinalDamage 5. Causes

    Diagram Title: Proposed Mechanism of this compound-Induced Retinal Toxicity

    The pathway highlights key processes: systemic this compound reaches the eye and binds strongly to melanin in the RPE [5]. The drug is sequestered inside melanosomes within the RPE cells [3]. This accumulation can lead to oxidative stress by disrupting the antioxidant defense system in melanocytes [6] and interfere with retinal dopamine and melatonin pathways [7]. The slow release of the drug from the melanin reservoir causes prolonged toxicity, damaging the RPE, photoreceptors, and choriocapillaris [1].

    Experimental Protocols

    Protocol 1: In Vitro Melanin Binding Assay using Equilibrium Dialysis

    This method is recommended for determining the binding percentage of a compound to melanin.

    • Principle: The assay system consists of two chambers separated by a semi-permeable membrane. Free drug molecules diffuse through the membrane until equilibrium is reached, allowing for the calculation of melanin-bound and free drug fractions [4].
    • Materials:
      • Test compound: this compound hydrochloride.
      • Melanin: Natural melanin isolated from porcine RPE/choroid or synthetic DOPA-melanin [5] [4].
      • Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4.
      • Equipment: Equilibrium dialysis device, incubator, LC-MS/MS system.
    • Procedure:
      • Preparation: Prepare a melanin suspension in PBS. A typical concentration is 0.1-0.5 mg/mL [4].
      • Loading: Add the melanin suspension to the donor chamber. Add an equal volume of PBS buffer to the receiver chamber.
      • Dosing: Spike this compound at various initial concentrations into the donor chamber.
      • Incubation: Incubate the system with gentle shaking at 37°C for approximately 24 hours to reach equilibrium [5].
      • Sampling: Collect samples from both chambers post-incubation.
      • Analysis: Determine this compound concentrations in both chambers using a validated LC-MS/MS method.
    • Data Analysis:
      • Calculate the percentage of drug bound to melanin (%Bound) and the free fraction (fu) [4].
    Protocol 2: Uptake and Release Kinetics in Pigmented Cells

    This protocol evaluates drug distribution in a more complex, cellular context.

    • Principle: This assay uses pigmented cells to study the uptake, retention, and release of drugs, which is influenced by melanin binding and the additional barrier of the melanosomal membrane [3].
    • Materials:
      • Cell Model: Artificially re-pigmented ARPE-19 cells or primary porcine RPE cells [3] [8].
      • Culture medium.
      • Equipment: Dynamic flow system or multi-well plates, LC-MS/MS.
    • Procedure:
      • Uptake Phase: Incubate pigmented cells with this compound for a set period.
      • Wash: Remove the drug solution and wash the cells to eliminate surface-bound drug.
      • Release Phase: Add fresh drug-free medium. In a dynamic flow system, this medium is continuously replaced to simulate drug clearance [3].
      • Sampling: Collect efflux medium at predetermined time points. Lyse cells at the end to determine total cellular accumulation.
      • Analysis: Quantify drug amounts in all samples via LC-MS/MS.
    • Data Analysis:
      • Model the release kinetics to determine the rate of drug efflux. Studies show that while this compound is released from isolated melanin in hours, its release from pigmented cells can take several days, highlighting the significant impact of cellular structures on retention [3].

    Data Presentation and Analysis

    The table below summarizes key quantitative data from research on this compound-melanin interactions.

    Table 1: Summary of this compound-Melanin Binding and Cellular Kinetics Data

    Parameter Value / Finding Experimental Context Source
    Binding Affinity (Kd) ~ 2 x 10⁴ M⁻¹ (high-affinity site) In vitro, porcine ocular melanin & synthetic DOPA-melanin [5]
    Time to Equilibrium ~ 24 hours In vitro binding assay [5]
    Cellular Release Half-life Several days Release from pigmented ARPE-19 cells in a dynamic flow system [3]
    Toxic Daily Dose > 800 mg/day Clinical observation of retinopathy in patients [1]
    Cytotoxicity (EC₅₀) 2.24 μM Loss of cell viability in normal human melanocytes (HEMn-DP) [6]
    Impact on Antioxidants Altered SOD, CAT, GPx activities Induction of oxidative stress in HEMn-DP melanocytes [6]

    Discussion and Conclusion

    The experimental data confirms that this compound has a high affinity for ocular melanin, forming a stable complex [5]. The retention of the drug is drastically prolonged within intact pigmented cells compared to isolated melanin, underscoring the critical role of the melanosomal membrane in creating a long-term drug reservoir [3]. This prolonged retention is a key factor in the drug's toxicity mechanism, which may involve the induction of oxidative stress and disruption of retinal dopamine signaling [6] [7].

    For researchers, these findings highlight the necessity of incorporating melanin binding assays early in the development of compounds targeting or passing through pigmented tissues. The ICHS10 Guidance recommends evaluating drug-melanin binding as part of the photosafety assessment [4]. Understanding these interactions aids in predicting ocular pharmacokinetics and designing new chemical entities with a reduced risk of retinopathy.

    References

    Comprehensive Analysis of Thioridazine-Induced QT Prolongation: Mechanisms, Measurement, and Risk Mitigation Protocols

    Author: Smolecule Technical Support Team. Date: February 2026

    Introduction to Thioridazine Cardiotoxicity

    This compound is a phenothiazine-derived first-generation antipsychotic that has been used for decades in the management of schizophrenia and other psychotic disorders. Despite its therapeutic efficacy, This compound carries a significant risk of cardiotoxicity, primarily manifested as QT interval prolongation on the electrocardiogram (ECG), which can progress to torsades de pointes (TdP) and sudden cardiac death. This risk is so substantial that the brand-name formulation was withdrawn from many markets in 2005, though generic versions remain available. This compound is now primarily reserved for treatment-resistant schizophrenia cases where other antipsychotics have failed due to efficacy or tolerability issues.

    The cardiotoxic profile of this compound has made it both a clinical concern and a valuable tool for understanding drug-induced arrhythmogenesis. The Comprehensive in vitro Proarrhythmia Assay (CiPA) initiative recognizes the importance of evaluating effects on multiple cardiac ion channels when assessing drug cardiosafety. This compound's electrophysiological effects provide a paradigm for understanding how pharmacological agents can disrupt the delicate balance of cardiac repolarization, making it an important compound for both clinical and preclinical investigation in cardiac safety pharmacology.

    Molecular Mechanisms of QT Prolongation

    Dual Ion Channel Pathology

    This compound induces QT prolongation through a dual mechanism involving both potassium channel suppression and calcium channel enhancement:

    • hERG Channel Inhibition: this compound chronically reduces the membrane expression of the human ether-à-go-go-related gene (hERG) potassium channel, which encodes the α-subunit of the rapid delayed rectifier potassium current (I(_Kr)) critical for phase 3 repolarization of the cardiac action potential. Unlike acute channel blockade, this compound induces hERG channel deficiency by disrupting channel trafficking from the endoplasmic reticulum to the cell membrane and promoting proteasomal degradation of mature channels after ubiquitin modification. This reduction in functional hERG channels decreases the outward repolarizing current, prolonging action potential duration [1].

    • L-type Calcium Channel Activation: Simultaneously, this compound increases L-type calcium current (I(_{Ca-L})) density and intracellular calcium levels in cardiomyocytes. This enhancement of inward calcium current during the plateau phase of the action potential further contributes to prolonged repolarization. The calcium/calmodulin-dependent protein kinase II (CaMKII) pathway appears to mediate this effect, as the specific CaMKII inhibitor KN-93 attenuates this compound-induced calcium overload [1].

    ROS-Mediated Signaling Pathways

    The dual ion channel effects of this compound are primarily mediated through reactive oxygen species (ROS) production and subsequent cellular stress responses:

    Table 1: Key Signaling Pathways in this compound Cardiotoxicity

    Pathway Component Effect of this compound Functional Consequence
    ROS Production Significantly increased Oxidative stress and activation of stress pathways
    ER Stress Markers Upregulated Disruption of protein folding and trafficking
    hERG-Hsp70 Interaction Disrupted Impaired hERG channel maturation and trafficking
    CaMKII Activation Stimulated via ROS Enhanced L-type calcium current
    Ubiquitin-Proteasome System Activated Increased degradation of hERG channels

    This compound promotes ROS production, which stimulates endoplasmic reticulum (ER) stress and related protein responses. The ROS scavenger N-acetyl cysteine (NAC) significantly attenuates hERG reduction induced by this compound and abolishes the upregulation of ER stress marker proteins, confirming the central role of oxidative stress in the molecular pathology. The disrupted interaction between hERG channels and the chaperone protein Hsp70 further compromises channel stability, leading to increased polyubiquitination and proteasomal degradation of hERG proteins [1].

    The following diagram illustrates the coordinated signaling pathways through which this compound disrupts cardiac electrophysiology:

    G cluster_primary Primary Drug Effects cluster_cellular Cellular Consequences cluster_electrical Electrophysiological Manifestations This compound This compound ROS ROS Production This compound->ROS HERG_block hERG Channel Trafficking Disruption This compound->HERG_block ER_stress ER Stress Activation ROS->ER_stress CAMKII CaMKII Activation ROS->CAMKII HERG_degradation hERG Protein Degradation HERG_block->HERG_degradation ER_stress->HERG_degradation IKr ↓ IKr Current HERG_degradation->IKr Calcium L-type Calcium Channel Enhancement CAMKII->Calcium ICaL ↑ ICa-L Current Calcium->ICaL APD Action Potential Prolongation IKr->APD ICaL->APD EAD Early Afterdepolarizations (EADs) APD->EAD Clinical QT Prolongation & Torsades de Pointes EAD->Clinical

    Experimental Assessment Protocols

    In Vitro Electrophysiology Measurements

    Patch-clamp techniques provide the gold standard for assessing this compound's effects on cardiac ion channels:

    • hERG Current (I(_hERG)) Recording: For reliable measurement of hERG currents, hERG-HEK293 cells (stable overexpression system) should be used. After 24-hour incubation with this compound, cells are trypsinized, stored in Tyrode's solution at 4°C for 1 hour to stabilize, then seeded in recording chambers. The whole-cell patch clamp configuration should be established with pipette resistances of 2-4 MΩ. The extracellular solution should contain (in mM): 136 NaCl, 5.4 KCl, 5 HEPES, 1 MgCl(_2)·6H(_2)O, 1 CaCl(_2), and 10 glucose (pH 7.4 with NaOH). The pipette solution should contain: 130 KCl, 1 MgCl(_2)·6H(_2)O, 10 HEPES, 5 Mg-ATP, 5 EGTA, and 0.1 GTP (pH 7.3 with KOH). Steady-state inactivation should be measured using a protocol with a holding potential of +40 mV, with recovery from -120 to +20 mV in 10 mV increments [1].

    • L-type Calcium Current (I(_{Ca-L})) Recording: Neonatal rat ventricular myocytes (NRVMs) are preferred for these measurements due to their minimal hERG expression. The pipette solution should contain (in mM): 20 CsCl, 110 CsOH, 1 MgCl(2)·6H(_2)O, 10 HEPES, 5 Mg-ATP, 5 EGTA, and 110 aspartate (pH 7.3 with CsOH). The extracellular solution should contain: 136 Tris-Cl, 5.4 CsCl, 2 CaCl(_2), 1 MgCl(_2), 10 HEPES, and 5 glucose (pH 7.4 with Tris-OH). Current-voltage relationships should be determined through 400 ms voltage steps from -60 to +60 mV in 5 mV increments from a holding potential of -50 mV. Peak I({Ca-L}) values should be normalized to cell capacitance (pA/pF) [1].

    Action Potential Measurements
    • Human Induced Pluripotent Stem Cell-Derived Cardiomyocytes (hiPSC-CMs): These cells provide a more complete electrophysiological profile. Before electrophysiological analysis, hiPSC-CMs should be reseeded on Matrigel-coated glass coverslips. After cells resume beating, Cardiomyocyte Maintenance Medium should be refreshed every two days. Action potentials are recorded with a pipette solution containing (in mM): 120 KCl, 1 MgCl(_2)·6H(_2)O, 10 HEPES, 3 Mg-ATP, and 10 EGTA (pH 7.3 with KOH), with Ca(^{2+})-containing Tyrode's solution as the extracellular medium [1].

    • Optical Mapping in Mouse Hearts: For intact tissue measurements, Kunming male mice (25-35 g) are appropriate models. After administration of 25 mg/kg this compound or saline control, optical mapping should be performed to analyze cardiac repolarization parameters. This compound significantly prolongs APD({50}) and APD({90}) and increases the incidence of early afterdepolarizations (EADs) in this model [1].

    Molecular Biology Techniques
    • Western Blot Analysis: For assessing hERG protein expression and ER stress markers, standard Western blot protocols should be employed with specific attention to both the immature (135 kDa) and mature (155 kDa) forms of the hERG channel protein.

    • Coimmunoprecipitation: To determine channel-chaperone interactions, particularly hERG-Hsp70 complexes, coimmunoprecipitation assays should be performed under conditions that preserve protein-protein interactions.

    • ROS Detection: Reactive oxygen species should be determined by flow cytometry and laser scanning confocal microscopy using specific fluorescent probes in cultured cardiomyocytes [1].

    Clinical Risk Assessment & Quantitative Data

    Clinical QT Prolongation Incidence

    The risk of QT prolongation with this compound is well-established in clinical studies and overdose data:

    Table 2: QT Prolongation Risk of Antipsychotics in Overdose

    Antipsychotic Overdose Cases Abnormal QT Intervals Incidence Percentage TdP Cases
    This compound 57 16 28% (95% CI 17-42%) 1 reported
    Amisulpride 16 9 56% (95% CI 31-79%) Not specified
    Chlorpromazine 29 5 17% (95% CI 7-36%) None reported
    Risperidone 41 5 12% (95% CI 5-27%) None reported
    Quetiapine 202 10 5% (95% CI 3-9%) None reported
    Olanzapine 76 2 3% (95% CI 0.5-10%) None reported
    Haloperidol 7 0 0% None reported

    A comprehensive review of 2,356 antipsychotic overdoses identified 57 pure this compound overdoses, with 28% showing abnormal QT intervals based on the QT nomogram assessment method. Importantly, there was one confirmed case of torsades de pointes in the this compound overdose group, confirming its proarrhythmic potential. The study also demonstrated a significant dose-response relationship for this compound, with higher doses correlating with greater QTc prolongation [2] [3].

    Comparative QT Effects at Therapeutic Doses

    A prospective, open-label, randomized evaluation studied the effects of various antipsychotics on the QTc interval:

    Table 3: QTc Prolongation with Antipsychotics at Therapeutic Doses

    Antipsychotic Daily Dose Mean QTc Change Risk Category
    This compound 300 mg 30.1 msec Known Risk
    Ziprasidone 160 mg 15.9 msec Known Risk
    Haloperidol 15 mg 7.1 msec Possible Risk
    Quetiapine 750 mg 5.7 msec Possible Risk
    Risperidone 6-8 mg 3.9-3.6 msec Possible Risk
    Olanzapine 20 mg 1.7 msec Possible Risk

    This compound demonstrated the greatest mean increase in QTc interval (30.1 msec) among the antipsychotics studied, significantly higher than other agents. This effect was observed at steady-state concentrations achieved with 300 mg/day dosing. The presence of metabolic inhibition through CYP450 2D6 inhibitors did not significantly augment QTc prolongation associated with any agent, suggesting that the effect is primarily related to parent drug exposure rather than metabolite formation [4].

    Risk Mitigation & Safety Protocols

    Preclinical Safety Assessment

    For drug development professionals evaluating compounds with potential QT liability, the following preclinical assessment protocol is recommended:

    • Comprehensive Ion Channel Screening: Test compounds against a panel of cardiac ion channels including hERG, I({Na}), I({CaL}), I({Ks}), I({Kr}), I({to}), and I({K1}) using patch-clamp electrophysiology.
    • hiPSC-CM Action Potential Measurements: Utilize human induced pluripotent stem cell-derived cardiomyocytes to assess integrated effects on action potential parameters.
    • ROS and ER Stress Evaluation: Include assessment of reactive oxygen species production and endoplasmic reticulum stress markers in cardiomyocyte cultures.
    • Animal Model Confirmation: Confirm findings in intact animal models using optical mapping techniques to detect action potential duration changes and early afterdepolarizations.
    Clinical Monitoring Guidelines

    For researchers designing clinical trials with this compound or similar agents, the following monitoring protocol is essential:

    • Baseline ECG: Obtain a baseline ECG before initiating treatment with careful manual measurement of QT interval corrected for heart rate using Fridericia's formula (QTcF).
    • Inclusion/Exclusion Criteria: Exclude patients with QTc >450 msec at baseline, congenital long QT syndrome, history of cardiac arrhythmias, or significant cardiovascular disease.
    • Dosing Precautions: Avoid concomitant use with CYP450 2D6 inhibitors, other QT-prolonging drugs, and agents that cause electrolyte disturbances.
    • Regular ECG Monitoring: Repeat ECG monitoring during dose titration, with steady-state concentrations, and periodically during maintenance therapy.
    • Dose Modification Criteria: Consider dose reduction or discontinuation if QTc exceeds 470 msec in women or 450 msec in men but remains below 500 msec. Immediately discontinue if QTc exceeds 500 msec [5] [6].
    • Electrolyte Monitoring: Regularly monitor serum potassium and magnesium levels, especially in patients with diuretic therapy or other risk factors for electrolyte disturbances.
    Risk Stratification Protocol

    The following algorithm is recommended for assessing patient-specific risk:

    G cluster_contraindications Absolute Contraindications cluster_riskfactors Modifiable Risk Factors cluster_monitoring Monitoring Protocol Start Patient Assessment for this compound Therapy Contra1 Congenital LQTS Start->Contra1 Risk1 Electrolyte imbalances Start->Risk1 Action1 AVOID this compound Select Alternative Agent Contra1->Action1 Contra2 Baseline QTc >450 ms Contra2->Action1 Contra3 Concomitant QT- prolonging drugs Contra3->Action1 Contra4 CYP450 2D6 inhibitors Contra4->Action1 Contra5 Severe cardiac disease Contra5->Action1 Action2 CORRECT RISK FACTORS Before Initiation Risk1->Action2 Risk2 Bradycardia Risk2->Action2 Risk3 Hepatic impairment Risk3->Action2 Risk4 Diuretic therapy Risk4->Action2 Monitor1 Baseline ECG + electrolytes Monitor2 Repeat ECG after dose titration Monitor1->Monitor2 Monitor3 Periodic ECG during maintenance Monitor2->Monitor3 Monitor4 Regular electrolyte monitoring Monitor3->Monitor4 Action3 INITIATE WITH CAUTION Strict Adherence to Monitoring Action2->Action3 Action3->Monitor1

    Conclusion

    This compound represents a compelling case study in drug-induced QT prolongation, demonstrating multiple mechanisms including hERG channel trafficking disruption, L-type calcium channel enhancement, and ROS-mediated signaling pathways. Its significant proarrhythmic potential necessitates rigorous preclinical evaluation and careful clinical monitoring. Researchers should employ comprehensive in vitro screening approaches including patch-clamp electrophysiology, hiPSC-CM action potential assays, and molecular biology techniques to fully characterize cardiac safety profiles of new chemical entities.

    The experimental protocols outlined herein provide a framework for systematic evaluation of drug-induced QT prolongation, while the clinical monitoring guidelines offer risk mitigation strategies for human studies. As drug development continues to evolve, understanding the multifaceted mechanisms of cardiotoxic agents like this compound will enhance our ability to design safer therapeutic agents while maintaining efficacy for treatment-resistant conditions.

    References

    thioridazine in vivo antibacterial efficacy Salmonella infection model

    Author: Smolecule Technical Support Team. Date: February 2026

    Experimental Protocol: In Vivo Efficacy Model

    This protocol details the methodology for assessing Thioridazine's efficacy in a mouse model of acute Salmonella infection [1].

    • Animal Model: Female mice (e.g., BALB/c), 6-8 weeks old.
    • Infection Strain: Salmonella enterica serovar Typhimurium 74. The virulence should be pre-tested to determine the LD100 (100% lethal dose).
    • Culture Preparation: Grow bacteria overnight at 37°C in Brain-Heart Infusion (BHI) medium.
    • Infection Route: Intraperitoneal (IP) injection with a standardized lethal dose (e.g., 2.2 x 10^8 CFU).
    • Drug Administration:
      • Compound: this compound hydrochloride dissolved in 5% Dimethyl Sulfoxide (DMSO).
      • Dosing: Administer via IP injection at 100 µg/mouse and 200 µg/mouse. Treatment should begin shortly after infection (e.g., within 1-2 hours).
      • Control Groups: Include an infected group treated with the vehicle (5% DMSO) only.
    • Endpoint Analysis:
      • Primary: Monitor survival for at least 100 hours post-infection.
      • Secondary: At a predetermined time point (e.g., 24-48 hours), euthanize a subset of animals and aseptically collect the spleen, liver, and heart blood. Homogenize organ tissues and perform serial dilutions to determine the bacterial load (CFU/organ).

    Proposed Mechanism of Action

    This compound's antibacterial effect against Salmonella is hypothesized to be anti-virulence rather than directly bactericidal. The proposed mechanism involves the disruption of a critical outer membrane virulence protein [2] [1].

    G TDZ This compound (TDZ) VirulenceProtein 55 kDa Virulence Protein TDZ->VirulenceProtein Causes Disappearance Susceptibility Bacterial Susceptibility to Host Immune Clearance TDZ->Susceptibility Renders Bacterium PmrAB_Regulon PmrA/B Regulon Activation VirulenceProtein->PmrAB_Regulon Prevents LipidA Lipid A Insertion into LPS PmrAB_Regulon->LipidA Resistance Resistance to Phagolysosomal Killing LipidA->Resistance

    Diagram Title: Proposed Anti-Virulence Mechanism of this compound against Salmonella

    Critical Safety and Handling Considerations

    This compound is an antipsychotic agent with a narrow therapeutic index and serious safety risks. Its use in research requires stringent safety measures and justification [3] [4].

    Aspect Considerations for Research Use
    Cardiotoxicity Prolongs QTc interval; can cause fatal arrhythmias (e.g., Torsades de Pointes). Baseline and periodic ECG monitoring is essential.
    Contraindications Avoid with other QTc-prolonging drugs, CYP450 2D6 inhibitors (e.g., fluoxetine, paroxetine), and in individuals with known cardiac conditions.
    Handling & Dosing Precise in-vivo dosing is critical. The human antipsychotic dose can reach 800 mg/day; rodent doses are much lower (e.g., 5-10 mg/kg).
    Regulatory Status Brand name discontinued in 2005 due to safety concerns. Use is reserved for treatment-refractory schizophrenia.

    Research Applications and Future Directions

    This compound's primary research application is as an efflux pump inhibitor and virulence-targeting agent to resensitize resistant bacteria. Its efficacy is often observed in combination with sub-MIC levels of standard antibiotics [5] [6]. The diagram below illustrates this potential in a Clostridioides difficile infection model, which shares a similar resistance mechanism.

    G cluster_bacterial_cell Bacterial Cell (e.g., C. difficile) Antibiotic Antibiotic ABC_Transporter ABC Transporter (CD2068) ABC_Transporter->Antibiotic Efflux ATP ATP ATP->ABC_Transporter Hydrolysis TDZ This compound (TDZ) TDZ->ABC_Transporter Inhibits

    Diagram Title: this compound as an ABC Transporter Inhibitor

    References

    managing thioridazine QT prolongation cardiac safety monitoring

    Author: Smolecule Technical Support Team. Date: February 2026

    Thioridazine Cardiac Safety: FAQ for Researchers

    Q1: What is the core cardiac safety concern with this compound in drug development? The primary concern is dose-dependent QTc interval prolongation on the electrocardiogram (ECG), which can predispose patients to a life-threatening polymorphic ventricular tachycardia known as Torsades de Pointes (TdP) and sudden death [1] [2]. This compound blocks the delayed rectifier potassium current (IKr) in cardiac ventricular myocytes, which is a key mechanism in delaying ventricular repolarization and prolonging the QT interval [3].

    Q2: What are the critical contraindications for this compound use? this compound is contraindicated in patients with [4] [2]:

    • Congenital long QT syndrome or a history of cardiac arrhythmias.
    • Baseline QTc interval ≥ 450 ms.
    • Concomitant use of other drugs that are known to prolong the QTc interval (e.g., some antiarrhythmics, certain antibiotics, other antipsychotics).
    • Concomitant use of drugs that inhibit the cytochrome P450 2D6 (CYP2D6) isozyme (e.g., fluoxetine, paroxetine, propranolol), as this can significantly increase this compound plasma levels.
    • Significant bradycardia, hypokalemia, or hypomagnesemia.

    Q3: What is the recommended safety monitoring protocol for this compound therapy? A comprehensive monitoring protocol is essential for risk mitigation [1] [4] [2].

    Monitoring Activity Key Parameters & Frequency Rationale & Action
    Baseline Assessment ECG, serum potassium, medication review [4] [2] Identify contraindications. Do not initiate if QTc ≥ 450 ms or potassium is low [2].
    Dose Initiation & Titration ECG 1-2 weeks after initiation and after each dose increase [5] [4] This compound causes significant QTc increase; monitor for effect stabilization [5].
    Ongoing/Routine Monitoring Periodic ECG and potassium monitoring [2] Detect delayed changes. Discontinue if QTc ≥ 500 ms [2].
    Symptom-Driven Evaluation Cardiac evaluation (e.g., Holter monitor) for dizziness, palpitations, syncope [2] Investigate potential arrhythmic events [2].

    Q4: What key factors influence this compound plasma concentrations and QT effects? Research shows that steady-state plasma concentrations of this compound are influenced by several factors, which can modulate its cardiac safety profile [6]:

    • CYP2D6 Genotype and Inhibitors: Patients with no functional CYP2D6 alleles or those taking CYP2D6 inhibitors have significantly higher plasma concentrations of this compound [6] [2].
    • Age: Older patients have higher dose-corrected plasma concentrations of this compound and its metabolites [6].
    • Smoking Status: Smokers have significantly lower plasma concentrations of this compound, likely due to enzyme induction [6].

    It is worth noting that while CYP2D6 genotype affects drug concentration, one study found it did not directly correlate with the on-treatment QTc interval, suggesting the effect on the heart is complex and multifactorial [6].

    Q5: How does this compound's cardiac risk compare to other antipsychotics like haloperidol? Evidence on comparative risk is nuanced and dose-dependent. An observational cohort study found that at low doses (median 31 mg/day this compound vs. 1.8 mg/day haloperidol), the rates of ventricular arrhythmia and sudden death were similar [7]. However, another study found that at a dose of 300 mg/day, this compound induced a significant increase in QTc, with 23% of subjects developing a QTc above 450 ms and 7% (2 subjects) requiring discontinuation due to a QTc ≥ 500 ms [5]. This supports the consensus that this compound carries a greater risk of QTc prolongation, especially at higher doses.

    Experimental Protocols for Assessing QT Prolongation

    For researchers evaluating the QT-prolonging potential of new chemical entities or generic versions of this compound, the following core methodologies are recommended based on regulatory guidance and published literature [8].

    Protocol 1: In Vitro hERG Channel Assay

    • Objective: To determine the compound's potential to block the IKr potassium channel (encoded by the hERG gene), the primary mechanism for drug-induced QT prolongation.
    • Recommended System: Clone human ether-à-go-go-related gene (hERG) potassium channels in heterologous expression systems (e.g., HEK293 or CHO cells).
    • Key Methodology: Use the whole-cell patch-clamp technique to measure the concentration-dependent inhibition of the IKr current.
      • Positive Controls: Cisapride or Terfenadine [8].
      • Data Analysis: Generate a concentration-response curve and calculate the IC50 value (concentration that produces 50% channel blockade). The test compound's potency is often compared to that of known positive controls.

    Protocol 2: In Vivo ECG Assessment in Conscious Animals

    • Objective: To evaluate the effects of the test compound on the QT interval in a intact physiological system.
    • Recommended Species: Non-rodent species such as dog, monkey, swine, or rabbit. (Note: Rats and mice are not suitable due to differences in cardiac repolarization mechanisms) [8].
    • Key Methodology:
      • Implant telemetry devices in animals to allow for continuous ECG monitoring in a conscious, unrestrained state.
      • Administer the test compound at multiple doses, including and exceeding the expected clinical exposure.
      • Use a crossover study design where feasible to reduce inter-animal variability.
      • Measure the QT interval at multiple time points and correct for heart rate (e.g., using QTcF or QTcB formulas).
      • Monitor plasma drug concentrations to correlate exposure with ECG effects.
    • Data Analysis: Compare the change in QTc from baseline for the test compound against a vehicle control and a positive control group.

    The following diagram outlines the core workflow and key risk factors in the integrated risk assessment for drug-induced QT prolongation.

    G Start Drug Administration Mech Blocks hERG/ IKr Channel Start->Mech Effect Prolonged Ventricular Repolarization (QTc) Mech->Effect Risk Risk of Torsades de Pointes (TdP) Effect->Risk Outcome Sudden Cardiac Death Risk->Outcome Factors Risk Modifying Factors  • CYP2D6 Inhibition / Poor Metabolizer  • High Dose / Rapid Dose Titration  • Pre-existing Heart Disease  • Electrolyte Imbalance (Low K+, Mg++)  • Concomitant QT-Prolonging Drugs  • Female Sex / Older Age Factors->Effect  Potentiates

    The information presented is synthesized from current regulatory labels and scientific literature. As research and clinical guidelines evolve, it is essential to consult the most recent versions of official prescribing information and relevant regulatory authority websites (like the FDA and Medsafe) before finalizing any research or clinical protocol.

    References

    thioridazine CYP2D6 poor metabolizer genotype dose adjustment

    Author: Smolecule Technical Support Team. Date: February 2026

    CYP2D6 Genotypes and Thioridazine Dosing Guidance

    The table below summarizes the relationship between CYP2D6 phenotype, genotype, and the official recommendations for this compound use.

    Predicted Phenotype Activity Score Genotype Examples Dosing Recommendation & Contraindications
    Ultrarapid Metabolizer (UM) > 2.0 (*1/*1)xN, (*1/*2)xN, (*2/*2)xN [1] Use is contraindicated. [1]
    Normal Metabolizer (NM) 1.0 – 2.0 *1/*1, *1/*4, *41/*41 [1] Reserved for treatment-resistant schizophrenia. Use lowest effective dose with rigorous ECG monitoring. [1] [2]
    Intermediate Metabolizer (IM) 0.5 *4/*41, *5/*9 [1] Use is contraindicated. [1]
    Poor Metabolizer (PM) 0 *4/*4, *3/*4, *5/*5 [1] Use is contraindicated. [1]

    Key Contraindications: this compound is contraindicated in individuals known to have reduced CYP2D6 activity (PMs and IMs) and in those taking strong CYP2D6 inhibitors (e.g., fluoxetine, paroxetine, quinidine). [1] [2] [3] This is due to the significantly increased risk of elevated drug levels and associated QTc interval prolongation.

    Primary Safety Concern: QTc Prolongation

    The principal life-threatening risk associated with this compound is dose-related QTc interval prolongation, which can lead to the fatal ventricular arrhythmia torsades de pointes. [1] [2] [4] This risk is intrinsically linked to CYP2D6 metabolism.

    • Plasma Concentration Correlation: A clinical study of 65 patients on this compound monotherapy found that QTc interval lengthening was significantly correlated with both the daily dose (p < 0.05) and the plasma concentration (p < 0.05) of this compound. [5]
    • CYP2D6 Activity as a Predictor: The same study showed a significant correlation between QTc prolongation and the debrisoquine metabolic ratio (p < 0.05), a marker of CYP2D6 hydroxylation capacity. This confirms that patients with impaired CYP2D6 function are more susceptible to this cardiotoxic effect. [5]

    G CYP2D6_Status CYP2D6 Status (Phenotype/Genotype) Drug_Levels This compound Plasma Levels CYP2D6_Status->Drug_Levels Determines QT_Effect QTc Interval Prolongation Drug_Levels->QT_Effect Dose-Related Effect Risk Increased Risk of Torsades de Pointes QT_Effect->Risk Can Lead To

    Experimental & Phenotyping Protocols

    For research purposes, several methodologies have been used to characterize the interaction between this compound and CYP2D6.

    Experimental Workflow for Assessing Metabolic Inhibition

    The following diagram outlines a key study design that demonstrated this compound's dose-dependent inhibition of CYP2D6.

    G Start Patient Cohort on This compound Monotherapy Step1 Baseline Assessment: CYP2D6 Genotype, Debrisoquine MR, This compound Plasma Levels Start->Step1 Step2 Intervention: This compound Dose Reduction/Withdrawal Step1->Step2 Step3 Post-Intervention Assessment: Debrisoquine MR, This compound Plasma Levels Step2->Step3 Finding Key Finding: Phenotype conversion from PM to EM after dose reduction (except in genotypic PMs) Step3->Finding

    Detailed Methodology:

    • Design: A study of 16 psychiatric patients on this compound monotherapy assessed CYP2D6 genotype, debrisoquine metabolic ratio (MR), and plasma levels of this compound and its metabolites. These measures were repeated after a decrease in this compound dose or complete withdrawal. [6]
    • Key Finding: At baseline clinical doses (20-300 mg/day), 88% of patients were phenotypically classified as Poor Metabolizers (PMs). After this compound withdrawal, all patients with a wild-type or heterozygous genotype reverted to an Extensive Metabolizer (EM) phenotype. This demonstrates that this compound causes a potent, dose-dependent, and reversible inhibition of its own metabolism. [6]
    • Genotype Dependency: The inhibition was more pronounced in patients with a wt/*4 genotype, who exhibited a PM phenotype at doses as low as 50 mg/day. [6]
    Using Metabolite Ratios as a Phenotyping Tool
    • Protocol: In a study of 27 patients on this compound monotherapy, plasma levels of this compound and its active metabolite mesoridazine were measured using HPLC. The This compound/mesoridazine (T/M) ratio was calculated and correlated with the debrisoquine MR. [7]
    • Result: A strong positive correlation was found between the T/M ratio and the debrisoquine MR (r = 0.74, p < 0.001). [7] This indicates that the T/M ratio can serve as a useful, integrated marker of CYP2D6 enzyme activity in patients undergoing treatment.

    Key Takeaways for Researchers

    • Primary Risk Management: The foremost clinical and research concern is the QTc prolongation risk in patients with reduced CYP2D6 function. Your experimental protocols should include rigorous ECG monitoring. [2] [5]
    • Complex Drug-Drug Interactions: this compound is both a substrate and an inhibitor of CYP2D6. This property can lead to complex drug-drug interactions when co-administered with other CYP2D6 substrates. [6] [7]
    • Phenotyping in Active Treatment: The This compound/mesoridazine plasma ratio is a validated, non-invasive biomarker for assessing a patient's functional CYP2D6 status while they are taking the drug, which may be more informative than genotype alone in the context of a strong inhibitor. [7]

    References

    reducing thioridazine extrapyramidal side effects strategies

    Author: Smolecule Technical Support Team. Date: February 2026

    Thioridazine's EPS Profile & Mitigation Mechanisms

    This compound is classified as a low-potency, first-generation (typical) antipsychotic [1]. All typical antipsychotics carry a risk of EPS, but this compound produces significantly less extrapyramidal side effects than most [2]. This lower incidence is primarily attributed to its potent anticholinergic effect [2], which helps counterbalance the dopamine blockade in the nigrostriatal pathway.

    The table below summarizes the key receptor interactions responsible for its effects and side effects [2] [1].

    Biologic Protein Binding Affinity (Ki nM) Pharmacological Implication
    D2 Receptor 0.4 Primary therapeutic target for psychosis; high affinity correlates with EPS risk.
    M1 Muscarinic Receptor 12.8 Potent anticholinergic action; reduces EPS liability but causes dry mouth, constipation, blurred vision.
    H1 Histamine Receptor 16.5 Contributes to sedative effects.
    α1A Adrenergic Receptor 3.15 Causes orthostatic hypotension.
    5-HT2A Serotonin Receptor 27.67 Contributes to its "atypical-like" profile with lower EPS.

    Research-Grade Management Strategies

    For your experimental designs, consider these evidence-based strategies to manage or study EPS in the context of this compound.

    • Intrinsic Anticholinergic Property: this compound's inherent M1 receptor blockade provides a built-in mechanism that reduces the need for additional anticholinergic medications in many cases [2]. This is a key differentiator from high-potency typical antipsychotics like haloperidol.
    • Dose Optimization: EPS are often dose-dependent. The recommended approach is to start with a lower dose and increase slowly to find the minimum effective dose that balances efficacy and side effects [1]. For refractory schizophrenia, dosing can be initiated at 50 mg to 100 mg three times daily, with a maximum of 800 mg per day [1].
    • Pharmacological Antagonists: If EPS emerge during studies, standard treatments can be applied.
      • Anticholinergic agents like benztropine or diphenhydramine can treat acute dystonic reactions and parkinsonism [1].
      • The N-methyl-D-aspartate (NMDA) antagonist amantadine is also effective for treating drug-induced parkinsonism [1].
    • Therapeutic Substitution: If EPS are significant, switching to an antipsychotic with a lower D2 affinity is a standard clinical strategy. Second-generation (atypical) antipsychotics like clozapine, quetiapine, and olanzapine have a lower risk of EPS [1] [3].

    Experimental Monitoring & Toxicity Assessment

    When conducting research involving this compound, rigorous monitoring for EPS and other adverse events is essential for accurate data collection and subject safety.

    • EPS Assessment Scales: Utilize validated tools to quantitatively measure EPS in study subjects. Two widely recognized scales are:
      • The Drug-Induced Extrapyramidal Symptoms Scale (DIEPSS) [3]
      • The Extrapyramidal Symptoms Rating Scale (ESRS) [3]
    • Monitoring for Other Critical Adverse Events: this compound has a serious warning for dose-dependent QTc prolongation, which can lead to fatal arrhythmias [2] [1] [4].
      • Baseline and periodic electrocardiograms (ECGs) are strongly recommended [1] [5].
      • Be aware of the risk of Neuroleptic Malignant Syndrome (NMS), a rare but life-threatening reaction characterized by fever, muscle rigidity, autonomic instability, and altered mental status [1] [6]. Immediate discontinuation of the drug and supportive medical care are required.
      • Tardive Dyskinesia (TD) is a risk with chronic administration, often involving involuntary movements of the face and tongue. The risk may be higher with long-term use and in certain populations [1] [4].

    The following workflow outlines the key decision points for managing EPS in a research setting:

    eps_management Start Subject Exhibits EPS Assess Assess EPS Severity Using DIEPSS/ESRS Scale Start->Assess Decision1 Is EPS Severe or Subject Unsafe? Assess->Decision1 Action1 Consider Dose Reduction or Drug Discontinuation Decision1->Action1 Yes Decision2 Is Intervention Needed? Decision1->Decision2 No Monitor Continue Monitoring Adverse Events Action1->Monitor Action2 Administer Adjunct: Benztropine or Diphenhydramine Decision2->Action2 Yes Decision2->Monitor No Action2->Monitor

    Key Safety Contraindications for Study Protocols

    This compound is contraindicated in several scenarios critical for protocol design [1] [5] [7]:

    • Known QTc Prolongation: In patients with congenital long QT syndrome, a history of cardiac arrhythmias, or with a QTc interval greater than 450 milliseconds.
    • Concomitant Medications: It should not be used with other drugs that are known to prolong the QTc interval (e.g., certain antiarrhythmics) or strong inhibitors of the CYP2D6 enzyme (e.g., fluoxetine, paroxetine, propranolol), which can significantly increase this compound levels [1] [7].
    • Dementia-Related Psychosis: Use in older adults with dementia-related psychosis is associated with an increased risk of death [1] [5].

    This compound presents a compelling case for studying the balance between D2 blockade and anticholinergic activity in modulating EPS. Its use requires careful safety monitoring, particularly regarding cardiotoxicity.

    References

    minimizing thioridazine anticholinergic side effects dry mouth constipation

    Author: Smolecule Technical Support Team. Date: February 2026

    Mechanism of Anticholinergic Action

    Thioridazine exerts its anticholinergic effects primarily by blocking muscarinic acetylcholine receptors (M1), which is the likely source of dry mouth and constipation [1]. Its complex receptor binding profile also contributes to other side effects.

    The diagram below illustrates the primary and secondary receptor interactions that lead to its side effect profile.

    G cluster_primary Primary Anticholinergic Mechanism cluster_secondary Contributing Receptor Interactions This compound This compound M1 Muscarinic M1 Receptor Blockade This compound->M1 Alpha1 Alpha-1 Adrenergic Receptor Blockade This compound->Alpha1 H1 Histamine H1 Receptor Blockade This compound->H1 DryMouth Dry Mouth (Reduced Salivation) M1->DryMouth Constipation Constipation (Reduced Gut Motility) M1->Constipation Hypotension Orthostatic Hypotension Alpha1->Hypotension Sedation Sedation H1->Sedation

    Quantitative Receptor Binding Affinity

    The side effect profile is directly influenced by this compound's affinity for various neuroreceptors. The following table summarizes key receptor binding affinities (Ki in nM); lower values indicate stronger binding [2].

    Biologic Protein Binding Affinity (Ki nM) Therapeutic / Side Effect Correlation
    Muscarinic M1 12.8 Primary source of anticholinergic effects: dry mouth, constipation, blurred vision [1].
    Dopamine D2 0.4 Primary therapeutic target for antipsychotic effect [1].
    Histamine H1 16.5 Sedation [1].
    Alpha-1A Adrenergic 3.15 Orthostatic hypotension [1].
    5-HT2A Serotonin 27.67 Contributes to antipsychotic efficacy [2].
    hERG Channel 191 Cardiotoxicity (QTc prolongation) [1].

    Strategies for Monitoring & Mitigation

    For research involving this compound, proactive monitoring and management of side effects are critical for experimental integrity and subject safety.

    Baseline and Ongoing Monitoring Parameters Implementing a rigorous monitoring protocol is essential. Key parameters to track are listed in the table below [1].

    Parameter Baseline During Treatment Rationale
    ECG (QTc) Mandatory With dose changes and periodically [1]. Monitor for life-threatening QTc prolongation [1].
    Anticholinergic Symptoms Assess severity Track regularly using a standardized scale [3]. Quantify burden and guide management [3].
    Bowel Function Document pattern Weekly documentation of bowel movement frequency/character [4]. Early detection of constipation to prevent severe complications [4].
    Oral Cavity Exam Conduct Periodic checks for salivary flow, mucosa health [5]. Prevents cavities and oral infections from chronic dry mouth [5].
    Electrolytes Measure Re-check if arrhythmia risk is suspected [1]. Hypokalemia can exacerbate QTc prolongation [1].

    Managing Dry Mouth (Xerostomia)

    • Non-Pharmacological: Encourage sugar-free gum, ice chips, frequent sips of water [5].
    • Saliva Substitutes: Use OTC moisturizing mouth sprays or gels containing carboxymethylcellulose or glycerin [5].
    • Experimental Consideration: Pilocarpine is a cholinergic agonist that may counteract anticholinergic dry mouth, but its systemic effects require careful evaluation in a research context.

    Managing Constipation

    • Proactive Regimen: For subjects on this compound, initiate a prophylactic bowel regimen concurrent with antipsychotic treatment [4].
    • Laxative Protocol: Start with osmotic laxatives like polyethylene glycol. If ineffective, add a stimulant laxative like bisacodyl [4].
    • Monitoring for Complications: Be alert for signs of severe complications like ileus (e.g., abdominal distention, pain, nausea) [4].

    Overall Anticholinergic Burden

    • Drug Interaction Review: Systematically review all concomitant medications and eliminate any non-essential drugs with anticholinergic properties (e.g., tricyclic antidepressants, diphenhydramine, some antiemetics) to reduce cumulative burden [6] [3].
    • Dose Optimization: Use the minimum effective dose of this compound. For refractory cases where side effects are limiting, exploring the active metabolites mesoridazine or sulforidazine may be a consideration, though their availability is limited [2].

    Critical Safety and Toxicity Considerations

    • Cardiac Toxicity: this compound carries a black-box warning for dose-dependent QTc prolongation and risk of sudden death from torsades de pointes [1] [7]. It is contraindicated with other QTc-prolonging drugs and in individuals with congenital long QT syndrome [8].
    • Anticholinergic Toxicity: Recognize symptoms of overdose or cumulative toxicity using the mnemonic: "red as a beet (flushing), dry as a bone (dry mouth), blind as a bat (blurred vision), mad as a hatter (delirium), hot as a hare (fever), and full as a flask (urinary retention)" [6]. This is a medical emergency.
    • Contraindicated Combinations: this compound is absolutely contraindicated with potent CYP2D6 inhibitors (e.g., fluoxetine, paroxetine, propranolol) due to drastically increased levels of this compound and heightened toxicity risk [7] [8].

    Key Takeaways for Researchers

    • Mechanism is Multifactorial: While anticholinergic effects are prominent, side effects like sedation and hypotension result from complex polypharmacology.
    • Safety is Paramount: The cardiac risk profile severely limits this compound's modern use and dictates rigorous subject monitoring in any research setting.
    • Proactive Management is Essential: A structured monitoring plan for anticholinergic effects, particularly constipation, should be integrated into any experimental protocol from the outset.

    References

    overcoming thioridazine sedation somnolence dose timing optimization

    Author: Smolecule Technical Support Team. Date: February 2026

    Sedation Management Strategies

    Strategy Implementation & Rationale Key Citations
    Dose Timing & Splitting Take larger/daily doses at bedtime. Split total daily dose into 2-4 divided doses to lower peak plasma levels and reduce sedation. [1] [2] [1] [2]
    Gradual Titration Start at a low initial dose and increase slowly. This allows the body to develop tolerance to sedative effects over time. [1] [3] [1] [3]
    Food Coordination Administer with food if nausea occurs; food may modestly slow absorption and mitigate peak concentration-related drowsiness. [4] [4]
    Activity Scheduling Plan demanding tasks for hours after peak plasma concentration (1-4 hours post-dose) when sedation may lessen. Avoid safety-critical tasks like driving until individual response is known. [5] [6] [5] [6]

    Scientific Rationale & Experimental Considerations

    For researchers, understanding the underlying mechanisms is crucial for designing robust experiments. Thioridazine causes sedation primarily through potent antagonism of histamine H1 receptors and, to a lesser extent, adrenergic α1 receptors. [3] [6] This mechanism should be a key consideration in your experimental models.

    The following diagram illustrates the neuropharmacological pathway of this compound-induced sedation and the corresponding mitigation strategies.

    This compound Sedation Pathway & Mitigation This compound This compound Receptor Antagonism Receptor Antagonism This compound->Receptor Antagonism H1 Histamine Receptor H1 Histamine Receptor Receptor Antagonism->H1 Histamine Receptor α1 Adrenergic Receptor α1 Adrenergic Receptor Receptor Antagonism->α1 Adrenergic Receptor Increased Sedation Increased Sedation H1 Histamine Receptor->Increased Sedation α1 Adrenergic Receptor->Increased Sedation Mitigation Strategies Mitigation Strategies Bedtime Dosing Bedtime Dosing Mitigation Strategies->Bedtime Dosing Dose Splitting Dose Splitting Mitigation Strategies->Dose Splitting Gradual Titration Gradual Titration Mitigation Strategies->Gradual Titration With-Food Dosing With-Food Dosing Mitigation Strategies->With-Food Dosing Reduces Daytime Impairment Reduces Daytime Impairment Bedtime Dosing->Reduces Daytime Impairment Lowers Peak Plasma Levels Lowers Peak Plasma Levels Dose Splitting->Lowers Peak Plasma Levels Promotes Tolerance Promotes Tolerance Gradual Titration->Promotes Tolerance Slows Drug Absorption Slows Drug Absorption With-Food Dosing->Slows Drug Absorption Manages Clinical Impact Manages Clinical Impact Reduces Daytime Impairment->Manages Clinical Impact Reduces Sedation Reduces Sedation Lowers Peak Plasma Levels->Reduces Sedation Promotes Tolerance->Reduces Sedation Slows Drug Absorption->Reduces Sedation

    Experimental Protocol for Dose Optimization

    When designing studies to investigate sedation mitigation, consider this structured protocol:

    • Baseline Establishment: For animal studies, establish baseline activity levels using standardized behavioral tests (e.g., open field test, locomotor activity monitoring) prior to drug administration. [6]
    • Dosing Regimen:
      • Group 1 (Single Daily Dose): Administer the total daily dose as a single bolus.
      • Group 2 (Split Dose): Administer the same total daily dose split into 2-3 smaller doses.
      • Control Group: Administer vehicle control.
    • Activity Monitoring: Quantify sedation by measuring locomotor activity at regular intervals post-dose (e.g., 1, 2, 4, 8 hours) to create an activity-time profile. [6]
    • Data Correlation: For a comprehensive analysis, correlate plasma concentration data (obtained via LC-MS/MS) with the observed activity scores to define the relationship between drug levels and sedative effects.

    Important Safety & Efficacy Notes

    • Do Not Abruptly Discontinue: Suddenly stopping this compound can cause withdrawal symptoms like insomnia and headache. Always taper the dose under a physician's guidance. [2]
    • Lowest Effective Dose: Use the lowest dose that achieves the desired therapeutic effect, as sedation is dose-dependent. [1] [7]
    • Adherence to Indication: this compound is a last-line antipsychotic reserved for treatment-resistant schizophrenia due to risks of serious heart rhythm problems. Its use in research should be rigorously justified. [1] [7] [5]

    This compound's sedative effects can be significantly managed through informed dosing strategies. For research into its antimicrobial or anticancer potentials, these protocols are essential for defining a therapeutic window where efficacy is maintained while minimizing sedative side effects that could confound experimental outcomes.

    References

    thioridazine enantiomer purification chiral separation techniques

    Author: Smolecule Technical Support Team. Date: February 2026

    HPLC Method for Analytical Separation

    This method is designed for the direct separation and analysis of thioridazine enantiomers from commercial samples [1] [2].

    • Core Principle: Direct resolution using a chiral stationary phase.
    • Chiral Stationary Phase: β-cyclodextrin-bonded phase (e.g., LiChroCART 250-4 ChiraDex) [1].
    • Mobile Phase: 0.05 M Phosphate Buffer (pH 6.5) - Acetonitrile in a 50:50 volume ratio [1] [2].
    • Detection: UV-Vis detection [1].

    The following table summarizes the optimized chromatographic conditions:

    Parameter Specification
    Column β-Cyclodextrin-bonded phase (250 mm × 4.0 mm i.d., 5 μm) [1]
    Mobile Phase 0.05 M Phosphate Buffer (pH 6.5) : Acetonitrile (50:50, v/v) [1] [2]
    Flow Rate 1.0 mL/min (Optimized condition) [1]
    Detection UV-Vis [1]
    Detection Limit 10 μg (5 μg of each enantiomer) [2]

    Workflow for Enantiomer Separation and Purification

    The diagram below outlines the key steps involved in preparing a sample from a pharmaceutical dosage form and separating its enantiomers.

    Start Start: Pharmaceutical Dosage Form Step1 Extraction and Purification (Preparative TLC) Start->Step1 Step2 Purity Verification (RP-HPLC) Step1->Step2 Step3 Chiral Separation (HPLC with β-cyclodextrin column) Step2->Step3 Step4 Analysis and Verification (e.g., Optical Rotation) Step3->Step4 End End: Resolved Enantiomers Step4->End

    Frequently Asked Questions & Troubleshooting

    Here are solutions to some common challenges you might encounter during the chiral separation of this compound.

    • Q1: How can I improve the resolution of the enantiomers? The resolution is highly sensitive to the mobile phase composition and pH. The method was optimized by systematically studying the effect of the organic modifier, buffer concentration, pH, and flow rate [1] [2]. For this specific method, ensure the pH of the phosphate buffer is precisely 6.5 [1] [2].

    • Q2: Can I use this method to isolate pure enantiomers for further testing? Yes. The chromatographic conditions described can be adapted for preparative purposes to obtain pure this compound enantiomers in quantitative yield from a pharmaceutical dosage form [1].

    • Q3: How do I verify the identity and purity of the separated enantiomers? The enantiomeric purity of each resolved isomer can be verified by measuring its optical rotation [2]. Furthermore, the identity of this compound can be confirmed by RP-HPLC on a C18 column before chiral separation [1].

    Key Experimental Considerations

    • Sample Preparation: The method involves extracting and purifying this compound from commercial tablets using techniques like preparative Thin-Layer Chromatography (TLC) to remove ethanol-soluble impurities before HPLC analysis [1] [2].
    • Method Validation: The described HPLC approach provides a novel, rapid, and reliable means for separation and analysis of this compound enantiomers from commercial samples [1].

    References

    addressing thioridazine cytotoxicity macrophage viability assays

    Author: Smolecule Technical Support Team. Date: February 2026

    Frequently Asked Questions

    Here are answers to common technical questions about thioridazine cytotoxicity and macrophage assays:

    • Q1: What are the primary mechanisms by which this compound affects macrophage biology? this compound influences macrophages through multiple pathways. A key mechanism identified via computational docking and experimental validation is the inhibition of IκB kinase beta (IKKβ). This inhibition prevents the degradation of IκBα, thereby blocking the nuclear translocation of the NF-κB p65 subunit and subsequent pro-inflammatory gene expression [1]. Beyond this specific immunomodulatory effect, this compound has been documented to induce bioenergetic reprogramming, shifting macrophage metabolism from oxidative phosphorylation towards glycolysis. This shift can alter the intracellular environment for pathogens like Mycobacterium tuberculosis, affecting bacterial redox state and drug tolerance [2].

    • Q2: My positive control is not working in a standard viability assay. What could be wrong? A failed positive control often points to issues with assay conditions. First, verify the concentration and stability of your control agent. For instance, This compound is light-sensitive and can decompose if not protected from light during storage and handling [3]. Second, confirm that your macrophage cell model is appropriate. The response to this compound can vary significantly based on the macrophage type (e.g., primary Bone Marrow-Derived Macrophages vs. immortalized cell lines like RAW 264.7), their polarization state (M1 vs. M2), and their metabolic status [2] [4]. Using a well-characterized model and consistent culture conditions is critical.

    • Q3: I'm observing high variability in viability results between experiments. How can I improve consistency? High variability can stem from several sources. Ensure that your macrophage differentiation protocol is highly standardized, as even slight cues during differentiation can lead to macrophages with different functional capacities [4]. Furthermore, when treating macrophages with this compound, it is crucial to account for the diversity of macrophage phenotypes. The transcriptomes of macrophage subpopulations (e.g., those harboring reductive vs. oxidative intracellular environments) are distinctly different, which can lead to heterogeneous responses to the drug [2]. Increasing your sample size and using robust analytical methods like flow cytometry to characterize subpopulations can help manage this inherent variability.

    • Q4: Can I use the same this compound stock solution for cytotoxicity and immunogenic cell death (ICD) studies? While the same stock solution can be used, the experimental readouts and additional assays required will differ significantly. Cytotoxicity assays (like WST-1 or SRB) measure cell death or metabolic activity [5] [6]. In contrast, demonstrating ICD requires the measurement of specific Damage-Associated Molecular Patterns (DAMPs). Key markers include:

      • Surface exposure of Calreticulin (CRT) [6].
      • Release of ATP and HMGB1 [6].
      • Activation of the eIF2α/ATF4/CHOP endoplasmic reticulum stress pathway [6]. Therefore, your experimental design must include specialized protocols for these ICD markers beyond simple viability testing.

    Experimental Protocols & Data

    Here are detailed methodologies and quantitative data from key studies to guide your experimental design.

    Macrophage Viability Assay (WST-1)

    This protocol is adapted from a study on melanoma brain metastasis (MBM) cell lines, which included co-culture with normal human astrocytes (NHA) to demonstrate selective cytotoxicity [5].

    • Key Materials:
      • Macrophage cell line (e.g., primary BMDMs, RAW 264.7).
      • This compound hydrochloride (e.g., Sigma-Aldrich). Protect from light.
      • WST-1 cell proliferation reagent.
      • Multi-well plate reader.
    • Procedure:
      • Seed macrophages in a 96-well plate at a density of 1x10⁴ cells/well and allow them to adhere overnight.
      • Prepare serial dilutions of this compound in culture medium. A typical range to test is 1 µM to 50 µM.
      • Replace the medium in the test wells with the this compound-containing medium. Include vehicle control (e.g., DMSO) and blank wells.
      • Incubate for a desired period (e.g., 72 hours).
      • Add WST-1 reagent directly to each well and incubate for 1-4 hours at 37°C.
      • Measure the absorbance at 440 nm using a microplate reader.
      • Calculate cell viability relative to the vehicle control.
    Quantifying Immunogenic Cell Death (ICD) Markers by Flow Cytometry

    This method details the detection of surface calreticulin, a key early ICD marker, as performed in colorectal cancer research [6].

    • Key Materials:
      • Anti-calreticulin antibody.
      • Fluorophore-conjugated secondary antibody.
      • Flow cytometry buffer (PBS with 1-2% FBS).
      • Flow cytometer.
    • Procedure:
      • Seed and treat macrophages with this compound as described in the viability assay protocol.
      • After treatment (e.g., 24 hours), harvest cells using a gentle dissociation enzyme like TrypLE.
      • Wash cells with cold flow cytometry buffer.
      • Incubate cells with a primary anti-calreticulin antibody (or isotype control) for 30-60 minutes on ice.
      • Wash cells twice to remove unbound antibody.
      • Incubate with a fluorophore-conjugated secondary antibody for 30 minutes on ice, protected from light.
      • Wash cells twice, resuspend in buffer, and analyze immediately by flow cytometry.
    Key Quantitative Findings from Literature

    The table below summarizes cytotoxicity data from various cell-based studies to inform your expected results and dosing strategies.

    Cell Type / Model Assay Type Key Finding (IC50 / Effect) Experimental Context Source
    Melanoma Brain Metastasis (MBM) cell lines WST-1 Viability IC~50~: 9-12 µM Dose-dependent inhibition of tumor cell viability; minimal effect on normal human astrocytes at these concentrations. [5]
    Macrophage-like RAW 264.7 cells Immunoblotting / Functional Effective dose: 10 µM Successfully inhibited TNFα-induced NF-κB p65 nuclear translocation and inflammation in vitro. [1]
    Colorectal Cancer (CRC) cell lines Sulforhodamine B (SRB) IC~50~: ~10 µM (HCT116, 72h) Induced ER stress and autophagy, leading to immunogenic cell death. [6]
    Glioblastoma (GBM) cell lines Western Blot / Microwestern Induces autophagy (LC3-II conversion) at 5-7.5 µM Cytotoxic effect observed at 7.5 µM, with autophagy induction preceding apoptosis. [7]

    Troubleshooting Common Issues

    Use this guide to diagnose and resolve specific experimental problems.

    Problem Possible Cause Suggested Solution
    No cytotoxic effect observed Concentration too low; inactive compound. Perform a dose-response curve (1-50 µM). Protect this compound stock from light. Use a fresh batch.
    High background in viability assay Overly long incubation with reagent; cell debris. Optimize incubation time with the assay reagent (e.g., WST-1). Include proper blank controls and wash steps if the protocol allows.
    High variability in IC50 values Inconsistent macrophage differentiation; heterogeneous cell populations. Standardize macrophage differentiation protocol [4]. Use early-passage cells and characterize macrophage subpopulations via flow cytometry if needed [2].
    Inconsistent ICD marker results Incorrect timing of measurement; inadequate antibody staining. Calreticulin exposure is an early event—test different time points (e.g., 12, 24, 48h). Titrate antibodies and include isotype and unstained controls.

    Signaling Pathways and Workflows

    The following diagrams illustrate the key molecular mechanisms and experimental workflows based on the search findings.

    This diagram summarizes the two main mechanisms by which this compound affects macrophage biology, as identified in the search results [1] [2].

    G Start Seed Macrophages Treat Treat with This compound Start->Treat Analyze Analyze Outcomes Treat->Analyze Viability Viability Assay (WST-1/SRB) Analyze->Viability  Q: Cell Death? Pathway Mechanistic Study (Western Blot) Analyze->Pathway  Q: Mechanism? ICD ICD Detection (Flow Cytometry) Analyze->ICD  Q: Immunogenicity? Morphology Morphology Check (Microscopy) Analyze->Morphology  Q: Phenotype Change?

    This workflow outlines a general experimental process for assessing this compound's effects on macrophages, highlighting key analysis points and their associated questions [5] [1] [6].

    References

    optimizing thioridazine antibiotic synergy concentration ratios

    Author: Smolecule Technical Support Team. Date: February 2026

    Frequently Asked Questions & Troubleshooting

    Here are answers to common challenges in TZ synergy research:

    • Q: My in vitro results show strong synergy, but this doesn't translate in my animal model. What could be wrong?

      • A: This is a known issue. A study on porcine aortic graft infections found that while TZ and dicloxacillin were synergistic in vitro, systemic administration of the combination did not reproduce this effect in vivo [1]. This highlights a critical gap between laboratory results and clinical application. Factors to investigate include TZ's pharmacokinetics, bioavailability at the infection site, and potential protein binding that reduces effective concentration.
    • Q: Does thioridazine work against Gram-negative bacteria?

      • A: The evidence is limited. One study reported that irradiated TZ did not show an enhanced antimicrobial effect against several Gram-negative strains, including E. coli and Klebsiella aerogenes, with MICs remaining high (≥ 100 mg/L) [2]. TZ's primary activity appears to be against Gram-positive bacteria like Staphylococcus aureus and Mycobacterium tuberculosis [3] [2].
    • Q: I've heard TZ can be photo-degraded. How does this affect its antimicrobial properties?

      • A: Laser irradiation of TZ solutions can generate photoproducts like mesoridazine and sulforidazine. Interestingly, these photoproducts can exhibit significantly enhanced antimicrobial activity against Gram-positive bacteria, with MICs 4 to 16 times lower than unirradiated TZ [2]. However, note that these photoproducts may act through different mechanisms, such as inhibiting penicillin-binding proteins (e.g., PBP2a in MRSA), rather than acting as efflux pump inhibitors [2].
    • Q: What is a major safety consideration when dosing TZ in animal studies?

      • A: Cardiotoxicity and adverse drug effects are a major concern. The porcine study initially planned a dose of 10 mg/kg/day but had to reduce the dosage considerably due to observed adverse effects [1]. Careful dose-finding and continuous monitoring of animal subjects are essential.

    Key Experimental Protocols

    Here are standardized methods for core experiments in TZ synergy research.

    Checkerboard Broth Microdilution Assay (for FICI)

    This is the standard method for initial synergy testing between TZ and an antibiotic [4] [5].

    • Principle: A two-dimensional broth microdilution test that evaluates multiple concentration combinations of two antimicrobial agents.
    • Procedure:
      • Prepare serial dilutions of TZ in a 96-well microtiter plate, along one axis (e.g., rows).
      • Prepare serial dilutions of the antibiotic (e.g., dicloxacillin, ciprofloxacin) along the perpendicular axis (e.g., columns).
      • Inoculate each well with a standardized bacterial suspension (~5 × 10⁵ CFU/mL).
      • Incubate the plate aerobically at 37°C for 18-24 hours.
      • Determine the Minimum Inhibitory Concentration (MIC) of each drug alone and in combination.
    • Data Analysis: Calculate the Fractional Inhibitory Concentration Index (FICI).
      • FICI = (MIC of TZ in combination / MIC of TZ alone) + (MIC of Antibiotic in combination / MIC of Antibiotic alone)
      • Interpretation: FICI ≤ 0.5: Synergy; 0.5 < FICI ≤ 4: No interaction (additive/indifferent); FICI > 4: Antagonism [5].
    Ethidium Bromide Accumulation Assay (for Efflux Pump Inhibition)

    This fluorometry-based assay tests TZ's potential as an Efflux Pump Inhibitor (EPI) [5].

    • Principle: Efflux pumps expel fluorescent dyes like Ethidium Bromide (EtBr). An EPI will inhibit this pump, leading to increased intracellular EtBr accumulation and fluorescence.
    • Procedure:
      • Grow the bacterial strain to mid-log phase (OD600 ~ 0.6).
      • Harvest cells by centrifugation and resuspend in phosphate-buffered saline (PBS) to OD600 ~ 0.3.
      • Dispense the cell suspension into a black 96-well plate.
      • Add EtBr (e.g., 1 µg/mL) to all wells.
      • Add TZ (or a known EPI as a positive control, like TZ itself at half-MIC) and glucose (a negative control that enhances efflux) to the test wells.
      • Immediately measure fluorescence intensity (excitation ~530 nm, emission ~585-600 nm) every 5 minutes for 60 minutes at 37°C.
    • Data Analysis: A steady and significant increase in fluorescence intensity over time in the TZ-treated wells compared to the untreated control indicates inhibition of efflux pump activity.

    Summary of Quantitative Data

    The tables below consolidate key quantitative findings from recent studies.

    Table 1: this compound Activity Against Different Bacterial Pathogens

    Pathogen / Strain Context / Condition MIC Value Key Finding Source
    S. aureus (Ciprofloxacin-resistant) TZ irradiated for 120 min 4 to 16-fold lower than unirradiated TZ Photoproducts have enhanced activity. [2]
    M. tuberculosis (H37Rv reference strain) Various culture systems (e.g., Broth microdilution, Bactec) 8 - 15 µg/mL Establishes baseline MIC for susceptible strain. [3]
    S. aureus (MSSA ATCC 25923) Efflux pump inhibition assay Used at half-MIC (16 µg/mL) Validated as a positive control for EPI activity. [5]

    Table 2: In Vivo vs. In Vitro Synergy Discrepancy

    | Study Model | Antibiotic Combination | In Vitro Result | In Vivo Result | Implication for Research | | :--- | :--- | :--- | :--- | :--- | | Porcine aortic graft infection (MSSA) | TZ + Dicloxacillin (DCX) | Synergistic | No synergistic effect observed | Critical limitation: Systemic delivery may fail. | [1] |

    Mechanism of Action & Experimental Workflows

    Understanding TZ's mechanisms is key to troubleshooting. The diagrams below outline its primary actions and a general experimental workflow.

    G cluster_legend Key: H+ Proton Movement cluster_efflux Efflux Pump Inhibition cluster_respiration Respiration & Energy Inhibition cluster_cellwall Cell Wall Biosynthesis Interference key Inhibition→Disruption/Reduction--→Result⇒ TZ This compound (TZ) EP Inhibits Efflux Pumps (e.g., NorA, NorB) TZ->EP NDH2 Inhibits NDH-2 (Type-II NADH dehydrogenase) TZ->NDH2 PBP TZ Photoproducts Inhibit Penicillin-Binding Proteins (PBP2a, PBP3) TZ->PBP Reduced Antibiotic\nExtrusion Reduced Antibiotic Extrusion EP->Reduced Antibiotic\nExtrusion Increased Intracellular\nAntibiotic Concentration Increased Intracellular Antibiotic Concentration Reduced Antibiotic\nExtrusion->Increased Intracellular\nAntibiotic Concentration Synergy with Co-administered\nAntibiotics Synergy with Co-administered Antibiotics Increased Intracellular\nAntibiotic Concentration->Synergy with Co-administered\nAntibiotics Disrupted Electron Transport Chain Disrupted Electron Transport Chain NDH2->Disrupted Electron Transport Chain Reduced Proton Motive Force (PMF) Reduced Proton Motive Force (PMF) Disrupted Electron Transport Chain->Reduced Proton Motive Force (PMF) Less ATP Production Less ATP Production Reduced Proton Motive Force (PMF)->Less ATP Production Compromised Cellular Energy Compromised Cellular Energy Less ATP Production->Compromised Cellular Energy Compromised Cellular Energy->Synergy with Co-administered\nAntibiotics Disrupted Cell Wall Synthesis Disrupted Cell Wall Synthesis PBP->Disrupted Cell Wall Synthesis Enhanced Bacterial Killing Enhanced Bacterial Killing Disrupted Cell Wall Synthesis->Enhanced Bacterial Killing

    A critical consideration from recent research is the challenge of translating in vitro synergy to in vivo efficacy. Promising results in the lab must be followed by carefully designed animal studies that account for this compound's pharmacology and potential toxicity [1].

    References

    thioridazine bacterial resistance development prevention strategies

    Author: Smolecule Technical Support Team. Date: February 2026

    Mechanisms: How Thioridazine Fights Resistance

    This compound (TDZ) is not a typical antibiotic but a "helper compound" that counteracts bacterial resistance through several key mechanisms:

    • Reversing Antibiotic Resistance: A primary mechanism is the inhibition of bacterial efflux pumps [1]. These pumps expel antibiotics from bacterial cells, reducing drug efficacy. TDZ blocks these pumps, allowing antibiotics to accumulate inside the bacterium [2] [1].
    • Membrane Depolarization: TDZ can intercalate into and disrupt the bacterial plasma membrane, leading to a loss of membrane potential, which is critical for bacterial cell viability [3].
    • Potentiating β-Lactam Antibiotics: Against Methicillin-resistant Staphylococcus aureus (MRSA), TDZ potently reverses resistance to β-lactam antibiotics like dicloxacillin, restoring their bactericidal activity [3].
    • Overcoming Intrinsic Resistance in Mycobacteria: Research highlights TDZ's potential to reverse resistance to first-line TB drugs in Mycobacterium tuberculosis, likely through efflux pump inhibition [1] [4].

    Experimental Protocols & Workflows

    Here are detailed methodologies for key experiments investigating this compound's anti-resistance properties.

    Checkerboard Synergy Assay

    This standard test determines if this compound acts synergistically with a conventional antibiotic [1].

    • Objective: To determine the Fractional Inhibitory Concentration (FIC) index of this compound in combination with an antibiotic (e.g., dicloxacillin for MRSA).
    • Materials: Cation-adjusted Mueller-Hinton broth (CAMHB), sterile 96-well plates, log-phase bacterial culture (e.g., MRSA USA300), this compound solution, antibiotic solution.
    • Procedure:
      • Prepare Drug Dilutions: Dispense CAMHB into all wells of a 96-well plate. Prepare a 2X serial dilution of the antibiotic along the x-axis and a 2X serial dilution of TDZ along the y-axis.
      • Inoculate Bacteria: Add a standardized bacterial inoculum (5 × 10^5 CFU/mL final concentration) to all test wells. Include growth control and sterility control wells.
      • Incubate: Seal the plate and incub at 35°C for 18-24 hours.
      • Determine MICs: Identify the Minimum Inhibitory Concentration (MIC) of each drug alone and in combination.
      • Calculate FIC Index:
        • FIC (Antibiotic) = MIC of antibiotic in combination / MIC of antibiotic alone
        • FIC (this compound) = MIC of this compound in combination / MIC of this compound alone
        • FIC Index = FIC (Antibiotic) + FIC (this compound)
        • Synergy is typically defined as an FIC Index ≤ 0.5 [1].

    The workflow for this assay is as follows:

    G Start Start Checkerboard Assay Prep Prepare 2D Drug Dilutions (this compound vs. Antibiotic) Start->Prep Inoc Inoculate with Bacteria Prep->Inoc Inc Incubate Plate (35°C, 18-24h) Inoc->Inc Read Read MIC Values Inc->Read Calc Calculate FIC Index Read->Calc Int FIC Index ≤ 0.5? Calc->Int Syn Synergy Confirmed Int->Syn Yes NoSyn No Synergy Int->NoSyn No

    Generating this compound-Resistant Mutants

    To identify TDZ's mechanism of action, you can generate resistant bacterial strains [3].

    • Objective: To generate and characterize this compound-resistant mutants via serial passaging.
    • Materials: Liquid growth medium, this compound, sterile tubes.
    • Procedure:
      • Serial Passage: Grow bacteria in liquid medium with a sub-inhibitory concentration of TDZ (e.g., 1/4 MIC).
      • Pressure Increase: After 18-24 hours of growth, transfer an aliquot of the culture to fresh medium containing a higher concentration of TDZ (e.g., a 2-fold increase).
      • Repeat: Continue this process for multiple weeks until a stable, resistant population grows at concentrations significantly above the original MIC.
      • Whole-Genome Sequencing: Isolate single clones from the resistant population. Extract genomic DNA and perform whole-genome sequencing. Compare sequences to the parent strain to identify mutations conferring resistance (e.g., mutations in the cardiolipin synthase (cls) gene as found in MRSA) [3].

    Quantitative Data on this compound's Effects

    The table below summarizes key findings from research on this compound's antibacterial potentiation effects.

    Bacterial Species Antibiotic Potentiated Key Experimental Finding Proposed Mechanism Citation
    Staphylococcus aureus (MRSA) Dicloxacillin & other β-lactams Reversal of methicillin resistance; potentiation demonstrated by reduced MIC. Efflux pump inhibition; membrane depolarization. [3]
    Mycobacterium avium Ethambutol MIC of ethambutol reduced from 8 µg/mL to 2 µg/mL. Efflux pump inhibition (synergy inferred). [1]
    Mycobacterium tuberculosis Isoniazid, Rifampicin Reversed resistance to first-line TB drugs. Efflux pump inhibition. [1]

    Troubleshooting Common Experimental Issues

    Problem: High Inoculum Effect in Checkerboard Assays

    • Cause: Using too dense a bacterial inoculum can lead to falsely high MICs and mask synergy.
    • Solution: Precisely standardize the inoculum preparation to 5 x 10^5 CFU/mL using a spectrophotometer or by counting colonies from a pre-culture.

    Problem: Inconsistent this compound Activity

    • Cause: TDZ's activity can be strain-specific and influenced by growth medium composition (e.g., cation levels).
    • Solution: Use cation-adjusted Mueller-Hinton Broth (CAMHB) for all assays to ensure reproducible results, especially when testing P. aeruginosa.

    Problem: No Mutants Obtained from Serial Passage

    • Cause: The concentration gradient may be too steep, killing the entire population.
    • Solution: Use smaller, incremental increases in TDZ concentration (e.g., 1.25- to 1.5-fold) to allow for gradual adaptation.

    Key Considerations for Researchers

    • Strain Selection is Critical: The resistance-reversing effects of TDZ are often most pronounced in specific strains, such as MRSA and multi-drug resistant M. tuberculosis [3] [1].
    • Cytotoxicity and Specificity: this compound has known human cellular targets. Always include relevant cytotoxicity assays (e.g., on mammalian cell lines) in your experimental design to assess therapeutic window, especially when developing new formulations or derivatives [5] [2].
    • Explore Derivatives: Consider investigating this compound derivatives or enantiomers, as they may retain antimicrobial activity while having reduced off-target effects in humans [2] [6].

    References

    thioridazine versus haloperidol cardiac safety ventricular arrhythmia

    Author: Smolecule Technical Support Team. Date: February 2026

    Comparison of Cardiac Safety Evidence

    Study Feature Hennessy et al. (2004): Low-Dose Comparison [1] [2] Hennessy et al. (2002): Cohort Study [3] Garcia et al. (2025): Haloperidol Meta-Analysis [4] [5]
    Study Design Observational cohort study Observational cohort study Meta-analysis of RCTs
    Data Source UK General Practice Research Database US Medicaid databases 84 Randomized Controlled Trials (RCTs)
    Primary Comparison Thioridazine vs. Haloperidol This compound vs. Haloperidol Haloperidol vs. Placebo
    Typical Doses Median: 31 mg (this compound), 1.8 mg (Haloperidol) Compared across various doses Various doses, including IV
    Key Finding on Arrhythmia/Sudden Death No association with this compound (Adj. RR 0.9, 95% CI 0.7-1.1) No overall increased risk with this compound (RR 0.9, 95% CI 0.7-1.2) No increased risk of MACE* with haloperidol (RR 0.93, 95% CI 0.80-1.08)
    Dose-Response Relationship No increase over the low-dose range observed Significant increase for this compound at doses ≥600 mg/day (RR 2.6, 95% CI 1.0-6.6) Not a primary focus; risk was rare in short-term trials

    *MACE (Major Adverse Cardiac Events): A composite of death, non-fatal cardiac arrest, ventricular tachyarrhythmia, torsades de pointes, seizure, or syncope.


    Detailed Experimental Protocols

    For researchers, the methodologies of the key studies are outlined below.

    Observational Cohort Study Protocol (e.g., Hennessy et al. 2002/2004)

    The comparative data primarily comes from large-scale observational cohort studies using administrative data [1] [2] [3].

    • Data Source & Setting: Utilized extensive healthcare databases like the UK General Practice Research Database (GPRD) or U.S. Medicaid programs. These databases contain records of prescriptions, clinical diagnoses, and patient demographics.
    • Participant Selection: Identified outpatient cohorts based on prescriptions for the study drugs (this compound, haloperidol, and others). Some studies included control groups with diagnoses like psoriasis or glaucoma.
    • Exposure & Follow-up: Drug exposure was defined based on prescribed doses. Patients were typically followed for a specific period (e.g., 30 days) after each prescription.
    • Outcome Measurement: The primary outcome was a composite endpoint of ventricular arrhythmia, cardiac arrest, or sudden death, identified through clinical diagnoses in the records.
    • Statistical Analysis: Used Cox regression models to calculate rate ratios (RRs) or hazard ratios (HRs) with 95% confidence intervals (CIs). Analyses were adjusted for potential confounders like age, sex, and comorbidities. Dose-response relationships were examined by comparing event rates across different dose levels.
    Randomized Controlled Trial (RCT) Meta-Analysis Protocol (Garcia et al. 2025)

    This recent meta-analysis focused specifically on high-quality evidence from RCTs to assess haloperidol's risk [4] [5].

    • Literature Search: Systematic search of databases (Medline, Embase, Cochrane Central) for RCTs comparing haloperidol to placebo in adults (≥18 years).
    • Inclusion Criteria: Included parallel-group or crossover RCTs of any duration. Trials with healthy volunteers or those not in English were excluded.
    • Outcome Definition: Used an FDA-adapted composite endpoint for Major Adverse Cardiac Events (MACE), which included all-cause mortality, sudden cardiac death, non-fatal cardiac arrest, torsades de pointes, ventricular arrhythmia, syncope, or seizure.
    • Data Extraction & Synthesis: Independent reviewers extracted data on study characteristics and MACE outcomes. The analysis used random-effects models and included trials with zero events in both arms using a treatment-arm continuity correction.
    • Risk of Bias Assessment: Studies were assessed for bias using a standardized tool based on factors like randomization quality.

    Mechanism of Action: Cardiac Arrhythmia Pathway

    Both drugs, particularly this compound, are known to prolong the QT interval on an electrocardiogram, which is a biomarker for the risk of torsades de pointes (TdP), a specific and dangerous form of ventricular arrhythmia [2]. The following diagram illustrates the proposed cellular mechanism.

    G cluster_cellular Cellular Mechanism cluster_clinical Clinical Manifestation This compound This compound Block Channel Block This compound->Block Haloperidol Haloperidol Haloperidol->Block IKr_Potassium_Channel HERG/IKr Potassium Channel Prolonged_Repolarization Prolonged Cardiac Action Potential IKr_Potassium_Channel->Prolonged_Repolarization Block->IKr_Potassium_Channel QT_Prolongation QT Interval Prolongation (on ECG) Prolonged_Repolarization->QT_Prolongation EAD Early Afterdepolarizations (EADs) QT_Prolongation->EAD Torsades Torsades de Pointes (TdP) EAD->Torsades Arrhythmia Ventricular Arrhythmia & Sudden Death Torsades->Arrhythmia

    The primary mechanism involves the blockade of the HERG-encoded IKr potassium channel in cardiac myocytes. This compound has been shown to selectively block this channel, which delays ventricular repolarization, manifesting as QT prolongation on the ECG. This creates a substrate for early afterdepolarizations (EADs) that can initiate torsades de pointes (TdP), a life-threatening arrhythmia [6]. Haloperidol also carries a known risk for QT prolongation, though its link to clinical arrhythmia appears weaker in recent meta-analyses [4].

    Key Takeaways for Professionals

    • Dose is Critical: The cardiac risk of this compound is strongly dose-dependent. While low doses (e.g., median 31 mg) may be as safe as low-dose haloperidol, higher doses (≥600 mg) significantly increase the risk of serious arrhythmias [3] [7].
    • Nuance in Haloperidol Risk: Despite being labeled a "known risk" for QT prolongation, high-quality evidence from short-term RCTs does not show a significant increase in actual clinical MACE with haloperidol use compared to placebo. This suggests the theoretical risk may be less consequential in many clinical contexts [4] [8] [5].
    • Population Considerations: Many studies involved older populations. The risk-benefit ratio must be carefully considered, especially in frail patients or those with pre-existing cardiac conditions or concomitant use of other QT-prolonging drugs [7].

    References

    thioridazine chlorpromazine retinal toxicity comparative analysis

    Author: Smolecule Technical Support Team. Date: February 2026

    Comparative Toxicity Profiles

    The table below summarizes the key differences in the ocular toxicity of thioridazine and chlorpromazine.

    Feature This compound Chlorpromazine
    Primary Ocular Target Retina & Retinal Pigment Epithelium (RPE) [1] [2] Anterior Segment (Cornea, Lens) [3] [4] [2]
    Risk Level for Retinopathy High [5] [2] Low (requires massive doses) [2]

    | Classic Fundus Findings | Early: granular RPE stippling [1] [2] Intermediate: nummular (coin-shaped) areas of RPE atrophy [1] [2] Late: widespread chorioretinal atrophy, pigment plaques [1] | "Star-shaped" opacities on anterior lens capsule; yellowish deposits on corneal endothelium [3] [4] | | Key Risk Factor | Daily dose >800 mg [1] [5] [2] | High daily dose (>2400 mg) and long-term use [2] | | Mechanism of Toxicity | Binds to melanin in RPE, disrupting enzyme kinetics and leading to photoreceptor, RPE, and choriocapillaris damage [1] | Drug deposition in ocular tissues; possible interaction with dopamine receptors in corneal cells [3] [4] | | Symptoms | Blurred vision, nyctalopia (night blindness), dyschromatopsia (impaired color vision), scotomas [1] [2] | Blurred vision, photophobia; corneal deposits can degrade vision [3] [4] | | Prognosis after Discontinuation | Structural damage progresses and is irreversible; functional decline may stabilize or improve initially [1] [6] | Anterior segment deposits are typically permanent but may not progress after dose reduction/cessation; visual acuity may improve [3] [4] |

    Mechanisms and Experimental Analysis

    Understanding the distinct toxic mechanisms is crucial for risk assessment and developing safer analogs.

    Proposed Mechanisms of Toxicity

    The toxicity pathways for these two drugs differ significantly, as illustrated below.

    G cluster_this compound This compound: Retinal Toxicity Pathway cluster_chlorpromazine Chlorpromazine: Anterior Segment Deposition A High Dose Administration (>800 mg/day) B Accumulates in Melanin Granules of Retinal Pigment Epithelium (RPE) A->B C Disruption of RPE Enzyme Kinetics B->C D Damage to RPE, Photoreceptors, and Choriocapillaris C->D E Irreversible Retinal Atrophy and Vision Loss D->E F Long-term High Dose Administration G Deposition in Anterior Tissues (Cornea, Lens) F->G H Possible Interaction with Dopamine D2 Receptors G->H I Formation of Crystalline Deposits & Opacities H->I J Blurred Vision, Photophobia I->J

    Key Experimental Models and Data

    Evidence for these toxicities is derived from clinical observations, imaging, and functional testing.

    • This compound: The risk is strongly linked to the maximum daily dose rather than the cumulative dose [1]. Case studies show that patients taking over 800 mg/day can develop symptoms within weeks to months [1]. Multimodal imaging is critical for diagnosis:

      • Fundus Autofluorescence (FAF): Reveals marked hypoautofluorescence in areas of RPE atrophy [1].
      • Spectral-Domain Optical Coherence Tomography (SD-OCT): Shows diffuse loss of the outer retina and RPE [1].
      • Full-Field Electroretinogram (ffERG): Demonstrates reduced amplitudes of both rod- and cone-mediated responses (a-waves and b-waves), indicating widespread retinal dysfunction [7] [2].
    • Chlorpromazine: Toxicity is dose-dependent, with corneal and conjunctival changes more likely at very high doses [3] [4]. In Vivo Confocal Microscopy (IVCM) is a powerful tool for detailed analysis:

      • Experimental Protocol: The HRT II Rostock Corneal Module (RCM) can be used to image the corneas of patients on long-term chlorpromazine therapy [3] [4].
      • Key Findings: IVCM identifies hyper-reflective deposits across all corneal layers. In the endothelium, these can appear as "target-like" or "ring-shaped" structures, which may be so dense that they obscure endothelial cell morphology [3] [4].

    Key Takeaways for Professionals

    • This compound poses a significant and irreversible risk to retinal function, warranting extreme caution in its use and regular ophthalmic monitoring for patients on lower-dose generics.
    • Chlorpromazine's primary ocular risk is in the anterior segment. While deposits can cause visual symptoms, they are less likely to cause profound, irreversible blindness compared to this compound retinopathy.
    • Screening strategies must differ: Retinal toxicity requires posterior segment imaging (OCT, FAF) and functional tests (ERG), while anterior toxicity is best detected with slit-lamp examination and confocal microscopy.

    References

    thioridazine efficacy comparison typical atypical antipsychotics

    Author: Smolecule Technical Support Team. Date: February 2026

    Efficacy and Safety Profile of Thioridazine

    Comparison Efficacy Findings Key Safety Findings
    vs. Placebo More effective than placebo for global state improvement; NNT (Number Needed to Treat) = 2 for "no change or worse" at 6 months [1] [2]. More sedating than placebo (NNH (Number Needed to Harm) = 4) [1] [2].

    | vs. Other Typical Antipsychotics | No significant difference in global state outcomes or leaving studies early [1] [2]. | Lower incidence of extrapyramidal symptoms (EPS); lower use of antiparkinson drugs (RR 0.45, CI 0.4-0.6) [1] [2]. Higher incidence of cardiovascular adverse events and ECG changes (RR 3.17, CI 1.4-7.0) [1] [2]. | | vs. Atypical Antipsychotics | Limited data show no clear short-term differences in global state with drugs like remoxipride and sulpiride [1] [2]. | Limited data did not highlight clear differences in adverse event profiles in older studies [1] [2]. |

    Mechanism of Action and Experimental Insights

    This compound's clinical profile is a direct result of its unique pharmacology.

    Receptor Binding Profile

    This compound is a typical antipsychotic whose primary therapeutic effect comes from antagonism of dopamine D2 receptors in the brain's mesolimbic pathway [3]. However, its distinct efficacy and safety profile is largely due to its binding to other receptors:

    • Muscarinic Cholinergic Receptors: Potent antagonism at these receptors is credited with reducing its liability to cause extrapyramidal symptoms (EPS) [3].
    • Serotonin 5-HT2 Receptors: It acts as an antagonist, a property shared with many atypical antipsychotics [3].
    • Alpha-1-Adrenergic Receptors: Blockade of these receptors contributes to side effects like orthostatic hypotension [3].
    • Cardiac Potassium Channels: This off-target action is responsible for the QT interval prolongation, which increases the risk for the serious ventricular arrhythmia torsades de pointes [1] [3].

    The following diagram illustrates this compound's multi-receptor targeting and its downstream effects:

    Thioridazine_Mechanism This compound This compound D2_Receptor Dopamine D2 Receptor This compound->D2_Receptor Muscarinic_Receptor Muscarinic Receptor This compound->Muscarinic_Receptor Alpha1_Receptor Alpha-1 Receptor This compound->Alpha1_Receptor Cardiac_Channels Cardiac K+ Channels This compound->Cardiac_Channels 5HT2_Receptor Serotonin 5-HT2 Receptor This compound->5HT2_Receptor Antipsychotic_Effect Antipsychotic Efficacy D2_Receptor->Antipsychotic_Effect Reduced_EPS Reduced EPS (Lower Movement Disorders) Muscarinic_Receptor->Reduced_EPS Orthostatic_Hypotension Orthostatic Hypotension Alpha1_Receptor->Orthostatic_Hypotension QT_Prolongation QT Prolongation & Cardiac Arrhythmia Cardiac_Channels->QT_Prolongation

    Diagram: this compound's multi-receptor profile drives its mixed efficacy and safety outcomes. D2 antagonism provides efficacy, while muscarinic blockade reduces EPS. Key risks arise from alpha-1 blockade (hypotension) and cardiac channel effects (arrhythmia).

    Key Experimental Protocols from Systematic Reviews

    The comparative data in the table above primarily comes from large-scale systematic reviews and meta-analyses of Randomized Controlled Trials (RCTs). The methodology for such reviews is rigorous:

    • Search Strategy: Comprehensive searches of electronic databases (e.g., Cochrane Schizophrenia Group's Register, MEDLINE, PsycINFO) are performed without language restrictions to identify all relevant RCTs [1].
    • Study Selection: Included studies are RCTs where participants have schizophrenia (or related psychoses) and are randomly allocated to this compound versus another intervention (placebo, typical, or atypical antipsychotic) [1].
    • Data Extraction & Analysis: Data on outcomes (e.g., global state, leaving study early) and adverse events are independently extracted by reviewers. For dichotomous data, Relative Risk (RR) is calculated. Number Needed to Treat (NNT) and Number Needed to Harm (NNH) are also calculated to provide clinically meaningful measures of effect [1] [2].
    • Risk of Bias Assessment: The included studies are assessed for methodological quality using tools like the Cochrane Risk of Bias tool to ensure the reliability of the findings [1].

    Critical Safety Considerations and Current Status

    The safety profile of this compound is the primary determinant of its current status.

    • Cardiac Risk: this compound produces a dose-dependent prolongation of the QTc interval on an electrocardiogram (ECG). Among antipsychotics, it is associated with the greatest increase in QTc and a heightened risk of torsades de pointes and sudden cardiac death [1] [3].
    • Retinal Toxicity: At higher doses (typically >800 mg/day), this compound can cause pigmentary retinopathy, leading to blurred vision, impaired night vision, and potential blindness [3].
    • Regulatory Status: Due to these risks, this compound has been withdrawn from the market in many countries (e.g., the UK license was withdrawn in 2005) and its use is severely restricted elsewhere, reserved as a second-line treatment when other options have failed [1] [3].

    Research and Repurposing Potential

    Despite its decline in psychiatric use, research has explored repurposing this compound for other conditions. Notably, it has demonstrated:

    • Anticancer Properties: Studies have identified this compound as a potential antiglioblastoma and anticancer stem cell agent. It was discovered through gene expression analysis and has been shown to induce autophagy (a type of cell death) in glioblastoma cell lines, both in vitro and in vivo [4].
    • Anti-inflammatory and Antimicrobial Effects: Emerging research points to its potential as a selective inhibitor of IKKβ (an anti-inflammatory mechanism) and its activity against methicillin-resistant Staphylococcus aureus (MRSA) [3].

    Conclusion for Researchers

    • Historical Efficacy: this compound was an effective typical antipsychotic with a historical advantage of causing fewer movement disorders.
    • Overwhelming Safety Limitations: Its severe and dose-dependent cardiac and retinal toxicities have led to its near-total abandonment in clinical practice.
    • Modern Relevance: Its primary interest now lies as a:
      • Classic example of the critical importance of off-target pharmacology and drug safety.
      • Tool compound in biomedical research for investigating new pathways in oncology and infectious diseases.

    References

    thioridazine enantiomer antibacterial activity comparison Gram-positive Gram-negative

    Author: Smolecule Technical Support Team. Date: February 2026

    Antibacterial Activity Comparison

    This summary compiles Minimum Inhibitory Concentration (MIC) data from multiple studies.

    Bacterial Strain Racemic Thioridazine MIC (µg/mL) (–)-Thioridazine MIC (µg/mL) (+)-Thioridazine MIC (µg/mL) Source / Strain Example
    Gram-Positive Bacteria
    Staphylococcus aureus (MSSA) 25 - 50 25 - 50 25 - 100 NCTC 6571, ATCC 25923 [1]
    Staphylococcus aureus (MRSA) 200 100 200 ML 266, ML 358 [1]
    Listeria monocytogenes 200 100 200 NCTC 7973, NCTC 10351 [1]
    Enterococcus faecium (VRE) 2* 2* 2* ATCC 700-221 (*Racemic JBC 1847) [2]
    Gram-Negative Bacteria
    Salmonella spp. 500 500 500 S. enterica serovar Typhimurium [1]
    Klebsiella pneumoniae 2000 2000 2000 ATCC 10031 [1]
    Escherichia coli 200 100 200 K12, C600 [1]
    Proteus vulgaris >256* >256* >256* (*Novel derivative T5) [3] [4]
    Pseudomonas aeruginosa >2000 >2000 >2000 ATCC 27853 [1]

    Experimental Data and Key Findings

    The data in the table is supported by the following detailed experimental findings.

    • In Vitro Susceptibility Testing: The primary methodology for determining MIC values followed Clinical and Laboratory Standards Institute (CLSI) guidelines using broth microdilution or agar dilution methods [5] [1]. Bacteria were cultured to stationary phase, and turbidity was adjusted to a 0.5 McFarland standard before being applied to plates or broth containing serial dilutions of the drug [1].

    • Superior Activity of the (–)-Enantiomer: For certain strains of S. aureus and L. monocytogenes, the (–)-enantiomer demonstrated a 2 to 4-fold higher potency (lower MIC) than the racemic mixture or the (+)-enantiomer [1]. This suggests that the antibacterial activity resides more strongly in one chiral form.

    • Novel Derivatives to Overcome Toxicity: Research has focused on modifying this compound to reduce central nervous system toxicity. One novel derivative, T5, was designed for low blood-brain barrier permeability [3] [4]. It showed a 32-fold lower MIC (1 µg/mL) against some S. aureus strains compared to racemic this compound HCl (32 µg/mL) [3] [4]. However, its activity is still significantly reduced by serum binding [3] [4].

    • Activity Against Clostridioides difficile*: A 2025 study found that racemic this compound inhibits the *C. difficile ABC protein CD2068 and shows antimicrobial activity against multiple ribotypes with MICs of 64–128 µg/mL [5]. It exhibited rapid-killing effects and synergy with sub-MIC levels of standard antibiotics like vancomycin [5].

    Proposed Mechanisms of Action

    The antibacterial action of this compound involves multiple complex pathways as illustrated below.

    G cluster_gramPos Primary Effects on Gram-Positive Bacteria cluster_gramNeg Limited Effects on Gram-Negative Bacteria This compound This compound PBP3 Inhibition of Penicillin-Binding Proteins (PBP2a/PBP3) This compound->PBP3 Photoproducts e.g. Sulforidazine EffluxPump Efflux Pump Inhibition This compound->EffluxPump Membrane Cell Membrane Disruption This compound->Membrane OM Outer Membrane & Efflux Pumps This compound->OM Cell Wall Synthesis\nDisruption Cell Wall Synthesis Disruption PBP3->Cell Wall Synthesis\nDisruption Re-sensitization to\nβ-lactam Antibiotics Re-sensitization to β-lactam Antibiotics EffluxPump->Re-sensitization to\nβ-lactam Antibiotics Intrinsic Resistance Intrinsic Resistance OM->Intrinsic Resistance

    The diagram above shows that this compound's mechanisms include:

    • Inhibition of Cell Wall Synthesis: Molecular docking studies suggest that this compound photoproducts, like sulforidazine, can inhibit Penicillin-Binding Proteins (PBP3 in S. aureus and PBP2a in MRSA), disrupting cell wall biosynthesis [6].
    • Efflux Pump Inhibition: this compound can inhibit bacterial efflux pumps, which helps re-sensitize resistant bacteria like MRSA to antibiotics such as oxacillin [3] [6].
    • Cell Membrane Disruption: The compound may also intercalate into and disrupt the bacterial cell membrane [6].
    • Intrinsic Resistance in Gram-Negatives: The robust outer membrane of Gram-negative bacteria acts as a permeability barrier, and their powerful efflux systems efficiently expel this compound, leading to high MIC values [3] [1] [6].

    Research Implications

    For researchers and drug development professionals, the data indicates:

    • The (–)-enantiomer of this compound is a more promising candidate for antibacterial development than the racemic mixture due to its potentially improved efficacy and reduced side effects [1] [2].
    • Chemical modification strategies, as demonstrated with derivative T5, can successfully decouple antibacterial activity from central nervous system toxicity by limiting blood-brain barrier permeability [3] [4].
    • This compound's role may be most impactful as an adjunct therapy or efflux pump inhibitor to restore susceptibility to conventional antibiotics, particularly against challenging Gram-positive infections like MRSA and C. difficile [5] [6].

    References

    thioridazine metabolite mesoridazine relative potency assessment

    Author: Smolecule Technical Support Team. Date: February 2026

    Potency Comparison of Thioridazine and Its Metabolites

    Compound IC₅₀ for Antagonizing Apomorphine (Striatal DA Release) [1] Relative Potency (vs. This compound) [1] D2 Receptor Binding Affinity (Ki in nM) [2] Relative Affinity (vs. This compound)
    This compound 130 nM 1x 0.4 nM [2] 1x
    Mesoridazine 14.4 nM ~9x 4.3 nM [2] ~0.1x
    Sulforidazine 6.1 nM ~21x 0.25 nM [2] ~1.6x

    As shown in the table, the functional potency in the striatum does not perfectly correlate with the raw D2 binding affinity. This suggests that other pharmacological properties contribute to their functional effects.

    Key Experimental Protocol

    The foundational data comparing the functional potency of these compounds was obtained using a specific ex vivo electrophysiological and neurochemical technique. The following workflow outlines the core experimental methodology used in these studies [1] [3].

    G Start Start: Prepare Rabbit Striatal Slices A Perfuse Slices with Artificial Cerebrospinal Fluid (aCSF) Start->A B Electrically Stimulate Tissue at 0.3 Hz to Evoke Dopamine Release A->B C Apply Test Compounds: - this compound - Mesoridazine - Sulforidazine - Apomorphine (DA Agonist) B->C D Measure Inhibitory Effect on Evoked Dopamine Release (via Radiolabeling or Electrochemistry) C->D E Antagonism Assay: Apply Antipsychotics + Apomorphine and Measure Blockade of Inhibition D->E F Calculate IC₅₀ Values from Concentration-Response Curves E->F

    This protocol assesses the compound's activity at dopamine autoreceptors, which are key regulators of dopamine signaling. The lower IC₅₀ for mesoridazine and sulforidazine indicates they are more potent blockers of these receptors than the parent drug [1].

    Pharmacological Mechanisms and Pathways

    The therapeutic and side-effect profile of these compounds arises from their complex interactions with multiple receptor systems in the brain. The following diagram illustrates the key receptor interactions and the metabolic pathway that converts this compound into its more potent metabolites.

    G This compound This compound (Parent Drug) CYP2D6 Metabolism by CYP2D6 Enzyme This compound->CYP2D6  Substrate D2 D2 Dopamine Receptor (Therapeutic Target) This compound->D2  Antagonize Autoreceptor Striatal DA Autoreceptor (Potency: S > M > T) This compound->Autoreceptor Low Potency M1 M1 Muscarinic Receptor (Anticholinergic Effects) This compound->M1 High Affinity Alpha1 α1-Adrenergic Receptor (Orthostatic Hypotension) This compound->Alpha1 High Affinity H1 H1 Histamine Receptor (Sedation) This compound->H1 High Affinity hERG hERG Potassium Channel (QTc Prolongation) This compound->hERG Binds Mesoridazine Mesoridazine (Metabolite) CYP2D6->Mesoridazine FurtherMetabolism Further Metabolism Mesoridazine->FurtherMetabolism Mesoridazine->D2  Antagonize Mesoridazine->Autoreceptor High Potency Sulforidazine Sulforidazine (Metabolite) FurtherMetabolism->Sulforidazine Sulforidazine->D2  Antagonize Sulforidazine->Autoreceptor Highest Potency

    The complex receptor profile explains both the efficacy and the significant side effects (like sedation, dry mouth, and cardiac arrhythmias) associated with this compound therapy [4] [2] [5]. The high anticholinergic activity (M1) may contribute to its lower incidence of acute extrapyramidal side effects compared to other first-generation antipsychotics [2].

    Key Implications for Research and Development

    • Active Metabolites are Crucial: A major part of this compound's pharmacological effect is likely due to its conversion into mesoridazine and sulforidazine [1] [3] [5]. Drug development strategies could focus on these active metabolites.
    • Consider Metabolic Phenotype: Since CYP2D6 mediates this conversion, a patient's metabolic phenotype can influence drug levels, efficacy, and toxicity risk [6] [5]. The mesoridazine/thioridazine ratio in plasma can serve as a marker for CYP2D6 enzyme activity [6].
    • Balance Efficacy and Safety: While the metabolites show greater potency for the desired antipsychotic target, they are derived from a parent compound with a complex and high-risk side effect profile, including significant QTc prolongation and potential for retinal toxicity [4] [5].

    References

    thioridazine antipsychotic side effect profile extrapyramidal symptoms

    Author: Smolecule Technical Support Team. Date: February 2026

    Antipsychotic EPS Profile Comparison

    Antipsychotic Generation/Class Relative EPS Risk Key EPS Findings and Comparative Data
    Thioridazine First-Generation (Typical), Low Potency Intermediate [1] Lower EPS frequency than high-potency FGAs; risk of dystonia, parkinsonism, and tardive dyskinesia remains [1] [2].
    Haloperidol First-Generation (Typical), High Potency High [3] Considered a high-risk agent; frequently used as a comparator in studies [4] [3].
    Clozapine Second-Generation (Atypical) Very Low [5] [6] Prototype for "atypical" agents with minimal EPS; superior efficacy for treatment-resistant schizophrenia [7] [6].
    Olanzapine Second-Generation (Atypical) Low [6] Fewer EPS than FGAs; carries high risk for metabolic side effects instead [7] [6].
    Risperidone Second-Generation (Atypical) Low to Medium (Dose-dependent) [5] Lower EPS than FGAs, but highest EPS risk among SGAs, especially at higher doses [5].

    EPS Pathophysiology and this compound's Mechanism

    The primary mechanism behind antipsychotic-induced EPS is the blockade of dopamine D2 receptors in the nigrostriatal pathway of the basal ganglia. This disruption of dopaminergic neurotransmission leads to an imbalance with acetylcholine, causing various movement disorders [5].

    As a first-generation antipsychotic, this compound acts as a dopamine D2 receptor antagonist [1]. Its classification as low-potency means it requires a higher dosage to achieve the same therapeutic effect but has a lower affinity for the D2 receptor compared to high-potency typical antipsychotics like haloperidol. This lower receptor affinity is the reason for its intermediate EPS risk [1].

    The following diagram illustrates the mechanism of this compound in the brain and the resulting EPS.

    G This compound This compound (Low-Potency FGA) D2_Blockade Dopamine D2 Receptor Blockade in Basal Ganglia This compound->D2_Blockade Subgraph1 D2_Blockade->Subgraph1 Imbalance Dopamine/Acetylcholine Imbalance Subgraph1->Imbalance EPS_Acute Acute EPS • Dystonia • Parkinsonism • Akathisia Imbalance->EPS_Acute EPS_Tardive Tardive EPS • Tardive Dyskinesia Imbalance->EPS_Tardive

    Key supporting findings for this mechanism include a 2025 case-control study which confirmed that use of first-generation antipsychotics is a significant predictor of EPS [4]. This compound's lower potency and associated intermediate EPS risk reflect the dose-dependent nature of these side effects across all antipsychotics [5].

    Experimental Assessment of EPS

    Clinical trials and observational studies use standardized rating scales to objectively quantify and monitor EPS. Key methodologies include:

    • Simpson-Angus Scale (SAS): Primarily used to assess drug-induced parkinsonism by rating features like rigidity and tremor on a 10-item scale [4].
    • Barnes Akathisia Rating Scale (BARS): Provides a global clinical assessment of akathisia, including objective and subjective measures [4].
    • Abnormal Involuntary Movement Scale (AIMS): Essential for detecting and monitoring the severity of tardive dyskinesia through a 12-item scale [4] [5].

    These scales are administered at baseline before starting medication and at regular intervals during treatment to monitor for the emergence of side effects [5].

    Key Implications for Research and Development

    This compound's profile offers critical insights for drug development:

    • The Potency-EPS Relationship: this compound demonstrates that within the FGA class, lower D2 receptor binding affinity correlates with a reduced incidence of EPS, guiding the design of newer agents [1].
    • The Atypical Paradigm: The development of clozapine and other SGAs proved that effective antipsychotic action can be achieved with minimal EPS, shifting research focus to mechanisms beyond simple D2 blockade, such as serotonin receptor antagonism and fast dissociation from the D2 receptor [5] [7].
    • Risk Factor Considerations: Research must account for non-drug factors that influence EPS susceptibility. A 2025 study identified being single, having a perceived stigma, a history of mental illness, and substance use (like khat chewing and alcohol) as significant predictors of developing EPS [4].

    This compound occupies a specific niche in the antipsychotic landscape. Its intermediate EPS risk profile makes it a useful comparator in preclinical and clinical studies.

    References

    thioridazine antibacterial spectrum comparison conventional antibiotics

    Author: Smolecule Technical Support Team. Date: February 2026

    Antibacterial Spectrum and Potency

    The table below compares the documented in vitro antibacterial activity of thioridazine with some conventional antibiotics.

    Bacterial Strain This compound MIC Conventional Antibiotic (MIC) Key Findings
    Staphylococcus aureus (MRSA) 16 - 64 µg/mL [1] [2] [3] Vancomycin (reference standard) Activity independent of methicillin resistance [4] [5].
    Clostridioides difficile 64 - 128 µg/mL [1] Vancomycin, Metronidazole, Fidaxomicin Shows rapid-killing effects; effective against multiple ribotypes [1].
    Mycobacterium tuberculosis 6 - 32 µg/mL [2] Isoniazid, Rifampicin Active against multidrug-resistant (MDR) strains [2].
    Enterococcus spp. (VRE) 16 - 32 µg/mL [2] Ampicillin, Vancomycin Active regardless of vancomycin susceptibility [2].
    Gram-negative Bacteria >256 µg/mL [4] [3] Variable Generally inactive, though one study noted activity against P. aeruginosa and S. maltophilia [2].

    Mechanisms of Action: A Multi-Target Approach

    This compound's antibacterial action is multifaceted, which may reduce the likelihood of resistance development compared to single-target antibiotics.

    This compound as an Antibiotic Potentiator

    This compound can reverse specific resistance mechanisms and enhance the efficacy of conventional antibiotics, making it a compelling candidate for combination therapy.

    Combination Partner Pathogen Observed Effect Proposed Mechanism
    β-lactams (e.g., dicloxacillin) MRSA & MSSA [5] Potentiated killing effect, independent of PBP2a [5]. Synergy through enhanced cell wall targeting.
    Ciprofloxacin Ciprofloxacin-resistant S. aureus [3] Reduced MIC of ciprofloxacin [3]. Inhibition of NorA efflux pump.
    First-line anti-TB drugs M. tuberculosis [2] Synergistic effect, allowing for reduced drug doses [2]. Inhibition of efflux pumps and type II NADH dehydrogenase.
    Vancomycin or Ampicillin Vancomycin-Resistant Enterococcus (VRE) [2] Synergistic effect [2]. Inhibition of efflux pumps.

    Key Experimental Protocols

    For researchers looking to validate or explore these findings, here are summaries of key methodologies used in the cited literature.

    Minimum Inhibitory Concentration (MIC) Assay
    • Objective: Determine the lowest concentration of an agent that inhibits visible bacterial growth.
    • Methodology: The standard broth microdilution method is commonly used [4] [1]. Briefly, a bacterial inoculum is prepared to a standardized density and seeded into a 96-well plate containing serial two-fold dilutions of the test drug. After incubation, the MIC is read as the lowest concentration with no visible growth.
    • Application: This method was used to establish the baseline MIC values for this compound against various pathogens [4] [1].
    Checkerboard Assay for Synergy Testing
    • Objective: Quantify the interaction between two drugs to identify synergistic, additive, or antagonistic effects.
    • Methodology: Two drugs are diluted in a two-dimensional matrix. The Fractional Inhibitory Concentration Index (FICI) is calculated: FICI = (MICA in combo / MICA alone) + (MICB in combo / MICB alone). A FICI of ≤0.5 is considered synergistic [1].
    • Application: This assay demonstrated the synergy between this compound and beta-lactams against MRSA [5].
    Time-Kill Assay
    • Objective: Evaluate the bactericidal activity and the rate of killing of an antimicrobial agent over time.
    • Methodology: Bacteria are exposed to the drug at a specific concentration (e.g., at the MIC). Samples are taken at predetermined time intervals, plated for viable counts, and the number of colony-forming units (CFU) per milliliter is plotted over time to generate a kill curve [1].
    • Application: This assay showed that this compound has rapid-killing effects against C. difficile [1].

    Research Implications and Future Directions

    The evidence suggests that this compound's primary value lies in combination therapy to combat multidrug-resistant Gram-positive infections. Its ability to potentiate conventional antibiotics and its multi-target mechanism are significant advantages.

    However, its progression as an antimicrobial is hindered by systemic side effects, notably cardiac toxicity such as QTc prolongation [2]. Current research explores strategies to circumvent this, including:

    • Developing analogs and metabolites (e.g., the ring sulphoxide) with retained antibacterial activity but improved safety [2] [3].
    • Utilizing nano-delivery systems like lipid nanocapsules to improve targeted delivery, reduce systemic exposure, and potentially mitigate toxicity [4].

    References

    thioridazine anticancer activity comparison traditional chemotherapeutic agents

    Author: Smolecule Technical Support Team. Date: February 2026

    Mechanism of Action: Direct Comparison

    The table below compares the primary anticancer mechanisms of thioridazine with those of traditional chemotherapeutic agents.

    Feature This compound (Repurposed Antipsychotic) Traditional Chemotherapeutic Agents (e.g., Oxaliplatin, 5-FU, Doxorubicin)
    Primary Mechanism Induces immunogenic cell death (ICD), autophagy, ER stress, dopamine receptor (DRD2) antagonism, and inhibits PI3K/Akt/mTOR pathway [1] [2] [3]. Directly damages DNA or disrupts DNA/RNA synthesis (e.g., Oxaliplatin causes DNA cross-links; 5-FU is an antimetabolite) [1].
    Cancer Stem Cell (CSC) Targeting Effectively targets and eliminates cancer stem cells in various cancers, including lung, glioblastoma, and basal-like breast cancer [4] [5] [6]. Generally not effective against the CSC population, which can lead to relapse and drug resistance.
    Efflux Pump Inhibition Reverses multidrug resistance (MDR) by inhibiting P-glycoprotein (ABCB1), increasing intracellular concentration of co-administered chemotherapeutics [3] [7]. Often substrates of efflux pumps like P-gp, leading to pumped-out of cells and acquired resistance.
    Immunogenic Cell Death Potent inducer; triggers ER stress and DAMPs release (e.g., CRT, ATP, HMGB1), acting like an "in situ cancer vaccine" [1]. Only a few agents (e.g., oxaliplatin, anthracyclines) are known inducers of ICD [1].
    Key Signaling Pathways Inhibits PI3K/Akt/mTOR/p70S6K; activates eIF2α/ATF4/CHOP/AMPK axis and autophagy [1] [2] [6]. Varies by agent; typically not involving these specific pathways.

    Quantitative Efficacy Data Across Cancers

    The following table summarizes experimental data on this compound's efficacy against various cancer types from recent research.

    Cancer Type Experimental Model This compound Dose / IC₅₀ Key Outcomes & Comparison
    Colorectal Cancer (CRC) In vitro (HT29, HCT116 cells); In vivo (mouse model) 1-20 µM [1] Induced ICD and autophagy; combined with oxaliplatin, showed remarkable ICD-activating effect and prevented tumor progression [1].
    Glioblastoma (GBM) In vitro (GBM8401, U87MG cells); In vivo (mouse model) IC₅₀ < 10 µM [6] Reduced cell viability, induced autophagy, and suppressed tumorigenesis; effective against glioblastoma stem cells (GSCs) [6].
    Lung Cancer (NSCLC) In vitro (A549 sphere cells - CSCs); In vivo (mouse xenograft) 1-15 µM [4] Induced caspase-dependent apoptosis and G0/G1 cell cycle arrest; inhibited tumor initiation and growth of lung CSCs [4].
    Cervical & Endometrial Cancer In vitro (HeLa, C33A, Caski, HEC-1-A, KLE cells) ~15 µM [2] Induced apoptosis and cell cycle arrest (down-regulation of cyclin D1, CDK4; induction of p21/p27); inhibited PI3K/Akt/mTOR pathway [2].
    Basal-like Breast Cancer In vitro (HCC1143, SUM149, SUM229 tumorspheres) 1-2 µM [5] Selectively inhibited self-renewal of basal-like breast cancer cells at low doses, an effect not seen in other subtypes [5].
    Multidrug-Resistant (MDR) Cancer In vitro (MDR mouse T-lymphoma cells) 5-10 µg/ml (~12-25 µM) [3] Induced apoptosis and inhibited the ABCB1 (P-glycoprotein) efflux pump, reversing resistance to other cytotoxic drugs [3] [7].

    Detailed Experimental Protocols

    For researchers looking to replicate or build upon these findings, here is a summary of the key methodologies used in the cited studies.

    • Cell Viability Assays (MTT/SRB):

      • Procedure: Cells are seeded in 96-well plates and treated with a dose range of this compound after 24 hours. For the MTT assay, after a set incubation period (e.g., 72 hours), MTT reagent is added and converted to formazan by living cells. The formazan crystals are dissolved in DMSO, and absorbance is measured at 570 nm [8] [2] [4]. The SRB assay uses a similar plating and dosing method, but cells are fixed with trichloroacetic acid and stained with sulforhodamine B dye, which is then solubilized for measurement at 510 nm [1].
      • Data Analysis: Absorbance values are used to calculate the percentage of cell survival and the half-maximal inhibitory concentration (IC₅₀).
    • Clonogenic Assay:

      • Procedure: A small number of cells (e.g., 400-1,000 cells per well) are plated and allowed to form colonies over 10-14 days, with the drug treatment applied. The medium containing the drug is refreshed every few days. Finally, colonies are fixed, stained with crystal violet, and counted [1] [4].
      • Purpose: This assay evaluates the long-term reproductive potential and sensitivity of a single cell to the drug, indicating effects on self-renewal and clonogenicity, crucial for assessing impact on CSCs [4].
    • Analysis of Apoptosis and Cell Cycle:

      • Annexin V/Propidium Iodide (PI) Staining: Treated cells are stained with Annexin V-FITC and PI. Annexin V binds to phosphatidylserine exposed on the outer leaflet of the plasma membrane in early apoptotic cells, while PI stains DNA in late apoptotic and necrotic cells with compromised membrane integrity. The populations are then quantified using flow cytometry [2] [4].
      • Cell Cycle Analysis: Cells are fixed in ethanol, treated with RNase, and stained with PI. The DNA content is analyzed by flow cytometry to determine the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle [2] [4].
    • Western Blotting:

      • Procedure: After drug treatment, total cell proteins are extracted, separated by SDS-PAGE gel, and transferred to a membrane. The membrane is incubated with specific primary antibodies (e.g., against LC3-II for autophagy, c-Caspase-3 for apoptosis, p-Akt for pathway analysis) followed by HRP-conjugated secondary antibodies. Protein expression is detected using chemiluminescence [1] [2] [4].
      • Purpose: To investigate changes in the expression and phosphorylation of key proteins involved in signaling pathways, autophagy, and apoptosis.

    Mechanisms of Action and Experimental Workflow

    The anticancer effects of this compound are multi-faceted. The diagram below illustrates its key mechanisms and a generalized experimental workflow for validation.

    Combination Therapy and Research Implications

    A particularly promising application of this compound is in combination therapy.

    • Reversing Multidrug Resistance (MDR): this compound inhibits the P-glycoprotein (P-gp) efflux pump [3] [7]. Co-administration with chemotherapeutics that are P-gp substrates (e.g., doxorubicin) can increase the intracellular accumulation of the chemo drug, resensitizing resistant cancer cells [3].
    • Synergistic Cell Death: Studies show that combining this compound with oxaliplatin in colorectal cancer produces a "remarkable ICD-activating effect," superior to either agent alone, preventing tumor progression in mouse models [1]. This suggests potential for powerful combination regimens.
    • Considerations for Research:
      • Dose-Dependent Effects: The anticancer mechanisms are dose-sensitive. Lower doses (1-2 µM) may selectively target cancer stem cell self-renewal, while higher doses (>5-10 µM) are needed for apoptosis and proliferation arrest in bulk tumor cells [5].
      • Cancer-Type Specificity: Efficacy varies. Basal-like breast cancers and cancers with active dopamine signaling may be particularly susceptible [5].

    References

    thioridazine efflux inhibition potency comparison other pump inhibitors

    Author: Smolecule Technical Support Team. Date: February 2026

    Potency Comparison of Efflux Pump Inhibitors

    The following tables summarize experimental data on thioridazine's potency compared to other inhibitors in bacterial and cancer models.

    Table 1: Efflux Pump Inhibition in Bacteria and Mycobacteria

    Organism / System Inhibitor Key Experimental Findings (MIC, FIC, or Effect) Citation
    Acinetobacter baumannii (AdeABC pump) This compound Significantly decreased expression of the adeB efflux pump gene (p<0.05). [1]
    Berberine Studied but no significant efflux pump gene inhibition reported. [1]
    Mycobacterium tuberculosis This compound Reversed macrophage-induced tolerance to isoniazid and rifampicin. [2]
    Verapamil Reversed macrophage-induced tolerance to rifampicin and bedaquiline. [2]
    Piperine Inhibited rifampicin tolerance only; no effect on isoniazid tolerance. [2]
    Clostridioides difficile (CD2068 pump) This compound Inhibited ATPase activity of the CD2068 pump; showed rapid killing and synergy with standard antibiotics. [3]
    Staphylococcus aureus (NorA pump) Verapamil Enhanced activity of ciprofloxacin. [4]
    Paroxetine Demonstrated efflux pump inhibition (EPI) activity against NorA. [5]

    Table 2: Efflux Pump Inhibition and Cytotoxic Effects in Cancer Models

    Cell Line / Transporter Inhibitor Key Experimental Findings Citation
    Mouse T-Lymphoma (ABCB1/P-gp) This compound Induced apoptosis in MDR cells; inhibited P-gp activity in ethidium bromide accumulation assays. [6]
    Verapamil Used as a positive control for P-gp inhibition. [6]
    L5178 MDR Lymphoma (P-gp) This compound & other Phenothiazines Inhibited P-gp and increased Rhodamine 123 accumulation. [7]
    Human Erythrocytes (MRP1) This compound & other Phenothiazines Stimulated MRP1-mediated efflux (atypical modulator effect). [7]

    Detailed Experimental Protocols

    For the key studies cited, the core methodologies are summarized below.

    1. Protocol: Real-Time PCR for adeB Gene Expression in *A. baumannii* [1] This protocol assessed how this compound affects efflux pump gene expression.

    • Strain Preparation: Multidrug-resistant (MDR) A. baumannii clinical isolates and a standard strain were grown and treated with this compound, berberine, and ciprofloxacin, both alone and in combination.
    • RNA Extraction & cDNA Synthesis: After incubation, total RNA was extracted from bacterial sediments. Complementary DNA (cDNA) was then synthesized using a commercial kit.
    • Quantitative Real-Time PCR: The reaction mixture included SYBR Green, specific primers for the adeB efflux gene, and the synthesized cDNA. The rpoB gene was used as an internal housekeeping control to normalize the results.
    • Data Analysis: The relative expression of the adeB gene was calculated using the ΔΔCT method. A p-value of ≤0.05 was considered statistically significant.

    2. Protocol: Ethidium Bromide Accumulation Assay in Lymphoma Cells [6] This protocol measured a compound's ability to inhibit the P-gp efflux pump in cancer cells.

    • Cell Preparation: Mouse T-lymphoma cells transfected with the human ABCB1 gene (conferring P-gp mediated MDR) were suspended in buffer.
    • Inhibitor Incubation: Cell suspensions were incubated with this compound or a control inhibitor (e.g., verapamil) for 10 minutes.
    • Fluorescence Measurement: Ethidium bromide (EB) was added to the samples. The fluorescence intensity was monitored in real-time using a thermocycler, as EB fluorescence increases upon binding to DNA inside the cell. A greater increase in fluorescence indicates stronger inhibition of the P-gp efflux pump.
    • Data Analysis: Fluorescence data was analyzed with dedicated software to compare the efflux inhibition potency of different compounds.

    Mechanisms and Experimental Workflows

    The diagram below illustrates this compound's multimodal mechanisms and a common experimental workflow for evaluating efflux pump inhibition.

    cluster_mech Mechanisms of Action cluster_exp General Experimental Workflow cluster_assays cluster_analysis TZ This compound M1 Gene Expression Modulation (e.g., Downregulates adeB) TZ->M1 M2 Direct Pump Inhibition (e.g., Inhibits P-gp, CD2068) TZ->M2 M3 Energy Interference (Inhibits ATPase Activity) TZ->M3 M4 Apoptosis Induction (in Cancer Cells) TZ->M4 E1 1. Treat Cells/Bacteria (Compound ± Antibiotic) E2 2. Conduct Endpoint Assay E1->E2 E3 3. Measure & Analyze E2->E3 A1 • Gene Expression (qPCR) • Dye Accumulation (e.g., Ethidium Bromide) • ATPase Activity • Minimum Inhibitory Concentration (MIC) E2->A1 Assay Types A2 • ΔΔCT Method • Fluorescence Intensity • Phosphate Release • Fractional Inhibitory Concentration (FIC) E3->A2 Output Metrics

    Key Takeaways for Researchers

    • Potency is Context-Dependent: this compound's effectiveness varies significantly across different efflux pumps and organisms, showing strong activity against AdeABC in A. baumannii and CD2068 in C. difficile, but it may stimulate MRP1 in cancer models [1] [3] [7].
    • Multimodal Action is a Key Feature: Unlike some inhibitors that only block the pump directly, this compound employs multiple strategies, including gene downregulation and energy disruption, which may reduce the likelihood of resistance development [1] [3] [6].
    • Consider the Model System: Data from one bacterial species or cancer cell line does not directly predict efficacy in another, as the results for phenothiazines against P-gp versus MRP1 demonstrate [7].

    References

    thioridazine phenothiazine derivatives structure-activity relationship studies

    Author: Smolecule Technical Support Team. Date: February 2026

    Structural Modifications and Biological Activity

    Extensive SAR studies have led to the development of numerous thioridazine derivatives. The bioactivity of these compounds is highly dependent on modifications to three key regions of the phenothiazine core, as summarized in the table below.

    Table 1: Key Structural Modifications and Their Effects on Bioactivity

    Molecular Region Specific Modification Effect on Bioactivity Primary Experimental Evidence
    Side Chain Amino Group N-demethylation; replacement with different alkyl groups [1] Crucial for anti-tubercular activity; affects potency [1]. Synthesis of N-alkyl derivatives (4a-c); evaluation against non-pathogenic, pathogenic, and multi-drug resistant (MDR) mycobacterial strains [1].
    Piperidine Ring Replacement with piperazine or thiomorpholine groups [1] Required for inhibiting pathogenic and MDR mycobacterial strains [1]. Synthesis of a second series of derivatives; evaluation of minimum inhibitory concentration (MIC) against various mycobacterial strains [1].
    Phenothiazine Core & SMe Group Replacement of SMe with Cl; simplification to dichlorophenyl or benzimidazole systems [1] Retains or enhances anti-tubercular activity; may reduce general toxicity [1]. Synthesis of a third series of derivatives; anti-mycobacterial screening and cytotoxicity assays [1].
    Stereochemistry Use of purified (S)-enantiomer [2] Maintains or improves antimicrobial efficacy with significantly reduced toxicity in vivo [2]. In vitro MIC determination against S. aureus; in vivo tolerance and efficacy studies in mouse models [2].

    Experimental Protocols in SAR Studies

    The following table outlines the core methodologies used to generate the SAR data, providing a reproducible framework for researchers.

    Table 2: Summary of Key Experimental Protocols

    Protocol Aspect Standardized Methodologies

    | Chemical Synthesis | • Intermediate synthesis: Reaction of acyl chlorides with tetrahydrofuran (THF) and alkylamines [3]. • Demethylation: Treatment of this compound with 1-chloro-ethyl-chloroformate [1]. • Reductive amination: Using different aldehydes/ketones to create N-alkyl derivatives [1]. | | In Vitro Cytotoxicity & Anti-Proliferation | • Cell Lines: Use of specific cancer cell lines (e.g., Hep3B and SkHep1 liver cancer, glioblastoma U87MG/GBM8401) [4] [3]. • Assays: Sulforhodamine B (SRB) assay, clonogenic assay [4]. • Data Analysis: Determination of half-maximal inhibitory concentration (IC₅₀) values [4]. | | In Vitro Antimicrobial Activity | • Strains: Use of standard reference and clinical isolate strains (e.g., S. aureus USA300, MRSA CC398, M. tuberculosis H37Rv) [1] [2]. • Assays: Broth microdilution following CLSI guidelines [2]. • Data Analysis: Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) [2]. | | Mechanism of Action Studies | • Western Blotting: Analysis of protein levels (e.g., LC3-II, p-AMPK, β-catenin) to track signaling pathways [4]. • Gene Expression Analysis: Whole gene expression screening (e.g., Micro-Western array) to identify affected pathways [4]. • Flow Cytometry: For cell cycle analysis (DNA content) and apoptosis detection (Annexin V/PI staining) [5]. |

    Signaling Pathways in Anticancer Activity

    The anticancer effect of this compound, particularly against glioblastoma, involves inducing autophagy and apoptosis through a specific signaling pathway. The diagram below illustrates this mechanism.

    thioridazine_pathway THD This compound (THD) FZD1 Downregulates Frizzled-1 (Fzd1) THD->FZD1 AMPK THD also activates AMPK (not shown) THD->AMPK GSK3B Reduces GSK3β Inactivation FZD1->GSK3B BetaCat Promotes β-catenin Degradation GSK3B->BetaCat P62 Releases P62 from inhibition BetaCat->P62 Derepresses Autophagy Induces Autophagy (↑ LC3-I to LC3-II) P62->Autophagy Apoptosis Triggers Apoptosis (↑ Caspase-8, Caspase-3) P62->Apoptosis

    Figure 1: this compound induces glioma cell death through the Wnt/β-catenin pathway. This compound downregulates Frizzled-1, leading to reduced inactivation of GSK3β. This promotes the degradation of β-catenin, which subsequently releases the protein P62 from its inhibitory state. The freed P62 then simultaneously induces autophagy and triggers apoptosis [4]. This compound also activates AMPK, further promoting autophagy through a complementary pathway [4].

    Implications for Drug Development

    The findings from SAR studies are directly informing several modern drug development strategies:

    • Drug Repurposing: The evidence for this compound's efficacy against drug-resistant cancers [5] and infections [1] supports its investigation for new therapeutic indications.
    • Toxicity Mitigation: Strategies like using purified (S)-enantiomers have shown a 5-fold increase in the maximum tolerated dose in vivo compared to the racemic mixture, demonstrating a direct path to creating safer derivatives [2].
    • Lead Optimization: The systematic exploration of the phenothiazine scaffold provides a clear roadmap for designing novel compounds with improved activity and selectivity [1] [3]. Computational approaches like iterative DeepSARM modeling can further accelerate this optimization process [6].

    The field has moved beyond the original neuroleptic application of phenothiazines. Future work will likely focus on creating hybrid molecules and leveraging advanced computational models to develop highly specific, non-toxic therapeutics for oncology and infectious diseases.

    References

    ×

    Purity

    >98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

    Physical Description

    Solid

    Color/Form

    Crystals from acetone
    Colorless crystals

    XLogP3

    5.9

    Hydrogen Bond Acceptor Count

    4

    Exact Mass

    370.15374118 Da

    Monoisotopic Mass

    370.15374118 Da

    Boiling Point

    BP: 230 °C at 0.02 mm Hg

    Heavy Atom Count

    25

    Taste

    Very bitter

    LogP

    5.9
    5.9 (LogP)
    log Kow = 5.90
    5.9

    Odor

    Faint

    Appearance

    Solid powder

    Melting Point

    72-74 °C
    MP: 158-160 °C. UV max (water): 262, 310 nm (epsilon 41842, 3215); (95% ethanol): 264, 310 nm (epsilon 41598, 3256); (0.1N HCl): 264, 305 nm (epsilon 42371, 5495): (0.1N NaOH): 263 nm (epsilon 18392). Soluble in water (1 in 9); freely soluble in ethanol (1 in 10), methanol, chloroform (1 in 5). Insoluble in ether /Thioridazine hydrochloride/
    73 °C

    Storage

    Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

    UNII

    N3D6TG58NI

    GHS Hazard Statements

    Aggregated GHS information provided by 195 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
    H302 (99.49%): Harmful if swallowed [Warning Acute toxicity, oral];
    H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
    H410 (99.49%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
    Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

    Drug Indication

    For the treatment of schizophrenia and generalized anxiety disorder.
    Similar to other first-generation, or typical antipsychotics, thioridazine is a medication with the United States Food and Drug Administration approval to treat schizophrenia and schizophrenia spectrum disorders. Its use today is mainly limited to refractory schizophrenia. Other off-label uses include depression with psychotic features, pediatric behavioral disorders, and geriatric psychoneurotic manifestations. It is not a first-line therapeutic choice for schizophrenia due to its adverse event profile. The brand-name version of this medication was withdrawn by its manufacturer from the market worldwide in 2005 because of adverse effects, notably cardiac arrhythmias, although generic versions remain available. Thioridazine combined with other antibiotics is effective against drug-resistant tuberculosis, although there is no trial data to support its use for this indication.

    Livertox Summary

    Thioridazine is a phenothiazine and antipsychotic agent that is no longer in common use. Thioridazine has been linked to rare instances of clinically apparent acute cholestatic liver injury.

    Drug Classes

    Breast Feeding; Lactation; Milk, Human; Antipsychotic Agents; Phenothiazines
    Antipsychotic Agents

    Therapeutic Uses

    Antipsychotic Agents, Phenothiazine; Dopamine Antagonists
    Thioridazine is indicated for the management of schizophrenic patients who fail to respond adequately to treatment with other antipsychotic drugs. Due to the risk of significant, potentially life threatening, proarrhythmic effects with thioridazine treatment, thioridazine should be used only in patients who have failed to respond adequately to treatment with appropriate courses of other antipsychotic drugs, either because of insufficient effectiveness or the inability to achieve an effective dose due to intolerable adverse effects from those drugs. Consequently, before initiating treatment with thioridazine, it is strongly recommended that a patient be given at least two trials, each with a different antipsychotic drug product, at an adequate dose, and for an adequate duration. /Included in US product label/
    The prescriber should be aware that thioridazine has not been systematically evaluated in controlled trials in treatment refractory schizophrenic patients and its efficacy in such patients is unknown. /Included in US product label/
    The US Food and Drug Administration (FDA) currently advises clinicians that antipsychotic agents are not approved for the treatment of dementia-related psychosis. FDA further advises clinicians that no drugs currently are approved for the treatment of patients with dementia-associated psychosis and that other management options should be considered in such patients. /Phenothiazine General Statement/

    Pharmacology

    Thioridazine is a trifluoro-methyl phenothiazine derivative intended for the management of schizophrenia and other psychotic disorders. Thioridazine has not been shown effective in the management of behaviorial complications in patients with mental retardation.

    MeSH Pharmacological Classification

    Antipsychotic Agents

    ATC Code

    N - Nervous system
    N05 - Psycholeptics
    N05A - Antipsychotics
    N05AC - Phenothiazines with piperidine structure
    N05AC02 - Thioridazine

    Mechanism of Action

    Thioridazine blocks postsynaptic mesolimbic dopaminergic D1 and D2 receptors in the brain; blocks alpha-adrenergic effect, depresses the release of hypothalamic and hypophyseal hormones and is believed to depress the reticular activating system thus affecting basal metabolism, body temperature, wakefulness, vasomotor tone, and emesis.
    The basic pharmacological activity of thioridazine is similar to that of other phenothiazines, but is associated with minimal extrapyramidal stimulation.
    The principal pharmacologic effects of thioridazine are similar to those of chlorpromazine. On a weight basis, thioridazine is about as potent as chlorpromazine. Thioridazine has strong anticholinergic and sedative effects and weak extrapyramidal effects. Thioridazine has little antiemetic activity.
    The development of phenothiazine derivatives as psychopharmacologic agents resulted from the observation that certain phenothiazine antihistaminic compounds produced sedation. In an attempt to enhance the sedative effects of these drugs, promethazine and chlorpromazine were synthesized. Chlorpromazine is the pharmacologic prototype of the phenothiazines. The pharmacology of phenothiazines is complex, and because of their actions on the central and autonomic nervous systems, the drugs affect many different sites in the body. Although the actions of the various phenothiazines are generally similar, these drugs differ both quantitatively and qualitatively in the extent to which they produce specific pharmacologic effects. /Phenothiazine General Statement/
    In the CNS, phenothiazines act principally at the subcortical levels of the reticular formation, limbic system, and hypothalamus. Phenothiazines generally do not produce substantial cortical depression; however, there is minimal information on the specific effects of phenothiazines at the cortical level. Phenothiazines also act in the basal ganglia, exhibiting extrapyramidal effects. The precise mechanism(s) of action, including antipsychotic action, of phenothiazines has not been determined, but may be principally related to antidopaminergic effects of the drugs. There is evidence to indicate that phenothiazines antagonize dopamine-mediated neurotransmission at the synapses. There is also some evidence that phenothiazines may block postsynaptic dopamine receptor sites. However, it has not been determined whether the antipsychotic effect of the drugs is causally related to their antidopaminergic effects. Phenothiazines also have peripheral and/or central antagonistic activity against alpha-adrenergic, serotonergic, histaminic (H1-receptors), and muscarinic receptors. Phenothiazines also have some adrenergic activity, since they block the reuptake of monoamines at the presynaptic neuronal membrane, which tends to enhance neurotransmission. The effects of phenothiazines on the autonomic nervous system are complex and unpredictable because the drugs exhibit varying degrees of alpha-adrenergic blocking, muscarinic blocking, and adrenergic activity. The antipsychotic activity of phenothiazines may be related to any or all of these effects, but it has been suggested that the drugs' effects on dopamine are probably most important. It has also been suggested that effects of phenothiazines on other amines (eg, gamma-aminobutyric acid [GABA]) or peptides (eg, substance P, endorphins) may contribute to their antipsychotic effect. Further study is needed to determine the role of central neuronal receptor antagonism and of effects on biochemical mediators in the antipsychotic action of the phenothiazines and other antipsychotic agents. /Phenothiazine General Statement/
    For more Mechanism of Action (Complete) data for Thioridazine (13 total), please visit the HSDB record page.

    KEGG Target based Classification of Drugs

    G Protein-coupled receptors
    Rhodopsin family
    Dopamine
    DRD2 [HSA:1813] [KO:K04145]

    Vapor Pressure

    3.69X10-8 mm Hg at 25 °C (est)

    Pictograms

    Environmental Hazard Irritant

    Irritant;Environmental Hazard

    Other CAS

    50-52-2

    Absorption Distribution and Excretion

    60%
    Experimental studies in animals and in vitro have demonstrated that thioridazine has affinity for melanin granules and tends to accumulate in close association with uveal pigment ... .
    ... Pharmacokinetics and metabolism ... similar ... to chlorpromazine, but strong anticholinergic action of thioridazine on the gut may modify its own absorption ... . Concentrations of thioridazine in plasma are relatively high (hundreds of nanograms per milliliter), possibly owing to its relative hydrophilicity ... .
    In 48 patients taking thiordazine the mean amount not bound to serum proteins was 0.15%, that of the side-chain sulfoxide 1.66%, side-chain sulfone 1.17%, and ring sulfoxide 1.7%.
    Thioridazine and metabolites were measured in brain, liver, and kidney specimens, obtained postmortem from two subjects whose deaths were related to acute intoxication with thioridazine, by gas-liquid chromatography. Although the absolute concentration measured for thioridazine and metabolites differed in the two cases, the metabolic pattern for each tissue, expressed in terms of the percentage of total drug in each tissue, was quite similar. The brain, liver, and kidney metabolic patterns, however, are in sharp contrast to the plasma metabolite patterns observed for subjects on a therapeutic regimen of thioridazine. As this example demonstrates, postmortem specimens are a valuable (but seldom used) source of human pharmacological data.
    For more Absorption, Distribution and Excretion (Complete) data for Thioridazine (10 total), please visit the HSDB record page.

    Metabolism Metabolites

    Hepatic
    Major metabolites include sulfoxy products at ring position 5 (inactive) or at substituent at position 2 (including active metabolite mesoridazine). Demethylation of piperidine ring is very rapid ... .
    Although the exact metabolic fate of phenothiazines has not been clearly established, the drugs are extensively metabolized, principally in the liver via hydroxylation, oxidation, demethylation, sulfoxide formation, and conjugation with glucuronic acid; metabolic alterations in the side chain also may occur. /Phenothiazine General Statement/
    Most metabolites of phenothiazines are pharmacologically inactive; however, certain metabolites (eg, 7-hydroxychlorpromazine, mesoridazine) show moderate pharmacologic activity and may contribute to the action of the drugs. There is limited evidence to indicate that some phenothiazines (eg, chlorpromazine) may induce their own metabolism. /Phenothiazine General Statement/
    Thioridazine and metabolites were determined by a selective HPLC technique in blood from five post-mortem cases; two deaths attributed to drug overdose and three deaths due to natural causes or trauma. Additionally, total thioridazine-like compounds were determined in these blood samples and liver specimens by a nonspecific fluorometric technique. Blood concentrations were: thioridazine, 0.78-8.85 mg/L; mesoridazine, 0.52-26.8 mg/L; and sulforidazine, 0.00-0.87 mg/L. Thioridazine-5-sulfoxide stereoisomeric DL,LD, and DD,LL pair concentrations ranged from 0.02-0.56 and 0.03-0.83 mg/L, respectively. Thioridazine metabolite profiles were not helpful in differentiating therapeutic administration from severe overdose. Liver appears to be the specimen of choice in the assessment of thioridazine overdose.
    For more Metabolism/Metabolites (Complete) data for Thioridazine (8 total), please visit the HSDB record page.
    Thioridazine has known human metabolites that include Thioridazine 5-sulfoxide, N-desmethylthioridazine, and Thioridazine 2-sulfoxide.
    Sulphoridazine is a known human metabolite of schembl149458.
    Hepatic Half Life: 21-25 hours

    Associated Chemicals

    Thioridazine hydrochloride; 130-61-0

    Wikipedia

    Thioridazine

    Drug Warnings

    ... Extrapyramidal reactions ... fairly common, usually 3 types ... Parkinsonian-like syndrome ... dystonia and dyskinesia, including torticollis, tics, and other involuntary muscle movements ... akathisia, shown by restlessness ... hyperreflexia, reported in newborn ... ./Phenothiazines/
    Thioridazine has been shown to prolong the QTc interval in a dose related manner, and drugs with this potential, including thioridazine, have been associated with Torsades de pointes type arrhythmias and sudden death. Due to its potential for significant, possibly life threatening, proarrhythmic effects, thioridazine should be reserved for use in the treatment of schizophrenic patients who fail to show an acceptable response to adequate courses of treatment with other antipsychotic drugs, either because of insufficient effectiveness or the inability to achieve an effective dose due to intolerable adverse effects from those drugs
    Elderly patients with dementia-related psychosis treated with antipsychotic drugs are at an increased risk of death. Analyses of seventeen placebo-controlled trials (modal duration of 10 weeks), largely in patients taking atypical antipsychotic drugs, revealed a risk of death in drug-treated patients of between 1.6 to 1.7 times the risk of death in placebo-treated patients. Over the course of a typical 10-week controlled trial, the rate of death in drug-treated patients was about 4.5%, compared to a rate of about 2.6% in the placebo group. Although the causes of death were varied, most of the deaths appeared to be either cardiovascular (eg, heart failure, sudden death) or infectious (eg, pneumonia) in nature. Observational studies suggest that, similar to atypical antipsychotic drugs, treatment with conventional antipsychotic drugs may increase mortality. The extent to which the findings of increased mortality in observational studies may be attributed to the antipsychotic drug as opposed to some characteristic(s) of the patients is not clear. Thioridazine hydrochloride is not approved for the treatment of patients with dementia-related psychosis
    In common with other phenothiazines, thioridazine is contraindicated in severe central nervous system depression or comatose states from any cause including drug induced central nervous system depression. It should also be noted that hypertensive or hypotensive heart disease of extreme degree is a contraindication of phenothiazine administration.
    For more Drug Warnings (Complete) data for Thioridazine (48 total), please visit the HSDB record page.

    Biological Half Life

    21-25 hours
    Serum half-life of thioridazine has been estimated to range from about 6 to over 40 hours.

    Use Classification

    Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
    Pharmaceuticals

    Methods of Manufacturing

    2-(Methylthio)phenothiazine, which may be prepared by reacting 2-chlorophenothiazine with (methylthio)sodium, is condensed with 2-(1-methyl-1-piperidyl)ethyl chloride with the aid of a dehydrochlorinating agent such as sodamide.

    Analytic Laboratory Methods

    PHENOTHIAZINE DETERMINATION BY GAS CHROMATOGRAPHY. /PHENOTHIAZINES/
    IN PRESENCE OF SUITABLE OXIDIZING AGENT, PHENOTHIAZINES DEVELOP CHARACTERISITIC COLOR THAT CAN BE USED FOR QUALITATIVE DETERMINATION. /PHENOTHIAZINES/
    TLC OF BASIC DRUGS /INCL THIORIDAZINE/ ON SILICA GEL.
    THIORIDAZINE DETERMINATION BY SPECTROPHOTOFLUOROMETER.
    Dissolve 300 mg Thioridazine in 60 ml glacial acetic acid and titrate with 0.1 N perchloric acid. Determining the end-point potentiometrically.

    Clinical Laboratory Methods

    Gas liquid chromatograpy determination in plasma.
    FLUOROMETRY, SPECIFIC TO ABOUT 0.5 UG/ML IN URINE.

    Storage Conditions

    Store in tight, light-resistant container as defined in the USP-NF. This material should be handled and stored per label instructions to ensure product integrity.

    Interactions

    QT interval-prolonging medications, including cisapride, erythromycin, and quinidine /may produce/ additive QT interval prolongation increasing the risk of developing cardiac arrhythmias when /concurrently administered with phenothiazines/. /Phenothiazines/
    Concurrent use /of other photosensitizing medications/ with phenothiazines may cause additive photosensitizing effects. In addition, concurrent use of systemic methoxsalen, trixsalen, or tetracyclines with phenothiazines may potentiate intraocular photochemical damage to the choroid, retina, or lens. /Phenothiazines/
    Prior administration of phenothiazines may decrease the pressor effect and shorten the duration of action of phenylephrine. /Phenothiazines/
    In addition to increased CNS and respiratory depression, concurrent use /of opiod (narcotic) analgesics/ with phenothiazines increases orthostatic hypotension and increases the risk of severe constipation, which may lead to paralytic ileus, and/or urinary retention. /Phenothiazines/
    For more Interactions (Complete) data for Thioridazine (30 total), please visit the HSDB record page.

    Stability Shelf Life

    STABLE IN MODERATE HEAT ... , DARKENS ON EXPOSURE TO LIGHT /THIORIDAZINE HYDROCHLORIDE/

    Dates

    Last modified: 08-15-2023

    Exploration of thioridazine-induced Ca

    I-Shu Chen, Wei-Zhe Liang, Jue-Long Wang, Chun-Chi Kuo, Lyh-Jyh Hao, Chiang-Ting Chou, Chung-Ren Jan
    PMID: 32859886   DOI: 10.4103/CJP.CJP_45_20

    Abstract

    Thioridazine, belonging to first-generation antipsychotic drugs, is a prescription used to treat schizophrenia. However, the effect of thioridazine on intracellular Ca
    concentration ([Ca
    ]
    ) and viability in human liver cancer cells is unclear. This study examined whether thioridazine altered Ca
    signaling and viability in HepG2 human hepatocellular carcinoma cells. Ca
    concentrations in suspended cells were measured using the fluorescent Ca
    -sensitive dye fura-2. Cell viability was examined by WST-1 assay. Thioridazine at concentrations of 25-100 μM induced [Ca
    ]
    rises. Ca
    removal reduced the signal by 20%. Thioridazine (100 μM) induced Mn
    influx suggesting of Ca
    entry. Thioridazine-induced Ca
    entry was inhibited by 20% by protein kinase C (PKC) activator (phorbol 12-myristate 13 acetate) and inhibitor (GF109203X) and by three inhibitors of store-operated Ca
    channels: nifedipine, econazole, and SKF96365. In Ca
    -free medium, treatment with the endoplasmic reticulum Ca
    pump inhibitor thapsigargin (TG) abolished thioridazine-evoked [Ca
    ]
    rises. On the other hand, thioridazine preincubation completely inhibited the [Ca
    ]
    rises induced by TG. Furthermore, U73122 totally suppressed the [Ca
    ]
    rises induced by thioridazine via inhibition of phospholipase C (PLC). Regarding cytotoxicity, at 30-80 μM, thioridazine reduced cell viability in a concentration-dependent fashion. This cytotoxicity was not prevented by preincubation with 1,2-bis (2-aminophenoxy) ethane-N, N, N', N'-tetraacetic acid-acetoxymethyl ester (BAPTA/AM) (a Ca
    chelator). To conclude, thioridazine caused concentration-dependent [Ca
    ]
    rises in HepG2 human hepatoma cells by inducing Ca
    release from the endoplasmic reticulum via PLC-associated pathways and Ca
    influx from extracellular medium through PKC-sensitive store-operated Ca
    entry. In addition, thioridazine induced cytotoxicity in a Ca
    -independent manner.


    Pre-activation with TLR7 in combination with thioridazine and loratadine promotes tumoricidal T-cell activity in colorectal cancer

    Xiaotan Lin, Junfang Zhang, Xiaomei Wang, Guimiao Lin, Tingting Chen
    PMID: 32694422   DOI: 10.1097/CAD.0000000000000972

    Abstract

    Colorectal cancer (CRC) is the third most common malignancy worldwide. Our previous studies have shown that combinatorial treatment with thioridazine and loratadine may effectively inhibit CRC. However, the translation of these research findings to clinical practice was impaired by issues related to a lack of therapeutic specificity and to immune evasion. Toll-like receptor (TLR) agonists have been used as adjuvants to enhance the effectiveness of cancer vaccines. The aim of this study was to evaluate the therapeutic efficiency of immunotherapy with thioridazine and loratadine in combination with resiqumiod (R848), a small-molecule TLR7 agonist, in suppressing CRC growth in a mouse model. Twenty-four BALB/c mice were randomly assigned to treatment with PBS, R848, thioridazine + loratadine, or thioridazine + loratadine + R848. Cytokine levels were measured with ELISA. Overall survival, as well as tumor volume and tumor weight, was recorded. Cytotoxicity was measured by counting the numbers of CD8 and CD3-positive (CD8CD3) or CD4 and CD3-positive (CD3CD4) T-cells. The immune response induced by cytokines (as interferon-γ, interleukin-6, and tumor necrosis factor-α) was significantly stronger in mice treated with thioridazine + loratadine + R848. Moreover, thioridazine + loratadine + R848 significantly delayed tumor development and prolonged survival, which was associated with enhanced immune response and dendritic cell maturation. This study suggested that thioridazine + loratadine + R848 combinatorial treatment may be effective in overcoming immune evasion by tumor cells, with promising therapeutic potential in CRC.


    In vivo effects of the association of the psychoactive phenotiazine thioridazine on antitumor activity and hind limb paralysis induced by the native polypeptide crotamine

    Lucas C Porta, Joana D Campeiro, Giovanna B Papa, Eduardo B Oliveira, Rosely O Godinho, Tiago Rodrigues, Mirian A F Hayashi
    PMID: 32621838   DOI: 10.1016/j.toxicon.2020.06.017

    Abstract

    Crotamine is a cationic polypeptide composed by 42 amino acid residues with several pharmacological and biological properties, including the selective ability to enter and kill actively proliferating tumour cells, which led us to propose its use as a theranostic agent for cancer therapy. At the moment, the improvement of crotamine antitumoral efficacy by association with chemotherapeutic adjuvants is envisioned. In the present work, we evaluated the association of crotamine with the antitumoral adjuvant phenotiazine thioridazine (THD). In spite of the clear efficacy of these both compounds as anticancer agents in long-term in vivo treatment of animal model bearing implanted xenograph melanoma tumor, the expected mutual potentiation of the antitumor effects was not observed here. Moreover, this association revealed for the first time the influence of THD on crotamine ability to trigger the hind limb paralysis in mice, and this discovery may represent the first report suggesting the potential involvement of the CNS in the action of this snake polypeptide on the skeletal muscle paralysis, which was classically believed to be essentially limited to a direct action in peripheral tissues as the skeletal muscle. This is also supported by the observed ability of crotamine to potentiate the sedative effects of THD which action was consistently demonstrated to be based on its central action. The better characterization of crotamine properties in CNS may certainly bring important insights for the knowledge needed to pave the way toward the use of this molecule as a theranostic compound in human diseases as cancer.


    Thioridazine aggravates skeletal myositis, systemic and liver inflammation in Trypanosoma cruzi-infected and benznidazole-treated mice

    Andréa A S Mendonça, Elda Gonçalves-Santos, Thaiany G Souza-Silva, Kelly J González-Lozano, Ivo S Caldas, Reggiani V Gonçalves, Lívia F Diniz, Rômulo D Novaes
    PMID: 32447223   DOI: 10.1016/j.intimp.2020.106611

    Abstract

    While thioridazine (Tio) inhibits the antioxidant defenses of Trypanosoma cruzi, the gold standard antitrypanosomal drug benznidazole (Bz) has potent anti-inflammatory and pro-oxidant properties. The combination of these drugs has never been tested to determine the effect on T. cruzi infection. Thus, we compared the impact of Tio and Bz, administered alone and in combination, on the development of skeletal myositis and liver inflammation in T. cruzi-infected mice. Swiss mice were randomized into six groups: uninfected untreated, infected untreated, treated with Tio (80 mg/kg) alone, Bz (50 or 100 mg/kg) alone, or a combination of Tio and Bz. Infected animals were inoculated with a virulent T. cruzi strain (Y) and treated by gavage for 20 days. Mice untreated or treated with Tio alone developed the most intense parasitemia, highest parasitic load, elevated IL-10, IL-17, IFN-γ, and TNF-α plasma levels, increased N-acetylglucosaminidase and myeloperoxidase activity in the liver and skeletal muscle, as well as severe myositis and liver inflammation (P < 0.05). All parameters were markedly attenuated in animals receiving Bz alone (P < 0.05). However, the co-administration of Tio impaired the response to Bz chemotherapy, causing a decrease in parasitological control (parasitemia and parasite load), skeletal muscle and liver inflammation, and increased microstructural damage, when compared to the group receiving Bz alone (P < 0.05). Altogether, our findings indicated that Tio aggravates systemic inflammation, skeletal myositis and hepatic inflammatory damage in T. cruzi-infected mice. By antagonizing the antiparasitic potential of Bz, Tio limits the anti-inflammatory, myoprotectant and hepatoprotective effects of the reference chemotherapy, aggravating the pathological remodeling of both organs. As the interaction of T. cruzi infection, Bz and Tio is potentially toxic to the liver, inducing inflammation and microvesicular steatosis; this drug combination represents a worrying pharmacological risk factor in Chagas disease.


    Thioridazine Is an Efflux Pump Inhibitor in Mycobacterium avium Complex but of Limited Clinical Relevance

    Mike Marvin Ruth, Lian J Pennings, Valerie A C M Koeken, Jodie A Schildkraut, Aria Hashemi, Heiman F L Wertheim, Wouter Hoefsloot, Jakko van Ingen
    PMID: 32312774   DOI: 10.1128/AAC.00181-20

    Abstract

    Treatment of
    complex pulmonary disease (MAC-PD) is challenging partly due to high efflux pump expression. Thioridazine might block these efflux pumps. We explore the efficacy of thioridazine against
    isolates using MICs, time-kill combination assays,
    macrophage infection assays, and efflux assays. Thioridazine is bactericidal against
    , inhibits intracellular growth at 2× MIC, and blocks ethidium bromide efflux. However, its toxicity and low plasma concentrations make it unlikely to add efficacy to MAC-PD therapy.


    Thioridazine requires calcium influx to induce MLL-AF6-rearranged AML cell death

    Claudia Tregnago, Ambra Da Ros, Elena Porcù, Maddalena Benetton, Manuela Simonato, Luca Simula, Giulia Borella, Katia Polato, Sonia Minuzzo, Giulia Borile, Paola Cogo, Silvia Campello, Alessandro Massi, Romeo Romagnoli, Barbara Buldini, Franco Locatelli, Martina Pigazzi
    PMID: 32931582   DOI: 10.1182/bloodadvances.2020002001

    Abstract

    In pediatric acute myeloid leukemia (AML), intensive chemotherapy and allogeneic hematopoietic stem cell transplantation are the cornerstones of treatment in high-risk cases, with severe late effects and a still high risk of disease recurrence as the main drawbacks. The identification of targeted, more effective, safer drugs is thus desirable. We performed a high-throughput drug-screening assay of 1280 compounds and identified thioridazine (TDZ), a drug that was highly selective for the t(6;11)(q27;q23) MLL-AF6 (6;11)AML rearrangement, which mediates a dramatically poor (below 20%) survival rate. TDZ induced cell death and irreversible progress toward the loss of leukemia cell clonogenic capacity in vitro. Thus, we explored its mechanism of action and found a profound cytoskeletal remodeling of blast cells that led to Ca2+ influx, triggering apoptosis through mitochondrial depolarization, confirming that this latter phenomenon occurs selectively in t(6;11)AML, for which AF6 does not work as a cytoskeletal regulator, because it is sequestered into the nucleus by the fusion gene. We confirmed TDZ-mediated t(6;11)AML toxicity in vivo and enhanced the drug's safety by developing novel TDZ analogues that exerted the same effect on leukemia reduction, but with lowered neuroleptic effects in vivo. Overall, these results refine the MLL-AF6 AML leukemogenic mechanism and suggest that the benefits of targeting it be corroborated in further clinical trials.


    The macrolide drug erythromycin does not protect the hERG channel from inhibition by thioridazine and terfenadine

    Aziza El Harchi, Andrew S Butler, Yihong Zhang, Christopher E Dempsey, Jules C Hancox
    PMID: 32147975   DOI: 10.14814/phy2.14385

    Abstract

    The macrolide antibiotic erythromycin has been associated with QT interval prolongation and inhibition of the hERG-encoded channels responsible for the rapid delayed rectifier K
    current I(
    ). It has been suggested that low concentrations of erythromycin may have a protective effect against hERG block and associated drug-induced arrhythmia by reducing the affinity of the pore-binding site for high potency hERG inhibitors. This study aimed to explore further the notion of a potentially protective effect of erythromycin. Whole-cell patch-clamp experiments were performed in which hERG-expressing mammalian (Human Embryonic Kidney; HEK) cells were preincubated with low to moderate concentrations of erythromycin (3 or 30 µM) prior to whole-cell patch clamp recordings of hERG current (I
    ) at 37°C. In contrast to a previous report, exposure to low concentrations of erythromycin did not reduce pharmacological sensitivity of hERG to the antipsychotic thioridazine and antihistamine terfenadine. The IC
    value for I
    tail inhibition by terfenadine was decreased by ~32-fold in the presence of 3 µM erythromycin (p < .05 vs. no preincubation). Sensitivity to thioridazine remained unchanged (p > .05 vs. no preincubation). The effects of low concentrations of erythromycin were investigated for a series of pore blocking drugs, and the results obtained were consistent with additive and/or synergistic effects. Experiments with the externally acting blocker BeKm-1 on WT hERG and a pore mutant (F656V) were used to explore the location of the binding site for erythromycin. Our data are inconsistent with the use of erythromycin for the management of drug-induced QT prolongation.


    Anti-staphylococcal activity and mode of action of thioridazine photoproducts

    Tatiana Tozar, Sofia Santos Costa, Ana-Maria Udrea, Viorel Nastasa, Isabel Couto, Miguel Viveiros, Mihail Lucian Pascu, Mihaela Oana Romanitan
    PMID: 33093568   DOI: 10.1038/s41598-020-74752-z

    Abstract

    Antibiotic resistance became an increasing risk for population health threatening our ability to fight infectious diseases. The objective of this study was to evaluate the activity of laser irradiated thioridazine (TZ) against clinically-relevant bacteria in view to fight antibiotic resistance. TZ in ultrapure water solutions was irradiated (1-240 min) with 266 nm pulsed laser radiation. Irradiated solutions were characterized by UV-Vis and FTIR absorption spectroscopy, thin layer chromatography, laser-induced fluorescence, and dynamic surface tension measurements. Molecular docking studies were made to evaluate the molecular mechanisms of photoproducts action against Staphylococcus aureus and MRSA. More general, solutions were evaluated for their antimicrobial and efflux inhibitory activity against a panel of bacteria of clinical relevance. We observed an enhanced antimicrobial activity of TZ photoproducts against Gram-positive bacteria. This was higher than ciprofloxacin effects for methicillin- and ciprofloxacin-resistant Staphylococcus aureus. Molecular docking showed the Penicillin-binding proteins PBP3 and PBP2a inhibition by sulforidazine as a possible mechanism of action against Staphylococcus aureus and MRSA strains, respectively. Irradiated TZ reveals possible advantages in the treatment of infectious diseases produced by antibiotic-resistant Gram-positive bacteria. TZ repurposing and its photoproducts, obtained by laser irradiation, show accelerated and low-costs of development if compared to chemical synthesis.


    Thioridazine Induces Cardiotoxicity via Reactive Oxygen Species-Mediated hERG Channel Deficiency and L-Type Calcium Channel Activation

    Yan Liu, Xueqi Xu, Yuhao Zhang, Mingzhu Li, Jiamengyi Guo, Caichuan Yan, Fang Wang, Yuexin Li, Yunqi Ding, Baoxin Li, Pan Fan
    PMID: 32064022   DOI: 10.1155/2020/3690123

    Abstract

    Thioridazine (THIO) is a phenothiazine derivative that is mainly used for the treatment of psychotic disorders. However, cardiac arrhythmias especially QT interval prolongation associated with the application of this compound have received serious attention after its introduction into clinical practice, and the mechanisms underlying the cardiotoxicity induced by THIO have not been well defined. The present study was aimed at exploring the long-term effects of THIO on the hERG and L-type calcium channels, both of which are relevant to the development of QT prolongation. The hERG current (
    ) and the calcium current (
    ) were measured by patch clamp techniques. Protein levels were analyzed by Western blot, and channel-chaperone interactions were determined by coimmunoprecipitation. Reactive oxygen species (ROS) were determined by flow cytometry and laser scanning confocal microscopy. Our results demonstrated that THIO induced hERG channel deficiency but did not alter channel kinetics. THIO promoted ROS production and stimulated endoplasmic reticulum (ER) stress and the related proteins. The ROS scavenger N-acetyl cysteine (NAC) significantly attenuated hERG reduction induced by THIO and abolished the upregulation of ER stress marker proteins. Meanwhile, THIO increased the degradation of hERG channels via disrupting hERG-Hsp70 interactions. The disordered hERG proteins were degraded in proteasomes after ubiquitin modification. On the other hand, THIO increased
    density and intracellular Ca
    ([Ca
    ]
    ) in neonatal rat ventricular cardiomyocytes (NRVMs). The specific CaMKII inhibitor KN-93 attenuated the intracellular Ca
    overload, indicating that ROS-mediated CaMKII activation promoted calcium channel activation induced by THIO. Optical mapping analysis demonstrated the slowing effects of THIO on cardiac repolarization in mouse hearts. THIO significantly prolonged APD
    and APD
    and increased the incidence of early afterdepolarizations (EADs). In human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs), THIO also resulted in APD prolongation. In conclusion, dysfunction of hERG channel proteins and activation of L-type calcium channels via ROS production might be the ionic mechanisms for QT prolongation induced by THIO.


    Explore Compound Types